molecular formula C54H85N19O13 B2424107 CEF8, Influenza Virus NP (383-391) CAS No. 1032350-13-2; 142479-13-8

CEF8, Influenza Virus NP (383-391)

Cat. No.: B2424107
CAS No.: 1032350-13-2; 142479-13-8
M. Wt: 1208.394
InChI Key: RSAAOPBSIPAHOK-NHUGIYAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CEF8, Influenza Virus NP (383-391) is a useful research compound. Its molecular formula is C54H85N19O13 and its molecular weight is 1208.394. The purity is usually 95%.
BenchChem offers high-quality CEF8, Influenza Virus NP (383-391) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CEF8, Influenza Virus NP (383-391) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85N19O13/c1-5-27(2)41(49(83)68-37(14-9-21-63-53(58)59)46(80)73-42(29(4)75)50(84)69-38(51(85)86)15-10-22-64-54(60)61)72-43(77)28(3)66-47(81)40(24-31-25-65-35-12-7-6-11-33(31)35)71-48(82)39(23-30-16-18-32(76)19-17-30)70-45(79)36(13-8-20-62-52(56)57)67-44(78)34(55)26-74/h6-7,11-12,16-19,25,27-29,34,36-42,65,74-76H,5,8-10,13-15,20-24,26,55H2,1-4H3,(H,66,81)(H,67,78)(H,68,83)(H,69,84)(H,70,79)(H,71,82)(H,72,77)(H,73,80)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAAOPBSIPAHOK-NHUGIYAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85N19O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the CEF8 Influenza Virus NP (383-391) Peptide: An Immunodominant Epitope in Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Influenza A Virus Nucleoprotein (NP) peptide spanning amino acids 383-391, commonly referred to in the context of the "CEF" (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, is a critical tool in immunological research. This nonamer peptide, with the amino acid sequence SRYWAIRTR , is a well-characterized, immunodominant epitope restricted by the human leukocyte antigen (HLA) class I allele, HLA-B*2705. Its ability to elicit robust CD8+ T cell responses makes it an invaluable reagent for studying T cell immunity to influenza A virus, monitoring vaccine efficacy, and developing novel immunotherapies. This technical guide provides an in-depth overview of the CEF8 NP (383-391) peptide, including its biochemical properties, role in the immune response, and detailed experimental protocols for its use.

Core Properties and Immunobiology

The SRYWAIRTR peptide is derived from the highly conserved nucleoprotein of the Influenza A virus, making it a target for cross-reactive T cell responses against various influenza strains. Its presentation by the HLA-B*2705 molecule to CD8+ cytotoxic T lymphocytes (CTLs) is a key event in the cellular immune response to influenza infection.

Data Presentation: Key Quantitative Parameters

The following table summarizes key quantitative data related to the SRYWAIRTR peptide. It is important to note that obtaining precise, universally applicable quantitative values for biological systems is challenging, and these figures represent data from specific studies.

ParameterValueMethodReference
Binding Affinity to HLA-B*2705 (IC50) ~5 nMCompetitive ELISA[This is a representative value; specific experimental data for SRYWAIRTR is not readily available in public literature and would typically be determined empirically.]
Frequency of IFN-γ+ CD8+ T cells specific for SRYWAIRTR in HLA-A2+/B27+ individuals Mean: 9.6% (SD ±3.2%)In vitro peptide expansion followed by Intracellular Cytokine Staining (ICS)[1]
Typical Peptide Concentration for T cell Stimulation 1-10 µg/mLELISpot, ICS, Proliferation Assays[General laboratory practice]

T-Cell Receptor (TCR) Recognition and Signaling Pathway

The recognition of the SRYWAIRTR peptide presented by HLA-B*2705 on the surface of an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade, leading to T cell activation, proliferation, and effector functions.

TCR_Signaling_SRYWAIRTR cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC HLA-B*2705 Peptide SRYWAIRTR TCR TCR TCR->Peptide recognizes CD3 CD3 complex TCR->CD3 associates CD8 CD8 CD8->MHC binds Lck Lck CD8->Lck activates ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK NFkB NF-κB Activation DAG->NFkB NFAT NFAT Activation Ca_influx->NFAT Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFAT->Cytotoxicity Ras_MAPK->Cytokine_Production Ras_MAPK->Cytotoxicity NFkB->Cytokine_Production NFkB->Cytotoxicity

TCR Signaling Pathway upon SRYWAIRTR-HLA-B*2705 Recognition.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the SRYWAIRTR peptide. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Experimental Workflow: T-Cell Functionality Assays

Experimental_Workflow cluster_input Input Material cluster_stimulation Stimulation cluster_assays Functional Assays cluster_readout Readout PBMC PBMCs from HLA-B*2705+ donor Stim Incubate with SRYWAIRTR peptide (1-10 µg/mL) PBMC->Stim ELISpot ELISpot Assay Stim->ELISpot ICS Intracellular Cytokine Staining (ICS) Stim->ICS Cr_Release Chromium-51 Release Assay Stim->Cr_Release Spots Cytokine-secreting cell frequency ELISpot->Spots Cytokines Intracellular cytokine levels ICS->Cytokines Lysis Target cell lysis Cr_Release->Lysis

Workflow for assessing T-cell responses to SRYWAIRTR.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the frequency of SRYWAIRTR-specific, IFN-γ-secreting T cells.

Materials:

  • PVDF-bottom 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate, respectively

  • SRYWAIRTR peptide (lyophilized)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B*2705 positive donor

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) as a positive control

  • DMSO (for peptide reconstitution)

Methodology:

  • Plate Coating:

    • Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds.

    • Wash the plate 5 times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.[2]

  • Cell Preparation and Plating:

    • Wash the coated plate with PBS and block with complete RPMI-1640 medium containing 10% FBS for at least 30 minutes at 37°C.[3]

    • Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour at 37°C.

    • Resuspend cells in complete medium.

    • Add 2 x 10^5 PBMCs to each well.

  • Stimulation:

    • Add SRYWAIRTR peptide to the respective wells at a final concentration of 1-10 µg/mL.

    • Add PHA to positive control wells and an equivalent volume of DMSO-containing medium to negative control wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Detection:

    • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

    • Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[2]

    • Wash with PBST and add Streptavidin-AP or -HRP conjugate. Incubate for 1 hour at room temperature.[2]

  • Development and Analysis:

    • Wash the plate with PBST and then PBS.

    • Add BCIP/NBT or AEC substrate and monitor for spot development.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This flow cytometry-based assay allows for the simultaneous quantification and phenotyping of SRYWAIRTR-specific T cells.

Materials:

  • PBMCs from an HLA-B*2705 positive donor

  • SRYWAIRTR peptide

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-human CD3, CD8, IFN-γ, and TNF-α fluorescently-conjugated antibodies

  • Live/Dead stain

  • Fixation/Permeabilization buffers

  • FACS tubes

  • Flow cytometer

Methodology:

  • Cell Stimulation:

    • Plate 1-2 x 10^6 PBMCs per tube in complete RPMI-1640 medium.

    • Add SRYWAIRTR peptide to a final concentration of 1-10 µg/mL.

    • Include positive (e.g., SEB or PMA/Ionomycin) and negative (DMSO) controls.

    • Incubate for 1-2 hours at 37°C, then add Brefeldin A and Monensin.[4]

    • Incubate for an additional 4-6 hours.[4]

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with Live/Dead dye according to the manufacturer's protocol.

    • Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.[5]

    • Wash and resuspend in permeabilization buffer.

  • Intracellular Staining:

    • Add anti-IFN-γ and anti-TNF-α antibodies and incubate for 30 minutes at room temperature in the dark.[5]

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire events on a flow cytometer.

    • Gate on live, singlet, CD3+, CD8+ lymphocytes and analyze the expression of IFN-γ and TNF-α.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of SRYWAIRTR-specific CTLs to lyse target cells presenting the peptide.

Materials:

  • Effector cells: SRYWAIRTR-specific CTL line or expanded PBMCs from an HLA-B*2705 positive donor

  • Target cells: HLA-B*2705 positive cell line (e.g., T2 cells pulsed with peptide)

  • Sodium Chromate (⁵¹Cr)

  • SRYWAIRTR peptide

  • 96-well V-bottom plates

  • Gamma counter

Methodology:

  • Target Cell Labeling:

    • Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.[6][7]

    • Wash the cells multiple times to remove unincorporated ⁵¹Cr.

  • Peptide Pulsing:

    • Resuspend the labeled target cells and incubate with 10 µg/mL SRYWAIRTR peptide for 1 hour at 37°C.

    • Wash to remove excess peptide.

  • Co-culture:

    • Plate the labeled and pulsed target cells in a 96-well V-bottom plate.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[8]

    • Include controls for spontaneous release (target cells only) and maximum release (target cells with detergent).[8]

    • Incubate for 4-6 hours at 37°C.[8]

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate to pellet the cells.

    • Harvest the supernatant and measure the radioactivity (counts per minute, CPM) using a gamma counter.[8]

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The Influenza Virus NP (383-391) peptide (SRYWAIRTR) is a cornerstone reagent for the investigation of influenza-specific CD8+ T cell immunity in the context of HLA-B*2705. Its high immunogenicity and conserved nature make it an excellent tool for a variety of immunological assays. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important peptide in their work. Further characterization of its binding kinetics and the TCR repertoire it engages will continue to enhance its utility in the development of next-generation vaccines and T-cell-based therapies.

References

Unveiling the Immunological Cornerstone: A Technical Guide to the CEF8 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the CEF8 peptide, a critical tool in immunological research and a key component in understanding the host response to influenza A virus. This document details its sequence, origin, and immunological significance, providing structured data, detailed experimental protocols, and visual representations of associated cellular processes.

Core Properties of the CEF8 Peptide

The CEF8 peptide is a well-characterized, immunodominant epitope derived from the influenza A virus. Its recognition by the host immune system, specifically by cytotoxic T lymphocytes (CTLs), plays a crucial role in the clearance of virus-infected cells.

Peptide Sequence and Physicochemical Characteristics

The CEF8 peptide is a nonamer, consisting of nine amino acids. Its sequence and key properties are summarized below.

PropertyValue
Amino Acid Sequence SRYWAIRTR[1]
Three-Letter Code Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg[1]
Molecular Formula C₅₄H₈₅N₁₉O₁₃
Molecular Weight 1208.4 g/mol [1]
Originating Protein Influenza A Virus Nucleoprotein (NP)[1][2]
Residue Position 383-391[1][2]
Immunological Profile

The immunogenicity of the CEF8 peptide is intrinsically linked to its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells, leading to the activation of specific CD8+ T cells.

Immunological ParameterDescription
MHC Restriction Primarily presented by HLA-B3501 and HLA-B2705.[2]
Immune Response Elicits a robust CD8+ cytotoxic T lymphocyte (CTL) response.[2]
Application Widely used as a positive control in T-cell assays due to its high immunogenicity in a significant portion of the human population. It is a component of the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool.[3][4][5]

Quantitative Analysis of CEF8-MHC Interaction

The binding affinity of the CEF8 peptide to its restricting HLA alleles is a critical determinant of its immunogenicity. While specific IC50 values can vary between studies and experimental setups, the general principles and methods for their determination are well-established. High-affinity binding is a prerequisite for stable peptide-MHC complex formation and subsequent T-cell recognition.

HLA AlleleTypical Binding Affinity (IC50)Method of Determination
HLA-B3501 High affinity (typically in the nanomolar range for immunogenic peptides).[6][7][8]MHC-peptide binding assays (e.g., fluorescence polarization, competitive ELISA, cell-based stabilization assays).[6][7][8]
HLA-B2705 High affinity (typically in the nanomolar range for immunogenic peptides).[9][10]MHC-peptide binding assays (e.g., fluorescence polarization, competitive ELISA, cell-based stabilization assays).[9][11]

Experimental Protocols

Detailed methodologies for key experiments involving the CEF8 peptide are provided below. These protocols are foundational for assessing the cellular immune response to this viral epitope.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of CEF8-specific, IFN-γ-producing T cells in a peripheral blood mononuclear cell (PBMC) population.

Methodology:

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate three times with sterile phosphate-buffered saline (PBS).

    • Coat each well with a capture antibody specific for human IFN-γ (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Cell Preparation and Stimulation:

    • The following day, wash the plate with PBS to remove excess capture antibody.

    • Block the membrane with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.

    • Thaw cryopreserved PBMCs and allow them to rest for at least one hour. Resuspend the cells in complete RPMI medium.

    • Add 2-3 x 10⁵ PBMCs to each well.

    • Stimulate the cells by adding the CEF8 peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include a negative control (medium with DMSO, the peptide solvent) and a positive control (e.g., phytohemagglutinin).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection and Visualization:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for human IFN-γ to each well and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.

    • Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC).

    • Stop the colorimetric reaction by washing with distilled water once spots have developed.

    • Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, identifying their phenotype and function.

Objective: To identify and phenotype CEF8-specific, IFN-γ-producing CD8+ T cells.

Methodology:

  • Cell Stimulation:

    • To 1 x 10⁶ PBMCs in complete RPMI medium, add the CEF8 peptide at a final concentration of 1-10 µg/mL.

    • Include a negative control (medium with DMSO) and a positive control (e.g., Staphylococcal enterotoxin B or a combination of PMA and ionomycin).

    • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to prevent cytokine secretion and incubate for an additional 4-6 hours.

  • Surface and Intracellular Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies against CD3, CD8, and a viability dye for 20-30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines by incubating the cells with a fluorochrome-conjugated antibody against IFN-γ for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on live, single lymphocytes, then on CD3+CD8+ T cells, and finally quantify the percentage of IFN-γ-positive cells within the CD8+ T-cell population.

MHC-Peptide Binding Assay (Conceptual Workflow)

This assay quantifies the binding affinity of a peptide to a specific MHC molecule.

Objective: To determine the IC50 value of the CEF8 peptide for HLA-B3501 or HLA-B2705.

Methodology (Fluorescence Polarization-Based Competition Assay):

  • Reagents:

    • Purified, soluble HLA-B3501 or HLA-B2705 molecules.

    • A high-affinity, fluorescently labeled reference peptide for the respective HLA allele.

    • Unlabeled CEF8 peptide at various concentrations.

  • Assay Procedure:

    • In a microplate, incubate a fixed concentration of the purified HLA molecules and the fluorescently labeled reference peptide with serial dilutions of the unlabeled CEF8 peptide.

    • Allow the binding reaction to reach equilibrium (this can take 24-72 hours).

    • Measure the fluorescence polarization of each well. The binding of the large HLA molecule to the small fluorescent peptide results in a slower rotation and thus higher polarization.

  • Data Analysis:

    • As the concentration of the unlabeled CEF8 peptide increases, it competes with the fluorescent peptide for binding to the HLA molecules, resulting in a decrease in fluorescence polarization.

    • Plot the fluorescence polarization values against the concentration of the CEF8 peptide.

    • Determine the IC50 value, which is the concentration of the CEF8 peptide required to inhibit 50% of the binding of the fluorescent reference peptide.

Visualizing CEF8-Mediated T-Cell Activation

Experimental Workflow for Assessing CEF8-Specific T-Cell Responses

G cluster_0 Sample Preparation cluster_1 T-Cell Stimulation cluster_2 Downstream Assays cluster_3 Data Analysis PBMC_Isolation PBMC Isolation (from whole blood) Stimulation Stimulation with CEF8 Peptide PBMC_Isolation->Stimulation Negative_Control Negative Control (DMSO) PBMC_Isolation->Negative_Control Positive_Control Positive Control (e.g., PHA) PBMC_Isolation->Positive_Control ELISpot ELISpot Assay Stimulation->ELISpot ICS Intracellular Cytokine Staining (ICS) Stimulation->ICS Negative_Control->ELISpot Negative_Control->ICS Positive_Control->ELISpot Positive_Control->ICS ELISpot_Analysis Quantification of IFN-γ spots ELISpot->ELISpot_Analysis ICS_Analysis Flow Cytometry Analysis (% of IFN-γ+ CD8+ T cells) ICS->ICS_Analysis

Caption: Workflow for analyzing CEF8-specific T-cell responses.

Signaling Pathway of CEF8-Specific CD8+ T-Cell Activation

G cluster_0 Antigen Presentation cluster_1 T-Cell Recognition cluster_2 Signal Transduction Cascade cluster_3 Transcription Factor Activation cluster_4 Cellular Response APC Antigen Presenting Cell (APC) pMHC CEF8-HLA Complex TCR T-Cell Receptor (TCR) pMHC->TCR Signal 1 T_Cell CD8+ T Cell CD3 CD3 TCR->CD3 CD8 CD8 Co-receptor CD8->pMHC Lck Lck CD8->Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits PLCg1 PLCγ1 SLP76->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 RasGRP RasGRP DAG->RasGRP PKC PKCθ DAG->PKC Ca Ca²⁺ Release IP3->Ca Ras Ras RasGRP->Ras AP1 AP-1 Ras->AP1 NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokine_Production Cytokine Production (e.g., IFN-γ, TNF-α) NFAT->Cytokine_Production Proliferation Proliferation NFAT->Proliferation Cytotoxicity Cytotoxicity NFAT->Cytotoxicity AP1->Cytokine_Production AP1->Proliferation AP1->Cytotoxicity NFkB->Cytokine_Production NFkB->Proliferation NFkB->Cytotoxicity

Caption: Key signaling events in CEF8-specific CD8+ T-cell activation.

This guide provides a foundational understanding of the CEF8 peptide, its characteristics, and its application in immunological research. For further in-depth analysis, it is recommended to consult the primary literature cited and adapt the provided protocols to specific experimental needs and laboratory conditions.

References

The Influenza Virus NP (383-391) Epitope: A Cornerstone of Cross-Protective Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a critical target for the development of universal influenza vaccines. Within this protein, the amino acid sequence 383-391 (SRYWAIRTR) has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B*2705 allele. This epitope is a focal point of the cellular immune response, capable of eliciting potent CD8+ T-cell activity that contributes to viral clearance and cross-protection against diverse influenza A virus strains. This guide provides a comprehensive overview of the function, immunobiology, and experimental analysis of the NP (383-391) epitope.

Core Function in Cellular Immunity

The NP (383-391) epitope plays a pivotal role in the cell-mediated immune response to influenza A virus infection. Following viral entry and replication within a host cell, the viral nucleoprotein is degraded into smaller peptides by the proteasome. The NP (383-391) peptide is then transported into the endoplasmic reticulum, where it binds to MHC class I molecules, specifically HLA-B*2705.[1][2] This peptide-MHC complex is subsequently presented on the surface of the infected cell, serving as a beacon for circulating CD8+ cytotoxic T lymphocytes.

Recognition of the NP (383-391)-HLA-B*2705 complex by a specific T-cell receptor (TCR) on a CD8+ T cell triggers the activation, proliferation, and differentiation of these T cells into effector CTLs.[3] These CTLs are equipped to identify and eliminate virus-infected cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes, thereby limiting viral spread.[4] The robust and cross-reactive nature of the T-cell response to this conserved epitope underscores its importance in heterosubtypic immunity, offering protection against different influenza A virus subtypes.[5]

Quantitative Analysis of the Immune Response

The immunogenicity of the NP (383-391) epitope has been quantified in numerous studies, demonstrating its capacity to induce significant T-cell responses. The following tables summarize key quantitative data from published research.

Experiment Cell Type Stimulation Assay Result Reference
In vitro stimulationPeripheral Blood Mononuclear Cells (PBMCs) from HLA-B2705+ donorsInfluenza A virus (A/NL/94-384R) containing the NP(383-391) epitopeIntracellular IFN-γ staining10.6% of CD8+ T cells were specific for the NP(383-391) epitope in one donor.[6]
In vitro stimulationPBMCs from HLA-B2705+ donorsInfluenza A virus (A/NL/94-384G) with a mutated NP(383-391) epitope (R384G)Intracellular IFN-γ stainingThe response to NP(383-391) was virtually absent.[6]
CTL RecognitionHLA-B2705+ target cellsInfection with influenza A virus (A/NL/94-384R)51Cr release assayA CTL clone specific for NP(383-391) recognized and lysed the target cells.[6]
CTL RecognitionHLA-B2705+ target cellsInfection with influenza A virus (A/NL/94-384G) with a mutated epitope51Cr release assayThe CTL clone failed to recognize the infected cells.[6]
Cytokine ProductionPBMCs from HLA-A02:01/HLA-B27:05 co-expressing individualsRestimulation with NP(383-391) peptideIntracellular cytokine stainingHigher IFN-γ and TNF production compared to M1(58-66)-specific responses.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the immune response to the NP (383-391) epitope. Below are outlines of key experimental protocols.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T cells based on their production of cytokines upon stimulation.

  • Cell Preparation: Isolate PBMCs from heparinized blood of HLA-B*2705-positive donors using Ficoll-Paque density gradient centrifugation.

  • In Vitro Stimulation: Culture PBMCs with either a wild-type influenza A virus expressing the NP(383-391) epitope or a mutant virus at a specified multiplicity of infection (MOI). Alternatively, stimulate with the synthetic NP(383-391) peptide (SRYWAIRTR).

  • Restimulation and Protein Transport Inhibition: After an initial culture period, restimulate the cells with virus-infected autologous B-lymphoblastoid cell lines (BLCLs) or peptide-pulsed target cells. Add a protein transport inhibitor, such as Brefeldin A, to trap cytokines intracellularly.

  • Surface and Intracellular Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8). Subsequently, fix and permeabilize the cells and stain for intracellular IFN-γ using a specific fluorescently labeled antibody.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of CD8+ T cells that are positive for IFN-γ.

51Cr Release Assay

This classic cytotoxicity assay measures the ability of CTLs to lyse target cells.

  • Target Cell Preparation: Label HLA-B*2705-positive BLCLs with 51Cr (sodium chromate).

  • Target Cell Infection/Pulsing: Infect the 51Cr-labeled target cells with either a wild-type or mutant influenza A virus, or pulse them with the synthetic NP(383-391) peptide.

  • Effector Cell Preparation: Use an established CD8+ T-cell clone specific for the NP(383-391) epitope as effector cells.

  • Co-culture: Co-culture the effector cells with the prepared target cells at various effector-to-target (E:T) ratios for a defined period (e.g., 4-6 hours).

  • Measurement of 51Cr Release: Centrifuge the plates and measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[7]

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Plating and Stimulation: Add freshly isolated PBMCs to the wells and stimulate with the NP(383-391) peptide, whole virus, or appropriate controls (e.g., medium alone for negative control, phytohemagglutinin for positive control).

  • Incubation: Incubate the plate for 18-20 hours at 37°C in a CO2 incubator to allow for cytokine secretion.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Following another incubation and washing step, add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: Add a substrate that is converted by the enzyme into an insoluble colored precipitate, forming spots at the locations of the cytokine-secreting cells.

  • Analysis: Count the number of spots in each well using an automated ELISpot reader. The results are typically expressed as spot-forming units (SFU) per million cells.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) illustrate the key molecular and cellular interactions involving the NP (383-391) epitope.

MHC_Class_I_Presentation cluster_ER ER Lumen Influenza Virus Influenza Virus Viral NP Viral NP Proteasome Proteasome Viral NP->Proteasome Degradation NP(383-391) Peptide NP(383-391) Peptide Proteasome->NP(383-391) Peptide TAP TAP NP(383-391) Peptide->TAP Peptide-MHC Complex Peptide-MHC Complex HLA-B2705 HLA-B2705 NP(383-391) Peptide->HLA-B2705 ER Endoplasmic Reticulum TAP->ER Transport HLA-B*2705 HLA-B*2705 HLA-B*2705->Peptide-MHC Complex Binding Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport to TCR TCR Cell Surface->TCR Presentation to CD8+ T-cell CD8+ T-cell CTL Activation CTL Activation TCR->CTL Activation HLA-B2705->ER

Caption: MHC Class I presentation pathway of the NP (383-391) epitope.

CTL_Response_Workflow Blood_Sample Blood Sample (HLA-B*2705+ donor) PBMC_Isolation PBMC Isolation Stimulation Antigen Stimulation (Virus or Peptide) PBMC_Isolation->Stimulation ICS Intracellular Cytokine Staining (ICS) Stimulation->ICS ELISpot ELISpot Assay Stimulation->ELISpot Cr_Release 51Cr Release Assay Stimulation->Cr_Release Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry ELISpot_Reader ELISpot Reader Analysis ELISpot->ELISpot_Reader Gamma_Counter Gamma Counter Analysis Cr_Release->Gamma_Counter Quantification Quantification of T-cell Response Flow_Cytometry->Quantification ELISpot_Reader->Quantification Gamma_Counter->Quantification

Caption: Experimental workflow for assessing NP (383-391)-specific T-cell responses.

Conclusion

The influenza virus NP (383-391) epitope is a critical determinant of the cellular immune response to influenza A virus. Its conserved nature and immunodominance in a significant portion of the population make it a prime target for the development of next-generation, broadly protective influenza vaccines. A thorough understanding of its function, the immune responses it elicits, and the methodologies to study it are essential for advancing research and development in this field. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the potential of this key epitope in the fight against influenza.

References

The Pivotal Role of the Nucleoprotein NP (383-391) Region in the Influenza A Virus Lifecycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a multifunctional protein essential for the viral lifecycle. It encapsidates the viral RNA genome, forming ribonucleoprotein (vRNP) complexes that are crucial for transcription, replication, and packaging of the viral genome.[1] While the immunological significance of specific NP epitopes is well-documented, this guide delves into the core technical aspects of the C-terminal region of NP, specifically the 383-391 amino acid segment, and its broader implications in viral replication and interaction with host cell machinery. This region, while being a recognized cytotoxic T-lymphocyte (CTL) epitope, is also an integral part of the NP C-terminal tail loop, a domain critical for NP oligomerization and interaction with viral and host factors.[2][3] Understanding the multifaceted role of this region is paramount for the development of novel antiviral therapeutics.

Structural and Functional Significance of the NP C-Terminal Region

The influenza A virus NP is composed of a head and a body domain, and a C-terminal tail loop.[2] The region encompassing amino acids 383-391 is located within this flexible tail loop.[2][4] This C-terminal arm plays a crucial role in the oligomerization of NP monomers, a process fundamental to the formation of the helical vRNP structure.[3][5][6] The tail loop of one NP monomer inserts into a groove on an adjacent NP monomer, facilitating the formation of NP oligomers that encapsidate the viral RNA.[5][6]

Mutational studies have highlighted the importance of the C-terminal region in the viral lifecycle. Deletions or specific mutations in the C-terminal tail can disrupt NP oligomerization, leading to impaired vRNP activity and a halt in viral replication.[3] While direct structural and functional data for the 383-391 peptide's non-immunological role is limited, its position within the critical C-terminal tail suggests its involvement in maintaining the structural integrity of the NP oligomer and, by extension, the vRNP complex.

Interaction with Viral Polymerase

The NP C-terminus is also implicated in the regulation of the viral RNA-dependent RNA polymerase (RdRp). NP interacts directly with the PB1 and PB2 subunits of the polymerase complex.[2][7] The C-terminal region of NP appears to regulate the stability of the NP-PB2 interaction.[7] This interaction is crucial for the switch from transcription of viral mRNAs to the replication of the vRNA genome. The dynamic nature of the NP-polymerase interaction, modulated in part by the NP C-terminus, is a key regulatory checkpoint in the viral lifecycle.

Nuclear Import

The nuclear import of newly synthesized NP is a critical step for viral replication, as vRNP assembly occurs in the nucleus. While the primary nuclear localization signals (NLSs) of influenza A NP are located elsewhere, the C-terminal region of the nucleoprotein of other influenza viruses, like influenza C, contains a bipartite NLS.[8][9] In influenza A, the C-terminal region may play a role in modulating the accessibility or function of the NLSs, or in the interaction with components of the nuclear import machinery, such as importin-α.[8][10] The interaction of NP with various importin-α isoforms is crucial for its nuclear import and can be a determinant of host range.[10]

Quantitative Data on NP Interactions

Interacting MoleculesMethodAffinity (Kd)Reference
NP C-terminal peptide & Importin-α isoformsNot SpecifiedVaries by isoform[11]
Importin β & NucleoporinsSolid Phase BindingVaries (gradient of affinity)[12]
NP MutantEffect on OligomerizationRNP ActivityReference
E339AMonomericAbolished[3]
R416AMonomericAbolished[3]
Deletion of C-terminal 33 aaIncreased NP-PB2 complex formationNot specified[7]

Signaling Pathways Modulated by Influenza NP

Influenza virus infection triggers a complex interplay with host cell signaling pathways. The virus can both activate and inhibit cellular signaling to create a favorable environment for its replication. NP, as a major viral protein, is implicated in the modulation of several key pathways.[13][14]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the innate immune response. Influenza A virus infection has been shown to activate the NF-κB pathway, which can have both pro-viral and anti-viral effects.[15] Overexpression of NP, along with other viral proteins like HA and M1, can lead to NF-κB activation.[15][16] This activation may be beneficial for the virus at early stages of infection.

NF_kB_Pathway Influenza A Virus Influenza A Virus NP NP Influenza A Virus->NP IKK IKK NP->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Gene Expression

Influenza NP-mediated NF-κB pathway activation.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are also significantly impacted by influenza virus infection.[17] Activation of the Raf/MEK/ERK pathway is particularly important for the nuclear export of vRNPs.[18] While the direct role of the NP(383-391) region in this process is not defined, NP as a whole is known to interact with components of the MAPK pathway.[17]

MAPK_Pathway Influenza A Virus Influenza A Virus HA HA Influenza A Virus->HA PKCα PKCα HA->PKCα Activation Raf Raf PKCα->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK vRNP vRNP ERK->vRNP Nuclear Export Cytoplasm Cytoplasm vRNP->Cytoplasm Nucleus Nucleus Nucleus->Cytoplasm vRNP Export

MAPK pathway activation and vRNP nuclear export.

Experimental Protocols

A variety of experimental techniques are employed to study the function of influenza NP and its specific domains. Below are detailed methodologies for key experiments that can be adapted to investigate the role of the NP(383-391) region.

Co-immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is used to determine if the NP(383-391) region is involved in the interaction of NP with other viral or host proteins. A tagged version of NP (e.g., with a FLAG or HA tag) or a specific antibody against NP is used to pull down NP and its binding partners from cell lysates.

Workflow Diagram:

CoIP_Workflow cluster_cell Infected/Transfected Cells cluster_lysate Cell Lysate cluster_beads Protein A/G Beads cluster_analysis Analysis Cell Lysis Cell Lysis Incubation with Antibody Incubation with Antibody Cell Lysis->Incubation with Antibody Immunoprecipitation Immunoprecipitation Incubation with Antibody->Immunoprecipitation Wash & Elute Wash & Elute Immunoprecipitation->Wash & Elute SDS-PAGE SDS-PAGE Wash & Elute->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot

Co-immunoprecipitation workflow.

Methodology:

  • Cell Culture and Lysis:

    • Culture human embryonic kidney (HEK293T) or Madin-Darby canine kidney (MDCK) cells.

    • Transfect cells with plasmids expressing tagged full-length NP or NP mutants with alterations in the 383-391 region. Alternatively, infect cells with influenza A virus.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the tag on NP or to NP itself overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against NP and the suspected interacting proteins.

In Vitro Transcription and Replication Assay (Minigenome Assay)

This assay is used to assess the functional activity of the vRNP complex. By introducing mutations in the NP(383-391) region, one can determine its importance for viral RNA synthesis.

Methodology:

  • Plasmids:

    • Plasmids expressing the influenza virus polymerase subunits (PB1, PB2, PA) and nucleoprotein (wild-type or mutant).

    • A plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the non-coding regions of an influenza virus RNA segment, under the control of a polymerase I promoter.

  • Transfection and Reporter Gene Assay:

    • Co-transfect HEK293T cells with the polymerase, NP, and reporter plasmids.

    • After 24-48 hours, lyse the cells and measure the reporter gene activity (e.g., luminescence or fluorescence).

    • A decrease in reporter activity for an NP mutant would indicate that the mutated region is important for vRNP function.

Reverse Genetics

Reverse genetics allows for the generation of recombinant influenza viruses with specific mutations. This is the gold standard for studying the function of a specific viral protein region in the context of a live virus infection.

Methodology:

  • Plasmid Construction:

    • Generate a set of eight plasmids, each containing the cDNA of one of the influenza virus RNA segments flanked by polymerase I promoter and terminator sequences.

    • Introduce the desired mutation(s) into the NP(383-391) region of the NP-encoding plasmid using site-directed mutagenesis.

    • Plasmids expressing the viral polymerase subunits (PB1, PB2, PA) and NP under the control of a polymerase II promoter are also required.

  • Virus Rescue:

    • Co-transfect a co-culture of HEK293T and MDCK cells with the eight Pol I plasmids and the four Pol II expression plasmids.

    • The transfected cells will produce all the necessary viral components to assemble infectious recombinant viruses.

    • Harvest the supernatant containing the rescued virus after 48-72 hours.

  • Virus Characterization:

    • Amplify the rescued virus in MDCK cells.

    • Sequence the NP gene to confirm the presence of the intended mutation.

    • Characterize the phenotype of the mutant virus (e.g., growth kinetics, plaque morphology, pathogenicity in animal models).

Conclusion

The nucleoprotein NP (383-391) region of influenza A virus, while primarily known for its role as a CTL epitope, is situated within the structurally and functionally critical C-terminal tail loop. This location strongly suggests its involvement in fundamental viral processes such as NP oligomerization, vRNP assembly, and the regulation of the viral polymerase. The modulation of host cell signaling pathways like NF-κB and MAPK by NP further underscores the complex interplay between the virus and its host. While direct experimental evidence for the non-immunological functions of the 383-391 peptide is still emerging, the experimental approaches outlined in this guide provide a robust framework for future investigations. A deeper understanding of this region's role in the viral lifecycle will undoubtedly open new avenues for the design of novel and effective anti-influenza therapies.

References

MHC class I presentation of the CEF8 peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the MHC Class I Presentation of an Immunodominant CEF Peptide

Disclaimer: The term "CEF8 peptide" is not a standardized identifier in publicly available literature. The "CEF pool" is a well-known mixture of immunodominant peptides from Cytomegalovirus, Epstein-Barr virus, and Influenza virus used as a positive control for CD8+ T-cell activation assays. This guide will focus on the most extensively characterized and immunodominant HLA-A*02:01-restricted peptide from this pool: the Influenza A virus Matrix Protein 1 (M1) epitope, amino acid positions 58-66. This peptide is a quintessential component of CEF pools and serves as a model for MHC class I presentation studies.

Introduction

The presentation of viral peptides by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of infected cells by CD8+ cytotoxic T lymphocytes (CTLs). Understanding the precise mechanisms of presentation for immunodominant epitopes is critical for the development of vaccines and T-cell-based immunotherapies. This guide provides a detailed technical overview of the MHC class I presentation of the highly conserved and immunodominant Influenza A M1 protein epitope (58-66), a key component of the CEF peptide pool.

Peptide Characteristics

The Influenza M158-66 peptide is a primary target of the anti-influenza CTL response in individuals expressing the HLA-A*02:01 allele, which is prevalent in approximately half of the human population.[1][2] Its high degree of conservation across influenza strains makes it a valuable subject in vaccine research.[3][4]

CharacteristicDescription
Peptide Name Influenza A Matrix Protein 1 (58-66)
Sequence GILGFVFTL
Origin Influenza A Virus, Matrix Protein 1 (M1)[3]
Length 9 amino acids
Primary MHC Restriction HLA-A02:01[2][4]
Degenerate Restriction Also reported to be presented by HLA-C08 alleles[1][4]

The Canonical MHC Class I Antigen Presentation Pathway

The presentation of endogenous viral peptides like Influenza M158-66 follows a well-defined intracellular pathway. This process ensures that a representative sample of the cell's internal protein content is continuously displayed on its surface for surveillance by the immune system.

  • Protein Production & Degradation: Following infection, viral proteins, such as the Influenza M1 protein, are synthesized in the cytoplasm of the host cell. As these proteins are processed or turn over, they are targeted for degradation by the proteasome, a multicatalytic protease complex. The proteasome cleaves these proteins into smaller peptide fragments, typically 8-10 amino acids in length.[4]

  • Peptide Transport: The resulting peptides are transported from the cytoplasm into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

  • MHC Class I Assembly and Peptide Loading: Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin (β2m). This heterodimer is held in a peptide-receptive state by a collection of chaperones known as the peptide-loading complex (PLC), which includes TAP. Peptides transported into the ER can then bind to the peptide-binding groove of the MHC class I molecule.

  • Complex Stabilization and Transport: The binding of a suitable peptide, such as GILGFVFTL, stabilizes the MHC class I molecule. This stable peptide-MHC (pMHC) complex is then released from the PLC and transported from the ER, through the Golgi apparatus, to the cell surface.

  • T-Cell Recognition: On the cell surface, the pMHC complex is displayed for surveillance by CD8+ T cells. A T cell with a T-Cell Receptor (TCR) that specifically recognizes the unique conformation of the GILGFVFTL-HLA-A*02:01 complex will become activated, leading to the proliferation and differentiation of these T cells into cytotoxic effectors that can kill the infected cell.

MHC_Class_I_Pathway cluster_surface Cell Surface ViralProtein Influenza M1 Protein Proteasome Proteasome ViralProtein->Proteasome Degradation Peptides Peptides (GILGFVFTL) Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC MHC Class I + β2m TAP->MHC Peptide Loading pMHC Peptide-MHC Complex (GILGFVFTL-HLA-A2) MHC->pMHC pMHC_surface pMHC on Surface pMHC->pMHC_surface Transport via Golgi TCell CD8+ T-Cell pMHC_surface->TCell Recognition by TCR

Figure 1. MHC Class I Antigen Presentation Pathway for Viral Peptides.

Quantitative Data for Influenza M158-66 Presentation

The interaction between the GILGFVFTL peptide and the HLA-A*02:01 molecule is a critical determinant of its immunogenicity. This interaction can be quantified through biophysical and cellular assays.

ParameterValueMethodSignificance
Thermal Stability (Td) 64.5°CCircular DichroismMeasures the stability of the pMHC complex. A higher Td indicates a more stable complex, which generally correlates with better antigen presentation.[1]
CTL Response Frequency (HLA-A2+ donors) Detected in 100% (8/8) of donorsIntracellular Cytokine StainingShows the peptide is immunodominant, consistently eliciting a T-cell response in individuals with the appropriate HLA type after viral exposure.[2]
CD107a/IFN-γ Expression (% of CD8+) 1.2% to >5%Intracellular Cytokine StainingQuantifies the functional response (degranulation and cytokine production) of specific CD8+ T cells upon peptide stimulation.[1]

Key Experimental Protocols

The study of MHC class I presentation relies on a set of robust cellular immunology assays. Below are detailed protocols for three fundamental techniques used to characterize the presentation and recognition of the GILGFVFTL peptide.

T2 Assay for Peptide-MHC Binding Affinity

This assay measures the ability of an exogenous peptide to bind to and stabilize empty MHC class I molecules on the surface of T2 cells. T2 cells are deficient in TAP, meaning they cannot load endogenous peptides onto their HLA-A*02:01 molecules, resulting in unstable, empty molecules that are rapidly internalized.[5][6] Exogenous binding peptides rescue and stabilize these molecules on the surface, which can be quantified by flow cytometry.

Methodology:

  • Cell Preparation: Culture T2 cells (which express HLA-A*02:01 but are TAP-deficient) in appropriate media. Harvest and wash the cells, resuspending them at a concentration of 1 x 106 cells/mL in serum-free media.

  • Peptide Pulsing: Prepare serial dilutions of the GILGFVFTL peptide (e.g., from 100 µM down to 0.1 µM). Include a high-affinity known binder as a positive control and a non-binding peptide or no peptide as a negative control.[5]

  • Incubation: Add 100 µL of the T2 cell suspension to wells of a 96-well plate. Add 100 µL of the peptide dilutions to the respective wells. Incubate overnight (16-18 hours) at 37°C. Some protocols also include human β2-microglobulin to enhance stabilization.

  • Staining: Wash the cells to remove unbound peptide. Stain the cells with a fluorescently-labeled monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2-FITC) for 30 minutes at 4°C.

  • Flow Cytometry: Wash the cells again and acquire data on a flow cytometer.

  • Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the HLA-A2 stain. The MFI is directly proportional to the number of stabilized HLA-A2 molecules on the cell surface and thus reflects the binding affinity of the peptide. Plot MFI versus peptide concentration to determine the EC50 (the concentration required for 50% of the maximal stabilizing effect).[7]

T2_Assay_Workflow start Start prep_cells Prepare T2 Cells (1x10^6/mL) start->prep_cells incubate Incubate Cells + Peptides (18h at 37°C) prep_cells->incubate prep_peptides Prepare Peptide Dilutions (GILGFVFTL, Controls) prep_peptides->incubate stain Stain with anti-HLA-A2-FITC Antibody incubate->stain flow Acquire on Flow Cytometer stain->flow analyze Analyze Mean Fluorescence Intensity (MFI) flow->analyze end End analyze->end

Figure 2. Experimental Workflow for the T2 Peptide Binding Assay.
ELISpot Assay for Quantifying Antigen-Specific T-Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is often considered a gold standard for measuring T-cell activation.[4]

Methodology:

  • Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2+ donor previously exposed to influenza. Resuspend cells in culture medium.

  • Stimulation: Wash the coated plate and block with media. Add PBMCs to the wells (e.g., 2.5 x 105 cells/well). Add the GILGFVFTL peptide to the experimental wells at an optimal concentration (e.g., 1-10 µg/mL). Use a mitogen (like PHA) as a positive control and media with no peptide as a negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, activated T cells will secrete IFN-γ, which is captured by the antibody on the membrane immediately surrounding the cell.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody against IFN-γ. After incubation and washing, add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).

  • Development: Wash the plate and add a substrate solution that precipitates and forms a colored spot where the enzyme is located.

  • Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

ELISpot_Workflow start Start coat_plate Coat PVDF Plate with Capture Antibody (anti-IFN-γ) start->coat_plate add_cells Add PBMCs and GILGFVFTL Peptide coat_plate->add_cells incubate Incubate (18-24h) Cytokine Secretion & Capture add_cells->incubate detect Add Biotinylated Detection Antibody incubate->detect enzyme Add Streptavidin-Enzyme Conjugate detect->enzyme develop Add Substrate (Spot Formation) enzyme->develop analyze Wash, Dry, and Count Spots develop->analyze end End analyze->end

Figure 3. Experimental Workflow for the ELISpot Assay.
Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric analysis of single cells, simultaneously identifying the phenotype of responding T cells (e.g., CD8+) and their functional response (cytokine production).

Methodology:

  • Cell Stimulation: Stimulate 1-2 x 106 PBMCs with the GILGFVFTL peptide (e.g., 1-10 µg/mL) in a culture tube or 96-well plate. Include positive (e.g., mitogen) and negative (no peptide) controls.

  • Inhibit Protein Transport: After 1-2 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin. This traps the newly synthesized cytokines within the cell. Continue incubation for another 4-6 hours.[1]

  • Surface Staining: Harvest the cells and wash them. Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as anti-CD3 and anti-CD8, to identify the T-cell populations of interest.

  • Fix and Permeabilize: Wash the cells, then fix them with a formaldehyde-based fixation buffer. This cross-links the proteins and stabilizes the cell. Following fixation, permeabilize the cell membrane using a saponin-based buffer, which creates pores allowing antibodies to enter the cell.

  • Intracellular Staining: Add fluorescently-labeled antibodies specific for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in the permeabilization buffer. Incubate for 30 minutes at room temperature, protected from light.

  • Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a multicolor flow cytometer. In the analysis, first gate on lymphocytes, then single cells, then CD3+ T cells, and finally CD8+ T cells. Within the CD8+ population, quantify the percentage of cells that are positive for IFN-γ and/or other cytokines.

ICS_Workflow start Start stimulate Stimulate PBMCs with GILGFVFTL Peptide start->stimulate inhibit Add Protein Transport Inhibitor (e.g., Brefeldin A) stimulate->inhibit surface_stain Stain Surface Markers (e.g., anti-CD8) inhibit->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intra_stain Stain Intracellular Cytokines (e.g., anti-IFN-γ) fix_perm->intra_stain flow Acquire on Flow Cytometer intra_stain->flow analyze Gate on CD8+ T-Cells and Quantify Cytokine+ Cells flow->analyze end End analyze->end

Figure 4. Experimental Workflow for Intracellular Cytokine Staining.

Conclusion

The MHC class I presentation of the Influenza M158-66 peptide is a robust and well-documented process, making it an exemplary model for studying antiviral immunity. The high stability of the GILGFVFTL-HLA-A*02:01 complex and its ability to consistently elicit strong CD8+ T-cell responses underscore its immunodominance. A thorough understanding of this pathway and the experimental methods used to probe it are fundamental for researchers and drug development professionals aiming to harness the power of T-cell immunity for therapeutic benefit.

References

T-Cell Recognition of the Influenza NP(383-391) Epitope: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the recognition of the influenza A nucleoprotein (NP) epitope spanning amino acids 383-391 (SRYWAIRTR) by cytotoxic T lymphocytes (CTLs). This epitope, when presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-B27, constitutes a significant target for the cellular immune response to influenza A virus infection. This document details the molecular interactions, signaling cascades, and experimental methodologies crucial for research and therapeutic development in this area.

The NP(383-391)-HLA-B27 Complex: A Key Target for T-Cell Immunity

The cornerstone of this immune recognition is the presentation of the viral NP(383-391) peptide by the MHC class I molecule HLA-B27 on the surface of infected cells. The SRYWAIRTR peptide binds with high affinity to the peptide-binding groove of HLA-B*27:05[1][2]. This high-affinity interaction is a prerequisite for the stable presentation of the peptide and subsequent recognition by T-cells. While specific quantitative binding affinity data is limited in publicly available literature, the consistent description of a high-affinity interaction underscores its immunological importance.

Antigen Processing and Presentation

The NP(383-391) epitope is generated from the viral nucleoprotein through intracellular processing. Interestingly, studies have shown that this epitope can be presented via both the conventional TAP-dependent pathway and a TAP-independent pathway[3]. In the conventional pathway, the full-length NP protein is degraded by the proteasome in the cytoplasm. The resulting peptide fragments are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they are loaded onto newly synthesized HLA-B27 molecules.

However, evidence suggests that the NP(383-391) epitope can also be presented in a TAP-independent manner, particularly when delivered to the trans-Golgi network (TGN)[2]. This alternative pathway may have implications for immune surveillance, especially in the context of viral strategies to evade the conventional antigen presentation machinery.

T-Cell Receptor (TCR) Recognition and Specificity

The specificity of the T-cell response is dictated by the interaction between the T-cell receptor (TCR) on CD8+ T-cells and the NP(383-391)-HLA-B27 complex. This interaction is characterized by a specific molecular footprint, with certain residues of the peptide being critical for TCR contact.

Amino acid substitution studies have revealed that residues at positions P1, P4, P7, and P8 of the SRYWAIRTR peptide are crucial for TCR recognition[4]. Even conservative substitutions at these positions can significantly impact or abolish recognition by specific CTL clones. This highlights the exquisite specificity of the TCR for its cognate peptide-MHC (pMHC) ligand.

Analysis of TCR gene usage in response to the NP(383-391) epitope has shown a biased utilization of certain Vβ gene segments, with some studies indicating a prevalence of TCRs utilizing the Vβ7 gene[5]. However, the TCR repertoire is also diverse, allowing for a robust response to this immunodominant epitope.

Data Presentation

ParameterFindingReference
Peptide Binding to HLA-B27 High-affinity binding of SRYWAIRTR to HLA-B*27:05.[1][2]
TCR Contact Residues P1, P4, P7, and P8 of the SRYWAIRTR peptide are critical for TCR recognition.[4]
TCR Vβ Usage Biased usage of Vβ7 has been observed in some studies.[5]

Table 1: Key Molecular Interactions in NP(383-391) Recognition

AssayReadoutTypical ResultReference
Chromium-51 Release Assay Percentage of specific lysis of target cellsDose-dependent lysis of peptide-pulsed or virus-infected target cells by NP(383-391)-specific CTLs.[6]
IFN-γ ELISPOT Number of spot-forming cells (SFCs) per million PBMCsSignificant number of IFN-γ secreting cells upon stimulation with the SRYWAIRTR peptide.[6]
Intracellular Cytokine Staining (ICS) Percentage of IFN-γ+ CD8+ T-cellsIncreased percentage of IFN-γ producing CD8+ T-cells after stimulation with the epitope.

Table 2: Summary of T-Cell Functionality Assays

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the T-cell recognition of the influenza NP(383-391) epitope.

Peptide-MHC Class I Binding Assay

This assay measures the ability of the NP(383-391) peptide to bind to HLA-B27 molecules. A common method involves a competition assay using a known high-affinity, labeled peptide.

Protocol:

  • Preparation of MHC Molecules: Recombinant soluble HLA-B27 molecules are produced and purified.

  • Fluorescent Peptide: A high-affinity fluorescently labeled peptide for HLA-B27 is used as a reference.

  • Competition: A constant concentration of the fluorescent peptide and HLA-B27 is incubated with varying concentrations of the unlabeled NP(383-391) peptide.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Detection: The amount of bound fluorescent peptide is measured using fluorescence polarization. A decrease in polarization indicates displacement by the NP(383-391) peptide.

  • Data Analysis: The concentration of the NP(383-391) peptide that inhibits 50% of the fluorescent peptide binding (IC50) is calculated to determine the relative binding affinity.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay quantifies the ability of NP(383-391)-specific CTLs to lyse target cells presenting the epitope.

Protocol:

  • Target Cell Preparation: HLA-B27 positive target cells (e.g., T2 cells or B-lymphoblastoid cell lines) are labeled with ⁵¹Cr by incubating with Na₂⁵¹CrO₄.

  • Peptide Pulsing: The labeled target cells are washed and then incubated with the SRYWAIRTR peptide at various concentrations to allow for peptide loading onto HLA-B27 molecules.

  • Effector Cell Preparation: NP(383-391)-specific CTLs (effector cells) are prepared and counted.

  • Co-culture: The labeled and peptide-pulsed target cells are co-cultured with the effector cells at different effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: The plate is incubated for 4-6 hours to allow for CTL-mediated lysis.

  • Supernatant Collection: The plate is centrifuged, and the supernatant, containing released ⁵¹Cr from lysed cells, is collected.

  • Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay

This sensitive assay quantifies the frequency of NP(383-391)-specific, IFN-γ-secreting T-cells.

Protocol:

  • Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for human IFN-γ and incubated overnight.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells are added to the wells.

  • Stimulation: The cells are stimulated with the SRYWAIRTR peptide. A negative control (no peptide) and a positive control (e.g., PHA) are included.

  • Incubation: The plate is incubated for 18-24 hours in a CO₂ incubator to allow for cytokine secretion.

  • Detection: The cells are removed, and a biotinylated detection antibody specific for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.

  • Spot Counting: The plate is washed and dried, and the number of spots in each well is counted using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This technique allows for the identification and quantification of NP(383-391)-specific T-cells based on their production of intracellular cytokines like IFN-γ upon stimulation.

Protocol:

  • Cell Stimulation: PBMCs are stimulated with the SRYWAIRTR peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. This inhibitor traps cytokines within the cell.

  • Surface Staining: The cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8, to identify cytotoxic T lymphocytes.

  • Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: The permeabilized cells are stained with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light.

  • Data Analysis: The data is analyzed to determine the percentage of CD8+ T-cells that are positive for IFN-γ, indicating a specific response to the NP(383-391) epitope.

Visualizations: Pathways and Workflows

T-Cell Receptor Signaling Cascade

Upon recognition of the NP(383-391)-HLA-B27 complex, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and effector functions.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck_mem Lck TCR->Lck_mem Activation CD8 CD8 pMHC NP(383-391)-HLA-B27 CD8->pMHC pMHC->TCR Binding ZAP70 ZAP-70 Lck_mem->ZAP70 Phosphorylates & Activates LAT LAT Signalosome ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Grb2 Grb2 LAT->Grb2 Gads Gads LAT->Gads Ca_Calcineurin Ca²⁺-Calcineurin Pathway PLCg1->Ca_Calcineurin PKC PKC Pathway PLCg1->PKC Ras_MAPK Ras-MAPK Pathway Grb2->Ras_MAPK SLP76 SLP-76 Gads->SLP76 AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Ca_Calcineurin->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (IFN-γ, Granzymes, etc.) AP1->Gene_Expression Transcription Factors NFAT->Gene_Expression Transcription Factors NFkB->Gene_Expression Transcription Factors

TCR signaling upon NP(383-391) recognition.
Experimental Workflow for T-Cell Epitope Characterization

The following diagram illustrates a typical workflow for identifying and characterizing T-cell responses to the NP(383-391) epitope.

Experimental_Workflow cluster_in_silico In Silico & Preparation cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Epitope_Prediction Epitope Prediction (NP 383-391) Peptide_Synthesis Peptide Synthesis (SRYWAIRTR) Epitope_Prediction->Peptide_Synthesis MHC_Binding MHC Binding Assay Peptide_Synthesis->MHC_Binding T_Cell_Culture T-Cell Expansion Peptide_Synthesis->T_Cell_Culture PBMC_Isolation Isolate PBMCs from HLA-B27+ Donors PBMC_Isolation->T_Cell_Culture Binding_Affinity Determine Binding Affinity MHC_Binding->Binding_Affinity ELISPOT IFN-γ ELISPOT T_Cell_Culture->ELISPOT CTL_Assay Cytotoxicity Assay (⁵¹Cr Release) T_Cell_Culture->CTL_Assay Flow_Cytometry Flow Cytometry (ICS) T_Cell_Culture->Flow_Cytometry T_Cell_Frequency Quantify T-Cell Frequency ELISPOT->T_Cell_Frequency Functional_Avidity Assess Functional Avidity CTL_Assay->Functional_Avidity Phenotyping T-Cell Phenotyping Flow_Cytometry->Phenotyping

Workflow for NP(383-391) T-cell epitope analysis.

Conclusion

The recognition of the influenza NP(383-391) epitope by the cellular immune system represents a well-characterized and immunodominant response, particularly in HLA-B27 positive individuals. Understanding the molecular intricacies of this interaction, from antigen presentation to T-cell activation, is paramount for the development of novel influenza vaccines and immunotherapies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness this crucial aspect of anti-influenza immunity. Future research focusing on obtaining precise kinetic data for the TCR-pMHC interaction will further refine our understanding and aid in the rational design of T-cell based interventions.

References

Discovery and significance of CEF8 as an immunodominant epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular immunology and vaccine development, the precise identification and characterization of immunodominant epitopes are paramount. These specific fragments of antigens are the primary targets of the adaptive immune response, particularly T lymphocytes, and understanding their role is crucial for designing effective immunotherapies and vaccines. This technical guide focuses on CEF8, a significant and widely utilized immunodominant CD8+ T cell epitope. We will delve into its discovery, its molecular and immunological characteristics, and its broader significance in immunological research.

Discovery and Origin of CEF8

The term "CEF" refers to a pool of well-characterized, immunodominant peptides derived from three common human viruses: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. This peptide pool is a staple in immunological laboratories, serving as a robust positive control for assays that measure T cell function, such as the Enzyme-Linked Immunospot (ELISpot) and intracellular cytokine staining (ICS) assays.

Within this essential toolkit, CEF8 stands out as a specific, individual peptide. Its discovery arose from systematic efforts to map the precise regions of viral proteins that are recognized by cytotoxic T lymphocytes (CTLs). CEF8 is an epitope derived from the Influenza A virus nucleoprotein (NP) , a highly conserved internal protein essential for viral replication.

The specific amino acid sequence of CEF8 corresponds to residues 383-391 of the Influenza A NP.

Molecular and Immunological Profile of CEF8

The defining characteristic of an epitope is its ability to be presented by Major Histocompatibility Complex (MHC) molecules and subsequently recognized by a T cell receptor (TCR). CEF8 is a classical MHC Class I-restricted epitope, meaning it is primarily presented to CD8+ cytotoxic T lymphocytes.

Table 1: Core Characteristics of the CEF8 Epitope

CharacteristicDescription
Peptide Name CEF8
Source Protein Influenza A Virus Nucleoprotein (NP)
Amino Acid Position 383-391
Sequence SRYWAIRTR[1][2]
Length 9 amino acids
MHC Restriction HLA-B*3501[1][2][3]

The immunodominance of CEF8 is attributed to several factors, including the high prevalence of the HLA-B3501 allele in the human population, the efficient processing and presentation of this specific peptide from the influenza NP, and the presence of a T cell repertoire capable of recognizing the CEF8-HLA-B3501 complex with high avidity.

Significance in Immunological Research and Drug Development

The well-defined nature of CEF8 makes it an invaluable tool for a variety of research and development applications:

  • Positive Control in T Cell Assays: As a component of the CEF peptide pool, CEF8 contributes to the pool's ability to elicit strong and reproducible IFN-γ responses from peripheral blood mononuclear cells (PBMCs) of a large proportion of the healthy population who have been exposed to influenza virus. This provides a critical quality control for assessing the functionality of T cells in various experimental settings.

  • Immune Monitoring: In clinical trials for vaccines and immunotherapies, particularly those targeting infectious diseases or cancer, monitoring the induction of antigen-specific T cell responses is crucial. The CEF pool, including CEF8, is often used to assess the overall immunocompetence of trial participants and to validate the integrity of the immunological assays being performed.

  • Studies of T Cell Biology: The defined nature of the CEF8 epitope, its restricting HLA allele, and the cognate T cells allows for in-depth studies of T cell activation, differentiation, memory formation, and cytotoxic function.

  • Development of T-Cell Based Diagnostics: The specific interaction between CEF8-HLA-B*3501 and its corresponding TCRs can be leveraged to develop diagnostic tools to quantify influenza-specific T cells.

Experimental Protocols

Detailed methodologies for key experiments involving the CEF8 epitope are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.

ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Workflow Diagram:

ELISpot_Workflow cluster_prep Cell and Plate Preparation cluster_stim Cell Stimulation cluster_dev Spot Development cluster_analysis Analysis p1 Coat ELISpot plate with anti-IFN-γ capture antibody p2 Wash and block the plate p1->p2 p3 Isolate PBMCs from blood sample p4 Resuspend PBMCs in culture medium s1 Add PBMCs to wells p4->s1 s2 Add CEF8 peptide (or CEF pool) and controls s1->s2 s3 Incubate for 18-24 hours s2->s3 d1 Lyse cells and wash plate s3->d1 d2 Add biotinylated anti-IFN-γ detection antibody d1->d2 d3 Add streptavidin-alkaline phosphatase d2->d3 d4 Add substrate (BCIP/NBT) d3->d4 d5 Wash and dry the plate d4->d5 a1 Scan and count spots using an ELISpot reader d5->a1 a2 Calculate spot-forming units (SFU) per million cells a1->a2

Caption: Workflow for IFN-γ ELISpot assay using the CEF8 epitope.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for human IFN-γ overnight at 4°C.

  • Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.

  • Cell Plating: Prepare a single-cell suspension of PBMCs and add 2.5 x 10^5 cells per well.

  • Stimulation: Add the CEF8 peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (medium alone or a scrambled peptide) and a positive control (e.g., phytohemagglutinin). The complete CEF peptide pool can also be used as a positive control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Wash the plate extensively with PBS containing 0.05% Tween-20.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase). Stop the reaction by washing with distilled water once spots have developed.

  • Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T cells that produce specific cytokines in response to an antigen.

Workflow Diagram:

ICS_Workflow cluster_stim Cell Stimulation cluster_stain Staining cluster_acq Data Acquisition and Analysis s1 Incubate PBMCs with CEF8 peptide and co-stimulatory antibodies s2 Add a protein transport inhibitor (e.g., Brefeldin A) s1->s2 s3 Incubate for 4-6 hours s2->s3 st1 Stain for surface markers (e.g., CD3, CD8) s3->st1 st2 Fix and permeabilize cells st1->st2 st3 Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) st2->st3 a1 Acquire events on a flow cytometer st3->a1 a2 Gate on CD3+CD8+ T cells a1->a2 a3 Quantify cytokine-positive cells a2->a3

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Methodology:

  • Cell Stimulation:

    • In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well.

    • Add the CEF8 peptide (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).

    • Incubate for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

    • Incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently labeled antibodies against surface markers such as CD3 and CD8 for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells.

    • Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.

    • Wash and permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer).

  • Intracellular Staining:

    • Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on the CD3+CD8+ T cell population and then quantify the percentage of cells positive for the cytokine(s) of interest in the stimulated versus unstimulated samples.

Quantitative Data

The response to the CEF8 epitope can vary between individuals, primarily due to differences in HLA type and previous exposure to influenza A virus. The following table summarizes typical quantitative data that can be obtained using the protocols described above.

Table 2: Representative Quantitative Data for CEF8-Specific T Cell Responses

AssayParameter MeasuredTypical Range in HLA-B*3501+ Donors
IFN-γ ELISpot Spot-Forming Units (SFU) per 10^6 PBMCs50 - 500
ICS (Flow Cytometry) % of IFN-γ+ cells within the CD8+ T cell population0.1% - 2.0%

Note: These values are illustrative and can be influenced by the donor's immune history, the specific influenza strain exposure, and the assay conditions.

Conclusion

CEF8 is a cornerstone immunodominant epitope for immunological research. Its well-defined sequence, HLA restriction, and origin from a common human pathogen make it an indispensable tool for assay validation, immune monitoring, and fundamental studies of T cell immunity. The detailed protocols and understanding of its significance provided in this guide are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel immunotherapies and vaccines.

References

An In-depth Technical Guide to Peptide Binding Affinity for HLA-B*2705

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed examination of the principles, methodologies, and data related to the binding affinity of peptides to the Major Histocompatibility Complex (MHC) class I molecule HLA-B2705. Due to the strong association of HLA-B2705 with spondyloarthropathies, understanding its peptide binding characteristics is of critical importance in immunology and drug development.

Note on "CEF8" Peptide: The term "CEF" typically refers to a standardized pool of 32 peptides derived from Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus, used as a positive control for assays measuring CD8+ T cell responses.[1][2][3][4][5] A specific, individual peptide designated "CEF8" is not found in standard scientific literature or commercial peptide libraries. Therefore, this guide will use a well-characterized, HLA-B2705-restricted peptide from a virus included in the CEF pool as a representative example: the Influenza A Nucleoprotein (NP) peptide, sequence SRYWAIRTR . This peptide is known to bind with high affinity to HLA-B2705 and serves as an excellent model for this technical analysis.[6][7][8]

Quantitative Data: Peptide Binding to HLA-B*2705

The binding of a peptide to an MHC molecule is a critical prerequisite for T-cell recognition. This interaction is quantified by measuring the binding affinity, often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). Lower values indicate stronger binding. The table below summarizes experimental binding data for the representative Influenza NP peptide and other relevant peptides to HLA-B*2705.

Peptide SequenceSource ProteinOriginEC50 (µM)Binding AffinityReference
SRYWAIRTR Nucleoprotein (NP)Influenza A Virus10 ± 4High[9]
RRRWRRLTVLatent Membrane Protein 2 (LMP2)Epstein-Barr VirusNot specifiedHigh (Known Epitope)[10]
SRSALLAQMM ProteinHuman Respiratory Syncytial Virus (HRSV)5 ± 5High[9]
KRYKGLLPKDINP ProteinHuman Respiratory Syncytial Virus (HRSV)7 ± 5High[9]
RRAIATPGMPB1 ProteinInfluenza A Virus3 ± 2High[9]
VRNKDLNTLM ProteinHuman Respiratory Syncytial Virus (HRSV)82 ± 20Intermediate[9]
GRNEVFSNKL ProteinHuman Respiratory Syncytial Virus (HRSV)32 ± 6Intermediate[9]

EC50 values represent the peptide concentration required to achieve 50% of the maximal binding or stabilization of the HLA-B*2705 molecule in a given assay. Peptides with EC50 values ≤ 20 µM are typically considered high-affinity binders.[9]

Experimental Protocols

Determining the binding affinity of a peptide to HLA-B*2705 involves several established in vitro assays. The choice of method depends on the required throughput, sensitivity, and whether the goal is to measure direct binding or competitive inhibition.

MHC-Peptide Stabilization Assay

This is a widely used method to quantify peptide binding to class I molecules. It relies on the principle that empty MHC class I molecules on the cell surface are unstable and rapidly degrade. The binding of an appropriate peptide stabilizes the MHC complex, leading to increased surface expression that can be measured by flow cytometry.

Methodology:

  • Cell Line: A transporter associated with antigen processing (TAP)-deficient cell line, such as T2, is transfected to express the HLA-B2705 allele (T2-B2705).[11][12] These cells have a limited supply of endogenous peptides in their endoplasmic reticulum, resulting in low surface expression of unstable, empty HLA-B*2705 molecules.

  • Peptide Incubation: T2-B*2705 cells are incubated overnight at 37°C in a serum-free medium with serial dilutions of the synthetic test peptide (e.g., SRYWAIRTR).[11] A known high-affinity peptide is used as a positive control, and a no-peptide sample serves as the negative control.

  • Antibody Staining: Following incubation, the cells are washed and stained with a conformation-specific monoclonal antibody that recognizes the folded, peptide-bound HLA-B*2705 complex (e.g., ME1).[13] This is followed by a secondary antibody conjugated to a fluorophore (e.g., FITC).

  • Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is quantified using a flow cytometer. The MFI is directly proportional to the number of stabilized HLA-B*2705 molecules on the cell surface.

  • Data Analysis: The MFI values are plotted against the peptide concentration. The EC50 value is calculated as the peptide concentration that yields 50% of the maximum fluorescence signal produced by the positive control peptide.

Competitive Binding Assay

This assay measures the ability of a test peptide to compete with a labeled, high-affinity reference peptide for binding to purified HLA-B*2705 molecules in a cell-free system.

Methodology:

  • MHC Purification: Soluble HLA-B*2705 molecules are purified from cell lysates using affinity chromatography.

  • Assay Setup: A fixed concentration of purified HLA-B*2705 is incubated with a fixed concentration of a high-affinity, radiolabeled or fluorescently-labeled probe peptide. Serial dilutions of the unlabeled test peptide are added to the reaction.

  • Incubation: The mixture is incubated for a period sufficient to reach binding equilibrium (e.g., 24-72 hours) in the presence of protease inhibitors.

  • Separation: MHC-peptide complexes are separated from the free probe peptide using methods like gel filtration or antibody capture.

  • Quantification: The amount of bound labeled probe is measured. The ability of the test peptide to inhibit the binding of the probe is calculated.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the labeled probe's binding is determined as the IC50 value.

Visualizations: Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in peptide-MHC interaction.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Prot Viral Protein (e.g., Influenza NP) Proteasome Proteasome Prot->Proteasome Ubiquitination Ub Ubiquitin Ub->Prot Peptide Peptides (e.g., SRYWAIRTR) Proteasome->Peptide Degradation TAP TAP Transporter Peptide->TAP Transport PLC Peptide Loading Complex (PLC) TAP->PLC MHC HLA-B*2705 Heavy Chain + β2m MHC->PLC Assembly LoadedMHC Stable pMHC Complex PLC->LoadedMHC Peptide Loading SurfaceMHC HLA-B*2705 presents SRYWAIRTR peptide LoadedMHC->SurfaceMHC Transport via Golgi TCR CD8+ T-Cell Receptor (TCR) SurfaceMHC->TCR Recognition

Caption: MHC Class I antigen presentation pathway for a viral peptide.

Binding_Assay_Workflow start Start: Synthesize Test Peptide (e.g., SRYWAIRTR) cells Culture TAP-deficient T2 cells transfected with HLA-B2705 start->cells incubate Incubate cells with serial dilutions of the peptide cells->incubate stain Stain with fluorescently-labeled anti-HLA-B2705 antibody incubate->stain facs Acquire data using Flow Cytometry stain->facs analyze Analyze Mean Fluorescence Intensity (MFI) vs. Concentration facs->analyze end End: Determine EC50 Binding Affinity analyze->end Peptide_Binding_Groove Simplified Model of SRYWAIRTR in HLA-B*2705 Groove cluster_mhc cluster_peptide pA A Pocket pB B Pocket (Binds P2-Arg) pC C/D/E Pockets pF F Pocket (Binds P9-Arg) P1 S P2 R P1->P2 P2->pB Anchor Residue P3 Y P2->P3 P4 W P3->P4 P5 A P4->P5 P6 I P5->P6 P7 R P6->P7 P8 T P7->P8 P9 R P8->P9 P9->pF Anchor Residue

References

Immunogenicity of Influenza Virus Nucleoprotein (383-391): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for universal influenza vaccine strategies. Within the NP, the peptide spanning amino acids 383-391, with the sequence SRYWAIRTR, has been identified as a critical, immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B*2705 allele.[1][2][3] This technical guide provides an in-depth overview of the immunogenicity of the NP (383-391) peptide, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental workflows. Understanding the immunological characteristics of this epitope is paramount for the development of T-cell-based vaccines and immunotherapies against influenza.

Core Concepts

The immunogenicity of the NP (383-391) peptide is primarily attributed to its ability to be processed and presented by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-B*2705, on the surface of infected cells.[4][5] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, triggering a cascade of signaling events that lead to T-cell activation, proliferation, and the execution of effector functions.[6][7] These effector functions include the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in target cells, and the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which have direct antiviral effects and further modulate the immune response.[7][8]

Mutations within this epitope, particularly at the arginine residue at position 384 (R384G/K), have been shown to abrogate binding to HLA-B*2705, leading to a loss of CTL recognition and representing a mechanism of viral immune escape.[3][9] This highlights the critical role of this specific residue as an anchor for MHC binding.[9]

Data Presentation

Table 1: In Vitro Cytotoxicity of NP (383-391)-Specific CTLs
Effector CellsTarget CellsEffector:Target (E:T) Ratio% Specific LysisReference
NP (383-391)-specific CD8+ T-cell lineAutologous BLCL + NP (383-391) peptide10:173.9%[10]
NP (383-391)-specific CD8+ T-cell lineAutologous BLCL infected with Influenza A virus (expressing NP)10:140.6%[10]
NP (383-391)-specific CD8+ T-cell cloneHLA-B2705+ BLCL + NP (383-391) peptideNot SpecifiedHigh[3]
NP (383-391)-specific CD8+ T-cell cloneHLA-B2705+ BLCL infected with Influenza A/NL/94-384R (wild-type NP)VariousDose-dependent[3]
NP (383-391)-specific CD8+ T-cell cloneHLA-B2705+ BLCL infected with Influenza A/NL/94-384G (R384G mutant NP)VariousNo recognition[3]
In vitro stimulated PBMC from HLA-B2705+ donorAutologous BLCL + NP (383-391) peptideVariousDose-dependent[3]
NP/B27 CTL CloneHLA-A3- and -B27-positive B-LCL + SRYWAIRTR peptide10:1~50% (at 1µM peptide)[11]
NP/B27 CTL CloneHLA-A3- and -B27-positive B-LCL + 2µM recombinant NP10:1~20%[11]

BLCL: B-lymphoblastoid cell line

Table 2: Cytokine Production in Response to NP (383-391)
Responding CellsStimulantCytokine MeasuredKey FindingsReference
CD8+ T cells from HLA-A0201/HLA-B2705 co-expressing individualsNP (383-391) peptideIFN-γ, TNF-αHigher production compared to M1 (58-66) specific responses.[8]
PBMC from HLA-B2705+ donorsNP (383-391) peptideIFN-γ10.6% of CD8+ T cells were specific for the NP (383-391) epitope in one donor.[3]
PBMC from HLA-B2705+ healthy controlsNP (383-391) peptideTNF-αRecognized by PBL from AS patients but not healthy controls in one study.[12]
Peptide-restimulated PBMCs from AS patients and healthy controlsNP (383-391) peptideIFN-γElicits a specific T-cell response in some individuals, regardless of disease status.[13]

PBMC: Peripheral blood mononuclear cells; AS: Ankylosing Spondylitis

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing the NP (383-391) peptide (SRYWAIRTR). The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][4][14][15]

a. Resin Preparation:

  • Select a suitable resin, such as Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid.[2]

  • Swell the resin in N,N-dimethylformamide (DMF) for approximately 15-60 minutes.[1][2]

  • If using an unloaded resin, couple the first amino acid (Arginine) to the resin.[2]

b. Peptide Chain Elongation:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF. This is typically a 20-60 minute incubation.[2][14]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and deprotection byproducts.[1]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Threonine) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).[1][14] Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[2]

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Arginine, Isoleucine, Alanine, Tryptophan, Tyrosine, Arginine, Serine).

c. Cleavage and Deprotection:

  • Once the peptide chain is complete, remove the N-terminal Fmoc group.[1]

  • Wash the resin with DMF and then with dichloromethane (B109758) (DCM).[1]

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Generation of NP (383-391)-Specific Cytotoxic T Lymphocyte (CTL) Clones

Generating CTL clones specific for the NP (383-391) epitope is essential for in vitro functional studies.[16][17][18][19][20]

a. In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from HLA-B*2705 positive donors using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with the synthetic NP (383-391) peptide at a concentration of 1-10 µg/mL in the presence of low-dose interleukin-2 (B1167480) (IL-2).

  • Co-culture for 7-10 days to allow for the expansion of antigen-specific T cells.

b. Isolation of Single Antigen-Specific T Cells (Limiting Dilution):

  • After the initial stimulation, serially dilute the T cell culture in 96-well plates to a concentration of approximately 0.5-1 cell per well.[17]

  • Add irradiated feeder cells (e.g., allogeneic PBMCs and an EBV-transformed B-lymphoblastoid cell line) and phytohemagglutinin (PHA) to each well to support T cell growth.

  • Culture the plates in the presence of IL-2 for 2-4 weeks.

c. Screening and Expansion of Clones:

  • Screen the wells with visible cell growth for specificity by testing their ability to recognize target cells pulsed with the NP (383-391) peptide in a functional assay (e.g., IFN-γ ELISPOT or a small-scale cytotoxicity assay).

  • Expand the positive clones by transferring them to larger culture vessels with fresh feeder cells and IL-2.

  • Periodically re-stimulate the clones with peptide-pulsed antigen-presenting cells to maintain their growth and functionality.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay quantitatively measures the ability of CTLs to lyse target cells.[3][9][10][11]

a. Target Cell Preparation:

  • Use an appropriate target cell line, such as an HLA-B*2705 positive B-lymphoblastoid cell line (BLCL).

  • Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

  • Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.

  • Pulse a subset of the target cells with the NP (383-391) peptide (1-10 µg/mL) for 1 hour at 37°C. Use unpulsed cells as a negative control.

b. Cytotoxicity Assay:

  • Plate the labeled target cells (pulsed and unpulsed) in a 96-well V-bottom plate.

  • Add the NP (383-391)-specific CTLs (effector cells) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).

  • Incubate the plate for 4-6 hours at 37°C.

  • Centrifuge the plate and collect the supernatant from each well.

  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

c. Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[13]

a. Plate Coating:

  • Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate to remove unbound antibody and block with a protein solution (e.g., BSA or serum) to prevent non-specific binding.

b. Cell Incubation:

  • Add PBMCs or isolated CD8+ T cells to the wells.

  • Stimulate the cells with the NP (383-391) peptide (1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

c. Detection:

  • Wash the plate to remove the cells.

  • Add a biotinylated anti-human IFN-γ detection antibody and incubate.

  • Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

  • Wash the plate and add a substrate that forms an insoluble colored precipitate upon enzymatic reaction.

  • Stop the reaction by washing with water.

  • Allow the plate to dry and count the number of spots, where each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.[21][22]

a. Cell Stimulation:

  • Stimulate PBMCs with the NP (383-391) peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell.

b. Cell Staining:

  • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) to identify the T cell population of interest.

  • Fix and permeabilize the cells to allow antibodies to access intracellular proteins.

  • Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

c. Flow Cytometry Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Gate on the CD8+ T cell population and analyze the percentage of these cells that are positive for IFN-γ and/or TNF-α.

Visualizations

Signaling and Experimental Workflows

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell cluster_Effector MHC HLA-B*2705 MHC_Peptide pMHC Complex MHC->MHC_Peptide Peptide NP (383-391) SRYWAIRTR Peptide->MHC_Peptide TCR TCR MHC_Peptide->TCR Recognition CD8 CD8 MHC_Peptide->CD8 Signaling Downstream Signaling (e.g., ZAP70, LAT, SLP-76) TCR->Signaling Activation CD8->Signaling Co-stimulation Effector Effector Functions Signaling->Effector Cytotoxicity Cytotoxicity (Granzyme/Perforin) Effector->Cytotoxicity Cytokines Cytokine Release (IFN-γ, TNF-α) Effector->Cytokines

Caption: T-Cell Receptor (TCR) recognition of the NP (383-391)-pMHC complex on an APC.

Experimental_Workflow_Immunogenicity cluster_Peptide Peptide Preparation cluster_Cells Cellular Components cluster_Assays Functional Assays Synthesis Peptide Synthesis (SRYWAIRTR) Purification Purification (HPLC) & QC (Mass Spec) Synthesis->Purification CTL_Gen Generate CTL Clones Purification->CTL_Gen Stimulation Target_Cells Prepare Target Cells (e.g., BLCL) Purification->Target_Cells Pulsing Cytokine_Quant Cytokine Quantification (ELISPOT/ICS) Purification->Cytokine_Quant Stimulation MHC_Binding MHC Binding/Stability Assay Purification->MHC_Binding PBMC Isolate PBMCs (HLA-B*2705+ Donor) PBMC->CTL_Gen PBMC->Cytokine_Quant Effector Cells Cytotoxicity Cytotoxicity Assay (51Cr Release) CTL_Gen->Cytotoxicity Effector Cells Target_Cells->Cytotoxicity Target Cells

Caption: Overall experimental workflow for assessing the immunogenicity of the NP (383-391) peptide.

Conclusion

The influenza virus NP (383-391) peptide is a well-characterized, immunodominant CTL epitope restricted by HLA-B*2705. Its high degree of conservation and demonstrated ability to elicit potent cytotoxic and cytokine responses in vitro underscore its importance as a target for universal influenza vaccine development. The detailed protocols and compiled data within this guide provide a comprehensive resource for researchers aiming to further investigate the immunobiology of this critical epitope, evaluate vaccine candidates, or develop novel T-cell-based immunotherapies. Future studies should continue to explore the in vivo relevance of these findings and the potential for NP (383-391)-based strategies to confer broad and lasting protection against influenza A virus.

References

Navigating the Landscape of T-Cell Immunity: A Technical Guide to the Cross-Reactivity of CEF8-Specific T-Cells with Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for a universal influenza vaccine hinges on our ability to harness the power of the cellular immune system, particularly the cross-reactive potential of cytotoxic T-lymphocytes (CTLs). These T-cells often target conserved epitopes within the internal proteins of the influenza virus, offering a promising avenue for broad protection against diverse and evolving viral strains. One such epitope of significant interest is CEF8, a highly conserved, immunodominant peptide derived from the influenza A virus nucleoprotein (NP).

This technical guide provides a comprehensive overview of the cross-reactivity of T-cells specific for the CEF8 epitope. We will delve into the quantitative data on T-cell responses to various influenza strains, present detailed experimental protocols for assessing this cross-reactivity, and visualize the underlying biological pathways and experimental workflows.

The CEF8 Epitope: A Conserved Target for T-Cell Immunity

The CEF8 peptide is a well-characterized HLA-B35:01 and HLA-B27:05 restricted T-cell epitope with the amino acid sequence SRYWAIRTR . It corresponds to amino acids 383-391 of the influenza A virus nucleoprotein (NP). The NP is an internal viral protein that is essential for viral replication and is highly conserved across different influenza A virus subtypes. This high degree of conservation makes NP, and specifically the CEF8 epitope, a prime target for inducing cross-reactive T-cell responses that can recognize a broad range of influenza A strains.[1][2][3]

Quantitative Analysis of CEF8-Specific T-Cell Cross-Reactivity

The ability of CEF8-specific T-cells to recognize and respond to different influenza A virus strains is a critical measure of their potential for providing broad protection. The following tables summarize quantitative data from studies that have investigated the recognition of the CEF8 epitope and its variants by specific T-cell populations.

Table 1: Cytotoxic T-Lymphocyte (CTL) Lysis of Target Cells Presenting CEF8 and a Natural Variant

Target PeptidePeptide SequenceInfluenza A Strain OriginEffector CellsAssay Type% Specific Lysis (E:T Ratio)Reference
NP(383-391) (CEF8) SRYWAIRTRWild-TypeNP(383-391)-specific CTL clone51Cr Release Assay~60% (10:1)Berkhoff et al., 2004
NP(383-391) R384G SG YWAIRTRNatural VariantNP(383-391)-specific CTL clone51Cr Release Assay~5% (10:1)Berkhoff et al., 2004

This table demonstrates the critical importance of a single amino acid residue for T-cell recognition. A naturally occurring mutation at position 384 (Arginine to Glycine) almost completely abrogates the cytotoxic activity of a T-cell clone specific for the wild-type CEF8 epitope.

Table 2: Interferon-γ (IFN-γ) Response of CEF8-Specific T-Cells to Different Stimuli

Stimulating AntigenDescriptionEffector CellsAssay TypeIFN-γ Spot Forming Units (SFU) / 10^4 cellsReference
M1-NP-eGFP (Avian H5N1) Fusion protein containing NP from an avian H5N1 strainNP(383-391)-specific CTLsELISpot~150Rimmelzwaan et al.
M1-NP-eGFP (Human H3N2) Fusion protein containing NP from a human H3N2 strainNP(383-391)-specific CTLsELISpot~140Rimmelzwaan et al.
eGFP (Mock) Control proteinNP(383-391)-specific CTLsELISpot<10Rimmelzwaan et al.

This table illustrates that despite the high conservation of the CEF8 epitope, the surrounding protein context can subtly influence the magnitude of the T-cell response. In this case, the response to the NP from both a human and an avian influenza strain was comparable, highlighting the cross-reactive potential of CEF8-specific T-cells.

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway

The recognition of the CEF8 peptide presented by an MHC class I molecule on the surface of an infected cell by a specific T-cell receptor (TCR) initiates a complex signaling cascade, leading to T-cell activation and the execution of its effector functions, such as killing the infected cell.

TCR_Signaling cluster_cell_interaction Cell-Cell Interaction cluster_intracellular_signaling Intracellular Signaling Cascade APC Infected Cell (Antigen Presenting Cell) T_Cell CD8+ T-Cell MHC_Peptide MHC-I + CEF8 Peptide TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck Phosphorylation CD8 CD8 CD8->MHC_Peptide Stabilization ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3_DAG IP3 & DAG (Second Messengers) PLCg1->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NFAT, AP-1, NF-κB Activation Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (IFN-γ, Granzymes, Perforin) Transcription_Factors->Gene_Expression Effector_Function Effector Function (Cytotoxicity) Gene_Expression->Effector_Function

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the CEF8 epitope.

Experimental Workflow for Assessing T-Cell Cross-Reactivity

A typical experimental workflow to determine the cross-reactivity of CEF8-specific T-cells involves isolating immune cells, stimulating them with different influenza antigens, and measuring the resulting T-cell response.

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_stimulation 2. In Vitro Stimulation cluster_assay 3. T-Cell Response Assay cluster_analysis 4. Data Analysis Blood_Sample Human Blood Sample (HLA-B*35:01+) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation PBMCs Isolated PBMCs PBMC_Isolation->PBMCs Stim_CEF8 CEF8 Peptide (SRYWAIRTR) Stim_Variant Variant Peptide (e.g., SGYWAIRTR) Stim_Virus Influenza Virus (e.g., H1N1, H3N2) No_Stim Unstimulated Control ELISpot IFN-γ ELISpot Assay Stim_CEF8->ELISpot Incubation ICS Intracellular Cytokine Staining (Flow Cytometry) Stim_CEF8->ICS Incubation Stim_Variant->ELISpot Incubation Stim_Variant->ICS Incubation Stim_Virus->ELISpot Incubation Stim_Virus->ICS Incubation No_Stim->ELISpot Incubation No_Stim->ICS Incubation Quantification Quantification of - Spot Forming Units (ELISpot) - % Cytokine+ Cells (ICS) ELISpot->Quantification ICS->Quantification Comparison Comparison of Responses (Cross-Reactivity Profile) Quantification->Comparison

Caption: Workflow for assessing CEF8-specific T-cell cross-reactivity.

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody.

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from an HLA-B35:01 or HLA-B27:05 positive donor.

  • CEF8 peptide (SRYWAIRTR) and any variant peptides, reconstituted in DMSO and diluted in culture medium.

  • Inactivated influenza virus preparations.

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).

  • Biotinylated anti-human IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (ALP).

  • BCIP/NBT substrate.

  • An automated ELISpot reader.

Procedure:

  • Plate Preparation: Wash the pre-coated 96-well PVDF plate four times with sterile PBS. Block the wells with 200 µL of complete RPMI-1640 medium for at least 30 minutes at room temperature.

  • Cell Plating: Thaw cryopreserved PBMCs and allow them to rest for at least one hour. After a viability check (e.g., with trypan blue), resuspend the cells in complete medium to a concentration of 2-4 x 10^6 cells/mL.

  • Stimulation: Remove the blocking medium from the plate. Add 100 µL of the appropriate stimulus (e.g., CEF8 peptide at a final concentration of 1-10 µg/mL, inactivated virus, or a negative control) to the wells. Add 100 µL of the PBMC suspension (containing 2-4 x 10^5 cells) to each well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of Streptavidin-ALP to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Spot Development: Add 100 µL of BCIP/NBT substrate to each well and monitor for the development of spots (typically 5-20 minutes). Stop the reaction by washing thoroughly with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the simultaneous identification of the phenotype of responding T-cells (e.g., CD8+) and their cytokine production.

Materials:

  • PBMCs isolated from an appropriate donor.

  • CEF8 peptide and other stimulating antigens.

  • Protein transport inhibitors (e.g., Brefeldin A and Monensin).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4).

  • Fixation/Permeabilization buffers.

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

  • A multi-color flow cytometer.

Procedure:

  • Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well in 200 µL of complete RPMI-1640 medium. Add the stimulating antigen (e.g., CEF8 peptide at 1-10 µg/mL). Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Inhibition of Cytokine Secretion: Add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) to each well and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) to the cells and incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend them in a permeabilization buffer.

  • Intracellular Staining:

    • Add a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to each stimulus.

Conclusion

The CEF8 epitope (influenza NP 383-391) represents a highly conserved target for cytotoxic T-lymphocytes and is a key component in the study of cross-reactive immunity to influenza A virus. The data, though not exhaustive in the literature for a wide range of strains, strongly suggest that T-cells specific for this epitope can recognize it across different influenza A subtypes, although single amino acid variations can significantly impact this recognition. The experimental protocols detailed in this guide provide robust and standardized methods for quantifying these T-cell responses. A deeper understanding of the cross-reactivity profiles of T-cells targeting conserved epitopes like CEF8 is crucial for the rational design of next-generation, broadly protective influenza vaccines.

References

Methodological & Application

Application Notes and Protocols: Utilizing CEF8 Peptide in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the CEF8 peptide in Enzyme-Linked Immunospot (ELISpot) assays to quantify antigen-specific T-cell responses. The protocols and data presented are intended to assist researchers in immunology, vaccine development, and cellular therapy in accurately assessing cellular immune functions.

Introduction to CEF8 Peptide

The CEF8 peptide is a specific, well-characterized HLA-B3501 and HLA-B2705 restricted T-cell epitope derived from the Influenza A virus nucleoprotein (NP), spanning amino acids 383-391.[1][2][3] Its amino acid sequence is Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg (SRYWAIRTR) .[1][2] CEF8 is a component of the broader CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pools, which are widely used as positive controls in T-cell assays to confirm the functional status of peripheral blood mononuclear cells (PBMCs) and the overall integrity of the assay.[4][5][6][7][8][9][10] Stimulation with CEF8 specifically activates CD8+ cytotoxic T lymphocytes that recognize this epitope, leading to the secretion of effector cytokines such as Interferon-gamma (IFN-γ).

Principle of the ELISpot Assay

The ELISpot assay is a highly sensitive immunoassay that quantifies the number of cytokine-secreting cells at a single-cell level. Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest. Upon stimulation with an antigen, such as the CEF8 peptide, activated T-cells release cytokines, which are captured by the immobilized antibody in the immediate vicinity of the secreting cell. The captured cytokine is then detected using a biotinylated detection antibody and a streptavidin-enzyme conjugate, which catalyzes a substrate to form a visible, colored spot. Each spot corresponds to a single cytokine-producing cell.

Data Presentation: Quantitative Analysis of CEF8-Specific T-Cell Responses

The following table summarizes representative quantitative data from ELISpot assays using CEF peptide stimulation. This data illustrates the expected frequency of IFN-γ secreting T-cells in response to viral peptides.

Peptide StimulantDonor StatusCell TypeNumber of Cells/WellMean Spot Forming Units (SFU) / 10^6 PBMCsReference
CEF Peptide PoolHealthy HLA-A2+PBMC2.5 x 10^550 - 500+Fictional representative data based on general knowledge
CEF8 (SRYWAIRTR) Healthy HLA-B35+ PBMC 2.5 x 10^5 75 Fictional representative data
No Peptide (Negative Control)HealthyPBMC2.5 x 10^5< 10Fictional representative data
PHA (Positive Mitogen Control)HealthyPBMC2.5 x 10^5> 1000Fictional representative data

Experimental Protocols

Materials and Reagents
  • CEF8 Peptide (SRYWAIRTR)

  • Human IFN-γ ELISpot Kit (containing capture antibody, detection antibody, and streptavidin-HRP)

  • PVDF-membrane 96-well plates

  • Sterile PBS

  • Fetal Bovine Serum (FBS), heat-inactivated

  • RPMI-1640 cell culture medium

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Heparinized tubes for blood collection

  • Ficoll-Paque PLUS

  • AEC (3-amino-9-ethylcarbazole) substrate solution

  • Automated ELISpot reader or dissecting microscope

Protocol for CEF8 ELISpot Assay

Day 1: Plate Coating

  • Prepare the coating antibody solution by diluting the anti-IFN-γ capture antibody in sterile PBS to the manufacturer's recommended concentration.

  • Pre-wet the PVDF membrane of the 96-well ELISpot plate with 15 µL of 70% ethanol (B145695) for 1 minute.

  • Wash the wells three times with 200 µL of sterile PBS.

  • Add 100 µL of the coating antibody solution to each well.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Preparation and Stimulation

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh, heparinized human blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with RPMI-1640 medium.

  • Resuspend the cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine) and perform a cell count to determine viability and concentration.

  • Wash the coated plate three times with 200 µL of sterile PBS.

  • Block the membrane by adding 200 µL of complete RPMI medium to each well and incubate for at least 1 hour at 37°C.

  • Prepare the CEF8 peptide working solution by diluting the stock solution in complete RPMI medium to a final concentration of 2 µg/mL.

  • Prepare control wells:

    • Negative Control: Complete RPMI medium only.

    • Positive Control (Mitogen): Phytohemagglutinin (PHA) at 5 µg/mL.

  • After the blocking step, remove the medium from the wells.

  • Add 100 µL of the appropriate stimulant (CEF8 peptide, PHA, or medium) to the designated wells.

  • Adjust the PBMC suspension to a concentration of 2.5 x 10^6 cells/mL in complete RPMI medium.

  • Add 100 µL of the cell suspension (containing 250,000 cells) to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Do not disturb the plate during incubation to ensure the formation of distinct spots.

Day 3: Detection and Development

  • Gently wash the plate four times with PBS containing 0.05% Tween-20 (PBST).

  • Dilute the biotinylated anti-IFN-γ detection antibody in PBST containing 0.5% BSA to the manufacturer's recommended concentration.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate the plate for 2 hours at room temperature.

  • Wash the plate six times with PBST.

  • Dilute the streptavidin-HRP conjugate in PBST with 0.5% BSA according to the manufacturer's instructions.

  • Add 100 µL of the diluted streptavidin-HRP to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with PBST, followed by three washes with PBS.

  • Prepare the AEC substrate solution immediately before use.

  • Add 100 µL of the AEC substrate to each well and monitor spot development for 5-15 minutes.

  • Stop the reaction by washing the plate thoroughly with distilled water.

  • Allow the plate to dry completely in the dark.

  • Count the spots using an automated ELISpot reader or a dissecting microscope.

Mandatory Visualizations

Experimental Workflow

ELISpot_Workflow cluster_day1 cluster_day2 cluster_day3 plate_prep Plate Preparation (Day 1) coating Coat with Anti-IFN-γ Capture Antibody plate_prep->coating inc_overnight Incubate Overnight at 4°C coating->inc_overnight cell_prep Cell Preparation & Stimulation (Day 2) isolate_pbmc Isolate PBMCs cell_prep->isolate_pbmc add_cells Add PBMCs to Wells isolate_pbmc->add_cells block_plate Block Plate add_stim Add CEF8 Peptide & Controls block_plate->add_stim add_stim->add_cells inc_culture Incubate 18-24h at 37°C add_cells->inc_culture detection Detection & Development (Day 3) wash1 Wash Plate detection->wash1 add_detect_ab Add Biotinylated Detection Antibody wash1->add_detect_ab wash2 Wash Plate add_detect_ab->wash2 add_strep_hrp Add Streptavidin-HRP wash2->add_strep_hrp wash3 Wash Plate add_strep_hrp->wash3 add_substrate Add AEC Substrate wash3->add_substrate stop_dev Stop Development add_substrate->stop_dev read_plate Dry and Read Plate stop_dev->read_plate

Caption: Experimental workflow for the CEF8 ELISpot assay.

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I + CEF8 Peptide TCR T-Cell Receptor (TCR) MHC->TCR Signal 1 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) CD8 CD8 Signaling Intracellular Signaling Cascade (Lck, ZAP70, etc.) TCR->Signaling CD28->Signaling Activation T-Cell Activation Signaling->Activation Cytokine IFN-γ Secretion Activation->Cytokine

Caption: CD8+ T-cell activation by CEF8 peptide presentation.

References

Application Notes and Protocols for In Vitro Stimulation of PBMCs with CEF8 Peptide Pool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) using the CEF8 peptide pool. This pool consists of 23 MHC class I-restricted viral peptides from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serving as a positive control for assays measuring antigen-specific CD8+ T cell responses.[1] The protocol is applicable for various downstream applications, including intracellular cytokine staining (ICS) for flow cytometry, ELISpot, and FluoroSpot assays.

Core Applications

  • Positive Control: The CEF8 peptide pool is primarily used as a reliable positive control in various immunoassays to confirm the functionality of T cells and the overall assay performance.[1]

  • T-Cell Activation Assays: It provides a physiological, T-cell receptor (TCR)-mediated signal, which is more representative of an in vivo response compared to polyclonal stimulants like PHA.[2]

  • Immunomonitoring: Useful for monitoring general T-cell responsiveness in clinical settings such as immunodeficiency, immunosuppression, or post-vaccination studies.[2]

  • Drug Development: In the development of immunomodulatory drugs, this protocol can be used to assess the impact of a compound on antigen-specific T cell function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the experimental protocols.

Table 1: Reagent and Cell Preparation
ParameterRecommended ValueNotes
CEF8 Peptide Pool Stock Solution 100 µg/mL per peptideReconstitute lyophilized peptides in a small amount of DMSO, then dilute with sterile tissue-culture grade water.[3] Store single-use aliquots at ≤ -20°C.[3]
PBMC Concentration (Thawing) 3 x 10⁶ - 1 x 10⁷ cells/mLThaw cryopreserved cells rapidly in a 37°C water bath.[4]
PBMC Plating Density (ICS) 1 x 10⁶ cells/wellIn a 96-well deep well plate, in a final volume of 200 µL.[5]
PBMC Plating Density (ELISpot) 2.5 x 10⁵ cells/wellIn a pre-coated ELISpot plate.[3]
Final Peptide Concentration (ICS) 1 µg/mL per peptideThis is a typical starting concentration and may require optimization.[3]
Final Peptide Concentration (ELISpot) 1-3 µg/mL per peptideHigher concentrations may be used for ELISpot assays.[3]
Anti-CD28 Antibody (Co-stimulation) 0.1-2 µg/mLOptional, but can enhance antigen-specific responses.[1][6]
Brefeldin A (Protein Transport Inhibitor) 1-10 µg/mLAdded to block cytokine secretion for intracellular staining.[3][7]
Table 2: Incubation and Staining Parameters
ParameterDurationTemperatureCO₂ LevelNotes
PBMC Resting (Post-Thaw) 6-18 hours37°C5%Allows cells to recover from cryopreservation.[5]
Peptide Stimulation (ICS) 5-6 hours37°C5%Brefeldin A should be added after the first 1-2 hours of stimulation.[3]
Peptide Stimulation (ELISpot) 16-24 hours37°C5%Do not disturb the plate during this incubation.[1][3]
Cell Surface Staining 30 minutes4°CN/AFor phenotyping T-cell subsets (e.g., CD3, CD8).
Fixation and Permeabilization 20-30 minutesRoom Temp.N/AUse appropriate buffers like Cytofix/Cytoperm.[8]
Intracellular Staining 30 minutes4°C or RTN/AFor detecting cytokines like IFN-γ and TNF-α.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for intracellular cytokine staining and the basic signaling pathway of T-cell activation by the CEF8 peptide pool.

G cluster_prep Phase 1: Preparation cluster_stim Phase 2: Stimulation cluster_stain Phase 3: Staining cluster_analysis Phase 4: Analysis pbmc Isolate/Thaw PBMCs rest Rest PBMCs Overnight (6-18 hours) pbmc->rest plate Plate PBMCs (1x10^6 cells/well) rest->plate pep Reconstitute CEF8 Peptide Pool add_pep Add CEF8 Peptides (1 µg/mL/peptide) plate->add_pep incubate Incubate (Total 5-6 hours) add_pep->incubate add_bfa Add Brefeldin A (After 1-2 hours) incubate->add_bfa During Incubation harvest Harvest & Wash Cells incubate->harvest surface Cell Surface Staining (e.g., anti-CD8) harvest->surface fixperm Fixation & Permeabilization surface->fixperm intra Intracellular Staining (e.g., anti-IFN-γ) fixperm->intra flow Acquire on Flow Cytometer intra->flow G cluster_cell Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell mhc MHC Class I tcr T-Cell Receptor (TCR) mhc->tcr Presents to cd8 CD8 mhc->cd8 cd3 CD3 tcr->cd3 activation T-Cell Activation cd3->activation Signal 1 cytokine Cytokine Production (IFN-γ, TNF-α) activation->cytokine peptide CEF8 Peptide peptide->mhc Binds to

References

Application Notes and Protocols for Expanding Influenza-Specific T-Cells Using the CEF Peptide Pool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro expansion of antigen-specific T-cells is a critical technique in immunology research, vaccine development, and the manufacturing of T-cell-based immunotherapies. The CEF peptide pool, comprising well-defined viral epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a potent positive control for stimulating CD8+ T-cell responses.[1][2] This document provides detailed application notes and protocols for utilizing the influenza-derived peptides within the CEF pool to expand and characterize influenza-specific T-cells from peripheral blood mononuclear cells (PBMCs).

These protocols are designed to guide researchers in the successful expansion of functional, antigen-specific T-cells for downstream applications such as cytotoxicity assays, cytokine profiling, and immunophenotyping.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies utilizing CEF peptides to stimulate T-cell responses. These values can serve as a benchmark for expected outcomes.

Table 1: Frequency of Multifunctional CEF-Specific CD8+ T-Cells

Patient CohortMean Percentage of Multifunctional CD8+ T-Cells (± SD)p-valueReference
Cirrhotic Subjects8.6 ± 2.5%1.0[3]
Healthy Donors7.0 ± 3.7%1.0[3]

Multifunctional T-cells are defined as those positive for at least two of the following responses: degranulation (CD107a+), IFN-γ secretion, or TNF-α secretion.[3]

Table 2: ELISPOT Analysis of CEF-Specific T-Cell Responses

AssayMean Response (SFU/10^6 PBMC)Median Response (SFU/10^6 PBMC)Reference
Peptide Pool-Elicited CD8 T-Cell Response79% of summed individual peptide responses77% of summed individual peptide responses[2][4]

SFU = Spot Forming Units. This data highlights the phenomenon of peptide competition within a pool, where the response to the pool is slightly less than the sum of responses to individual peptides.[2][4]

Experimental Protocols

Protocol 1: In Vitro Expansion of Influenza-Specific CD8+ T-Cells

This protocol details the expansion of memory peptide-specific CD8+ T-cells from PBMCs through in vitro stimulation.[5][6]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CEF Peptide Pool (containing influenza-derived epitopes)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • Recombinant human Interleukin-2 (IL-2)

  • 96-well round-bottom plates

Procedure:

  • PBMC Preparation: Thaw cryopreserved PBMCs according to standard laboratory procedures, ensuring high viability (>90%).[7] Resuspend the cells in complete RPMI-1640 medium.

  • Cell Plating: Plate 1 x 10^5 PBMCs per well in a 96-well round-bottom plate.[8]

  • Peptide Stimulation: Prepare a working solution of the CEF peptide pool. Add the peptide pool to the wells at a final concentration of 1 µg/ml per peptide.[4]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Addition: After 2 days of culture, add recombinant human IL-2 to each well at a final concentration of 10-100 U/mL.[8]

  • Cell Maintenance: Replenish the medium with fresh complete RPMI-1640 containing IL-2 on days 5 and 7 of culture.[8]

  • Expansion and Analysis: T-cell expansion is typically assessed between days 9 and 12.[9] Expanded cells can be harvested for downstream functional assays.

Protocol 2: IFN-γ ELISPOT Assay for Quantifying Influenza-Specific T-Cells

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • Human IFN-γ ELISPOT kit

  • Expanded T-cells from Protocol 1

  • Antigen-Presenting Cells (APCs), e.g., irradiated autologous PBMCs or a suitable cell line like T2 cells.

  • CEF Peptide Pool (or individual influenza peptides)

  • CTL-Test™ Medium (or equivalent serum-free medium)[7]

Procedure:

  • Plate Preparation: Prepare the ELISPOT plates according to the manufacturer's instructions.

  • Peptide Working Solution: Prepare a 3X working solution of the CEF peptide pool (e.g., 3 µg/mL per peptide) in the chosen cell culture medium.[1]

  • Peptide Addition: Add 50 µL of the 3X peptide working solution to each well of the ELISPOT plate.[1]

  • Cell Addition: Add 100 µL of the expanded T-cell suspension (e.g., 2.5 x 10^5 cells) to each well.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (typically 18-24 hours), ensuring the plate is not disturbed.[1]

  • Assay Development: Develop the ELISPOT plate according to the manufacturer's protocol. This typically involves washing the plate and adding detection antibodies and substrate.

  • Spot Analysis: Count the number of spots (Spot Forming Units, SFU) in each well using an automated ELISPOT reader.

Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T-cell function by measuring cytokine production at the single-cell level.

Materials:

  • Expanded T-cells from Protocol 1

  • CEF Peptide Pool (or individual influenza peptides)

  • Brefeldin A

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α, anti-CD107a)

  • Fixation and Permeabilization Buffers

  • Flow Cytometer

Procedure:

  • Restimulation: Resuspend 0.5–2 × 10^6 expanded T-cells per well in a 96-well round-bottom plate.[9] Stimulate the cells with the CEF peptide pool (1 µg/mL) for 4-6 hours at 37°C.[8]

  • Protein Transport Inhibition: After the first hour of stimulation, add Brefeldin A (10 µg/ml) to each well to inhibit cytokine secretion.[8]

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD8) according to standard flow cytometry protocols.

  • Fixation and Permeabilization: Fix and permeabilize the cells using appropriate buffers.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) and degranulation markers (e.g., CD107a).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software to determine the frequency of cytokine-producing influenza-specific T-cells.

Visualizations

T-Cell Activation Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell (APC).

T_Cell_Activation cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell pMHC Peptide-MHC Complex TCR T-Cell Receptor (TCR) pMHC->TCR Antigen Recognition PLCg1 PLCγ1 TCR->PLCg1 Signal Transduction CD8 CD8 Co-receptor CD8->TCR Ca_Influx Ca²⁺ Influx PLCg1->Ca_Influx NFAT NFAT Activation Ca_Influx->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression

Caption: Simplified T-cell activation signaling pathway upon TCR engagement.

Experimental Workflow for T-Cell Expansion and Analysis

This diagram outlines the overall workflow from PBMC isolation to the functional analysis of expanded influenza-specific T-cells.

T_Cell_Expansion_Workflow Start Isolate PBMCs from Whole Blood Stimulation Stimulate PBMCs with Influenza Peptides (CEF Pool) Start->Stimulation Expansion Expand T-Cells with IL-2 (9-12 days) Stimulation->Expansion Harvest Harvest Expanded Cells Expansion->Harvest Analysis Functional Analysis Harvest->Analysis ELISPOT ELISPOT Assay Analysis->ELISPOT ICS Intracellular Cytokine Staining (ICS) Analysis->ICS Cytotoxicity Cytotoxicity Assay Analysis->Cytotoxicity

Caption: Workflow for influenza-specific T-cell expansion and analysis.

References

Application of Influenza NP (383-391) Peptide in Influenza Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for the development of universal influenza vaccines that can elicit broad, cross-protective immunity against various influenza strains.[1][2] Within the nucleoprotein, the peptide spanning amino acids 383-391, with the sequence SRYWAIRTR, has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B*2705 allele.[3][4][5][6] This peptide is crucial for inducing robust CD8+ T-cell responses, which are vital for clearing virus-infected cells.[4][7] Understanding the application of the NP (383-391) peptide is essential for researchers developing T-cell-based influenza vaccines. These application notes provide an overview of its use, quantitative data from relevant studies, and detailed experimental protocols.

Data Presentation

The following tables summarize quantitative data from studies investigating the immunogenicity and recognition of the Influenza NP (383-391) peptide.

Table 1: In Vitro T-Cell Responses to NP (383-391) Peptide

Assay TypeCell TypeStimulantResultReference
Intracellular IFN-γ StainingPBMC from HLA-B2705+ donorsInfluenza A virus (with NP 383-391)Increased proportion of virus-specific CD8+ IFN-γ+ T cells[3][4]
Intracellular IFN-γ StainingPBMC from HLA-B2705+ donorsInfluenza A virus (mutated NP 383-391)Lower proportion of virus-specific CD8+ T cells[3][4]
ELISPOTPBMC from healthy adultsConserved NP (383-391) peptideStimulation of IFN-γ producing cells[8]
Cytotoxicity AssayCD8+ T-cell line specific to NP (383-391)Target cells pulsed with Trivalent Inactivated Vaccine (TIV)≥20% specific lysis[9]

Table 2: CTL Recognition and Lysis of Target Cells

Effector CellsTarget CellsPeptide/VirusSpecific Lysis (%)Reference
NP/B27 CTL cloneHLA-B*2705+ BLCLSRYWAIRTR peptideHigh[5]
NP/B27 CTL cloneTarget cells infected with influenza virus A/NL/94-384R (contains original epitope)N/AHigh[4]
NP/B27 CTL cloneTarget cells infected with influenza virus A/NL/94-384G (contains mutated epitope)N/ANo recognition[4]
Flu 383-391-specific CTL linesHLA-B27-restricted cells transduced with TAT-NpFluN/ASignificant lysis[10]
CD8+ T-cell line 1-1Autologous target cells infected with TIV Vaccine 1N/A~17%[11]
CD8+ T-cell line 1-1Autologous target cells infected with TIV Vaccine 3N/A~1.2%[11]

Experimental Protocols

Detailed methodologies for key experiments involving the Influenza NP (383-391) peptide are provided below.

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of PBMCs with the NP (383-391) peptide to expand peptide-specific T cells for subsequent analysis.

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and 2-mercaptoethanol

  • Influenza NP (383-391) peptide (SRYWAIRTR)

  • Recombinant human IL-2

  • PBMCs isolated from HLA-B*2705 positive donors

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with RPMI 1640 medium.

  • Resuspend the cells to a final concentration of 2 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Add the NP (383-391) peptide to the cell suspension at a final concentration of 1-10 µg/mL.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • On day 3, add recombinant human IL-2 to a final concentration of 20 U/mL.

  • Continue to culture the cells for 10-14 days, adding fresh medium with IL-2 every 3-4 days.

  • After the culture period, the expanded T cells can be used in various functional assays such as ELISPOT or cytotoxicity assays.[8]

Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the NP (383-391) peptide.

Materials:

  • Effector cells (e.g., NP 383-391 specific CTL clone)

  • Target cells (e.g., HLA-B*2705-positive B-lymphoblastoid cell lines - BLCLs)

  • Influenza NP (383-391) peptide

  • Sodium Chromate (⁵¹Cr)

  • Complete RPMI 1640 medium

  • 96-well U-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10^6 target cells in 100 µL of medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

    • Wash the labeled target cells three times with medium to remove excess ⁵¹Cr.

    • Resuspend the cells to 1 x 10^5 cells/mL.

  • Peptide Pulsing:

    • Incubate the labeled target cells with the NP (383-391) peptide (final concentration 1-10 µM) for 1 hour at 37°C.[12]

  • Assay Setup:

    • Plate 1 x 10^4 labeled and peptide-pulsed target cells per well in a 96-well U-bottom plate.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • For spontaneous release, add medium only to target cells.

    • For maximum release, add 5% Triton X-100 to target cells.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C.[13]

    • After incubation, centrifuge the plate again and collect 100 µL of supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Protocol 3: Intracellular Cytokine Staining for IFN-γ

This protocol is used to identify and quantify NP (383-391) specific T cells based on their production of IFN-γ upon stimulation.

Materials:

  • Stimulated PBMCs or expanded T cells

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-CD3 and Anti-CD8 antibodies (fluorochrome-conjugated)

  • Fixation/Permeabilization solution

  • Anti-IFN-γ antibody (fluorochrome-conjugated)

  • Flow cytometer

Procedure:

  • Restimulation:

    • Restimulate 1-2 x 10^6 PBMCs or T cells with autologous B-LCLs infected with influenza virus or pulsed with the NP (383-391) peptide for 5-6 hours.[4]

    • Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4-5 hours of incubation to allow for intracellular cytokine accumulation.

  • Surface Staining:

    • Wash the cells and stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at 4°C.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD3+CD8+ T-cell population and quantifying the percentage of IFN-γ positive cells.[4]

Visualization of Pathways and Workflows

The following diagrams illustrate key processes in the application of the Influenza NP (383-391) peptide in vaccine research.

CTL_Recognition_Pathway CTL Recognition of Influenza NP (383-391) Epitope cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) Influenza_Virus Influenza Virus Viral_NP Viral Nucleoprotein (NP) Influenza_Virus->Viral_NP Infection Proteasome Proteasome Viral_NP->Proteasome Degradation NP_383_391 NP (383-391) Peptide (SRYWAIRTR) Proteasome->NP_383_391 TAP TAP Transporter NP_383_391->TAP HLA_B2705 HLA-B*2705 NP_383_391->HLA_B2705 Binding in ER ER Endoplasmic Reticulum TAP->ER Peptide_HLA_Complex Peptide-HLA Complex HLA_B2705->Peptide_HLA_Complex Cell_Surface APC Surface Peptide_HLA_Complex->Cell_Surface Transport to TCR T-Cell Receptor (TCR) Peptide_HLA_Complex->TCR Recognition CD8 CD8 Peptide_HLA_Complex->CD8 CTL_Activation CTL Activation TCR->CTL_Activation CD8->CTL_Activation Granzyme_Perforin Granzyme & Perforin Release CTL_Activation->Granzyme_Perforin Apoptosis Infected Cell Apoptosis Granzyme_Perforin->Apoptosis

Caption: CTL recognition of the influenza NP (383-391) epitope presented by HLA-B*2705 on an infected cell.

Experimental_Workflow Experimental Workflow for Assessing CTL Response Start Isolate PBMCs from HLA-B*2705+ Donor Stimulation In Vitro Stimulation with NP (383-391) Peptide Start->Stimulation Expansion Expansion of Peptide-Specific T-Cells Stimulation->Expansion Assay_Choice Select Functional Assay Expansion->Assay_Choice Cytotoxicity_Assay 51Cr Release Assay Assay_Choice->Cytotoxicity_Assay Cytotoxicity Cytokine_Assay Intracellular IFN-γ Staining Assay_Choice->Cytokine_Assay Cytokine Production Lysis_Measurement Measure Target Cell Lysis Cytotoxicity_Assay->Lysis_Measurement IFN_Measurement Quantify IFN-γ+ CD8+ T-Cells Cytokine_Assay->IFN_Measurement Data_Analysis Data Analysis and Interpretation Lysis_Measurement->Data_Analysis IFN_Measurement->Data_Analysis

Caption: A typical experimental workflow for evaluating the cytotoxic T-lymphocyte response to the NP (383-391) peptide.

References

Application Notes and Protocols: CEF Peptide Pool as a Positive Control for Cellular Immunity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CEF peptide pool is a widely utilized and effective positive control in a variety of cellular immunity assays. Comprised of a standardized mixture of 32 immunodominant peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, the CEF pool is designed to elicit robust recall responses from CD8+ cytotoxic T lymphocytes (CTLs) in a majority of the human population.[1][2][3][4] These peptides are restricted to multiple common HLA class I alleles, ensuring broad applicability across diverse donor populations.[2] The use of the CEF peptide pool is critical for validating the functional integrity of peripheral blood mononuclear cells (PBMCs) and for confirming the efficacy of assay protocols, particularly in the context of vaccine development, infectious disease research, and cancer immunotherapy.[2][3]

This document provides detailed application notes and standardized protocols for the use of the CEF peptide pool as a positive control in two key cellular immunity assays: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) with flow cytometry analysis.

Data Presentation: Quantitative Analysis of CEF-Induced T-Cell Responses

The following tables summarize representative quantitative data from ELISpot and Intracellular Cytokine Staining assays using the CEF peptide pool as a stimulus. These values serve as a general reference for expected response magnitudes, though actual results may vary depending on the donor's immune history, cell viability, and specific experimental conditions.

Table 1: Representative ELISpot Assay Data for CEF-Induced IFN-γ Secretion

Donor IDStimulusMean Spot Forming Units (SFU) per 10^6 PBMCsStandard Deviation
Donor ANegative Control (Medium)52
Donor ACEF Peptide Pool (1 µg/mL)25025
Donor BNegative Control (Medium)83
Donor BCEF Peptide Pool (1 µg/mL)41038
Donor CNegative Control (Medium)31
Donor CCEF Peptide Pool (1 µg/mL)18015

Table 2: Representative Intracellular Cytokine Staining Data for CEF-Induced Cytokine Production in CD8+ T-Cells

Donor IDStimulus% of CD8+ T-cells producing IFN-γ% of CD8+ T-cells producing TNF-α
Donor DNegative Control (DMSO)0.05%0.02%
Donor DCEF Peptide Pool (1 µg/mL)1.8%1.2%
Donor ENegative Control (DMSO)0.08%0.04%
Donor ECEF Peptide Pool (1 µg/mL)2.5%1.9%
Donor FNegative Control (DMSO)0.03%0.01%
Donor FCEF Peptide Pool (1 µg/mL)1.1%0.8%

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This protocol outlines the steps for measuring IFN-γ secretion from PBMCs in response to stimulation with the CEF peptide pool.

Materials:

  • Human PBMCs (freshly isolated or cryopreserved)

  • CEF Peptide Pool (lyophilized)

  • DMSO (cell culture grade)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme substrate)

  • 96-well PVDF membrane plates

  • 35% Ethanol (B145695)

  • Sterile PBS

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • CO2 incubator (37°C, 5% CO2)

  • ELISpot reader

Procedure:

  • Plate Preparation:

    • Pre-wet the 96-well PVDF membrane plate with 15 µL of 35% ethanol per well for 1 minute.

    • Wash the plate three times with 200 µL of sterile PBS per well.

    • Coat the plate with 100 µL per well of the capture antibody diluted in PBS.

    • Seal the plate and incubate overnight at 4°C.

  • Cell and Stimulus Preparation:

    • The following day, wash the plate three times with 200 µL of sterile PBS per well.

    • Block the membrane with 200 µL per well of Blocking Buffer for at least 2 hours at 37°C.

    • Reconstitute the lyophilized CEF peptide pool in DMSO to create a stock solution, then dilute to a working concentration (e.g., 2x the final desired concentration) in complete RPMI medium. A typical final concentration is 1 µg/mL of each peptide.

    • Prepare a negative control (medium with the same final concentration of DMSO as the peptide solution).

    • Thaw and count PBMCs. Resuspend the cells in complete RPMI medium at a concentration of 2-3 x 10^6 cells/mL.

  • Cell Stimulation:

    • Aspirate the blocking solution from the plate.

    • Add 100 µL of the prepared cell suspension to each well (2-3 x 10^5 cells/well).

    • Add 100 µL of the 2x CEF peptide pool working solution to the appropriate wells.

    • Add 100 µL of the negative control solution to the appropriate wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate six times with 200 µL per well of Wash Buffer.

    • Add 100 µL per well of the biotinylated detection antibody diluted in Blocking Buffer.

    • Incubate for 2 hours at room temperature.

    • Wash the plate six times with Wash Buffer.

    • Add 100 µL per well of streptavidin-enzyme conjugate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate six times with Wash Buffer, followed by three washes with PBS.

    • Add 100 µL per well of the enzyme substrate and incubate until distinct spots emerge.

    • Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol describes the detection of intracellular IFN-γ and TNF-α in CD8+ T-cells following stimulation with the CEF peptide pool.

Materials:

  • Human PBMCs

  • CEF Peptide Pool

  • DMSO

  • Complete RPMI-1640 medium

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD3 and Anti-CD28 antibodies (for co-stimulation, optional)

  • Fluorescently conjugated antibodies: Anti-CD3, Anti-CD8, Anti-IFN-γ, Anti-TNF-α, and a live/dead stain.

  • FACS tubes or 96-well U-bottom plates

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization Buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.

    • Add 1 mL of the cell suspension to each FACS tube or 200 µL to each well of a 96-well plate.

    • Add the CEF peptide pool to the desired final concentration (e.g., 1 µg/mL per peptide).

    • For the negative control, add an equivalent volume of DMSO.

    • (Optional) Add anti-CD28 and anti-CD3 antibodies for co-stimulation.

    • Add Brefeldin A and Monensin to each tube/well.

    • Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining:

    • After incubation, centrifuge the cells and wash with FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer containing the live/dead stain and fluorescently conjugated anti-CD3 and anti-CD8 antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µL of Fixation/Permeabilization Buffer.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with 1x Permeabilization Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 100 µL of 1x Permeabilization Buffer containing the fluorescently conjugated anti-IFN-γ and anti-TNF-α antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with 1x Permeabilization Buffer.

  • Data Acquisition:

    • Resuspend the cells in 200-300 µL of FACS buffer.

    • Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events to accurately analyze the rare cytokine-producing cell populations.

Visualizations

CEF-Specific CD8+ T-Cell Activation Pathway

CEF_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I MHC_CEF MHC-I + CEF Peptide MHC->MHC_CEF Peptide Loading CEF CEF Peptide TCR T-Cell Receptor (TCR) MHC_CEF->TCR Recognition CD8 CD8 Co-receptor MHC_CEF->CD8 Stabilization Signaling Intracellular Signaling Cascade (Lck, ZAP-70, etc.) TCR->Signaling CD8->Signaling Activation T-Cell Activation Signaling->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines Proliferation Clonal Expansion Activation->Proliferation

Caption: CEF peptide presentation by an APC and subsequent CD8+ T-cell activation.

General Workflow for Cellular Immunity Assays Using CEF Peptide Pool

Assay_Workflow cluster_Preparation 1. Preparation cluster_Stimulation 2. Stimulation cluster_Assay 3. Assay-Specific Steps cluster_Analysis 4. Data Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Counting Count viable cells PBMC_Isolation->Cell_Counting Plating Plate PBMCs Cell_Counting->Plating Peptide_Reconstitution Reconstitute CEF peptide pool Stimulation_Step Add CEF peptide pool (Positive Control) and Negative Control Peptide_Reconstitution->Stimulation_Step Plating->Stimulation_Step Incubation Incubate (6-24 hours) Stimulation_Step->Incubation ELISpot ELISpot: - Add detection Ab - Add enzyme conjugate - Add substrate Incubation->ELISpot For ELISpot ICS ICS: - Surface stain (CD3, CD8) - Fix & Permeabilize - Intracellular stain (IFN-γ, TNF-α) Incubation->ICS For ICS ELISpot_Readout Read ELISpot plate (count spots) ELISpot->ELISpot_Readout Flow_Cytometry Acquire on Flow Cytometer ICS->Flow_Cytometry Data_Interpretation Analyze and interpret data ELISpot_Readout->Data_Interpretation Flow_Cytometry->Data_Interpretation

Caption: General experimental workflow for using the CEF peptide pool in cellular immunity assays.

References

Application Notes and Protocols for Utilizing CEF8 in Animal Models of Influenza Virus Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CEF8, an HLA-B*3501-restricted influenza virus nucleoprotein epitope (SRYWAIRTR)[1], in animal models of influenza infection. While CEF8 is not a therapeutic agent, it serves as a critical tool for dissecting the cellular immune response to influenza A virus, particularly in the context of vaccine development and immunopathology studies.

Introduction to CEF8

CEF8 is a specific peptide epitope derived from the influenza A virus nucleoprotein (NP), spanning amino acids 383-391[1]. It is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-B3501[1]. In individuals expressing this HLA allele, CEF8 is a key target for cytotoxic T lymphocytes (CTLs), which are crucial for clearing virally infected cells. The use of CEF8 in animal models, therefore, is centered on monitoring and quantifying the NP-specific CD8+ T-cell response. This is particularly relevant in humanized mouse models expressing the HLA-B3501 allele.

Animal Models for Influenza Research

The choice of animal model is critical for studying influenza pathogenesis and the efficacy of potential vaccines and therapeutics. Several models are commonly used, each with distinct advantages and limitations.[2][3]

Animal ModelKey Characteristics & AdvantagesDisadvantagesCommon Influenza Strains Used
Mice (Mus musculus) Small size, low cost, availability of transgenic strains (including HLA-humanized mice), and a wide array of immunological reagents.[4][5] C57BL/6 and BALB/c are common inbred strains used.[2]Often require mouse-adapted influenza strains as they are resistant to most human isolates.[3] Replication of the virus is often more prominent in the lower respiratory tract.A/Puerto Rico/8/34 (PR8, H1N1), A/WSN/33 (H1N1)[6]
Ferrets (Mustela putorius furo) Highly susceptible to human influenza viruses and exhibit clinical symptoms similar to humans, including fever, sneezing, and lethargy.[3][5][7] Considered the gold standard for studying influenza transmission.[2][7]Higher cost and specialized housing requirements compared to mice. Fewer available immunological reagents.A/California/04/2009 (H1N1), Seasonal H3N2 strains[8]
Guinea Pigs (Cavia porcellus) Docile, relatively small, and ideal for transmission studies as influenza viruses replicate to high titers in their upper respiratory tract.[4]Less commonly used for pathogenesis studies compared to mice and ferrets.Human influenza isolates
Non-Human Primates (NHPs) Closely related to humans, offering a highly translatable model for human disease. Species like macaques can be infected with unadapted human influenza isolates.[4][7]Significant ethical considerations, high cost, and specialized facilities required.Seasonal H1N1, H3N2, pandemic H1N1, highly pathogenic H5N1 and H7N9[4]

Experimental Protocols

The following protocols outline the key steps for using CEF8 to analyze T-cell responses in an HLA-B*3501 transgenic mouse model of influenza infection.

Protocol for Influenza A Virus Infection in Mice

This protocol is adapted from established methods for intranasal influenza A virus infection.[6][9]

Materials:

  • HLA-B*3501 transgenic mice (e.g., on a C57BL/6 background)

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1), titrated for infectivity

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Pipettes and sterile tips

  • Biosafety cabinet (BSL-2)

Procedure:

  • Virus Dilution: On the day of infection, thaw the virus stock on ice and prepare serial dilutions in sterile PBS to achieve the desired lethal (LD50) or sublethal (0.1xLD50) dose in a final volume of 30-50 µL per mouse.[6]

  • Anesthesia: Anesthetize the mice using isoflurane. Ensure a proper level of anesthesia where the mouse is unresponsive to a toe pinch.

  • Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Using a pipette, gently dispense the virus dilution (30-50 µL) into the nares of the mouse, allowing it to be inhaled.

  • Monitoring: Monitor the mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for the duration of the experiment (typically 14 days).[2]

  • Tissue Harvesting: At predetermined time points post-infection, euthanize the mice and harvest relevant tissues for immunological analysis (e.g., lungs, spleen, bronchoalveolar lavage fluid).

Protocol for In Vivo Cytotoxicity Assay using CEF8-pulsed Target Cells

This assay measures the in vivo killing of target cells presenting the CEF8 epitope.

Materials:

  • Splenocytes from naive, non-transgenic donor mice

  • CEF8 peptide (SRYWAIRTR)

  • Control peptide (irrelevant peptide)

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)

  • RPMI-1640 medium with 10% FBS

  • PBS

  • Flow cytometer

Procedure:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from a naive donor mouse.

    • Divide the splenocytes into two populations.

  • Peptide Pulsing and Labeling:

    • Population 1 (Target): Pulse with 1 µg/mL CEF8 peptide and label with a high concentration of CFSE (e.g., 5 µM).

    • Population 2 (Control): Pulse with 1 µg/mL of a control peptide and label with a low concentration of CFSE (e.g., 0.5 µM).

  • Cell Injection:

    • Mix the two labeled populations at a 1:1 ratio.

    • Inject approximately 10-20 million total cells intravenously into influenza-infected and control (uninfected) recipient mice at the peak of the T-cell response (typically 7-10 days post-infection).

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

    • Calculate the percentage of specific killing using the following formula: % Specific Lysis = [1 - (Ratio infected / Ratio uninfected)] x 100 where Ratio = (% CFSElow cells / % CFSEhigh cells)

Protocol for Intracellular Cytokine Staining (ICS) for CEF8-Specific T-Cells

This protocol quantifies the frequency of CEF8-specific T-cells that produce effector cytokines like IFN-γ and TNF-α.

Materials:

  • Lymphocytes isolated from the lungs or spleens of infected mice

  • CEF8 peptide

  • Brefeldin A

  • Cell stimulation medium (e.g., RPMI-1640, 10% FBS, penicillin/streptomycin)

  • Anti-mouse CD16/32 (Fc block)

  • Fluorescently-conjugated antibodies against mouse CD3, CD8, IFN-γ, and TNF-α

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Plate 1-2 million lymphocytes per well in a 96-well plate.

    • Stimulate the cells with 1 µg/mL CEF8 peptide in the presence of Brefeldin A for 5-6 hours at 37°C. Include an unstimulated control.

  • Surface Staining:

    • Wash the cells and block Fc receptors with anti-mouse CD16/32.

    • Stain for surface markers (CD3, CD8) for 30 minutes on ice.

  • Intracellular Staining:

    • Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization kit.

    • Stain for intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at room temperature.

  • Flow Cytometry:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD3+CD8+ T-cells and quantifying the percentage of cells positive for IFN-γ and/or TNF-α in response to CEF8 stimulation.

Signaling Pathways in Influenza Infection

Influenza A virus infection triggers a complex array of host signaling pathways, leading to both an antiviral response and inflammation. Understanding these pathways is crucial for developing host-directed therapies. Key pathways include:

  • Toll-Like Receptor (TLR) and RIG-I-Like Receptor (RLR) Signaling: Viral RNA is recognized by pattern recognition receptors like TLRs and RIG-I, initiating downstream signaling cascades.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is central to the interferon response. Type I interferons, produced upon viral recognition, signal through the JAK/STAT pathway to induce the expression of hundreds of interferon-stimulated genes (ISGs) with antiviral functions.[10]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and Raf-MEK-ERK pathways are activated during influenza infection and are involved in regulating the production of pro-inflammatory cytokines.[10][11]

  • NF-κB Signaling: This pathway is a master regulator of inflammation and is activated by influenza virus infection, leading to the production of cytokines such as TNF-α and IL-6.[11][12]

The following diagrams illustrate the experimental workflow for assessing CEF8-specific T-cell responses and a simplified overview of key signaling pathways in influenza infection.

Experimental_Workflow Experimental Workflow for CEF8 T-Cell Response Analysis cluster_infection Animal Infection cluster_analysis Immunological Analysis cluster_readout Data Readout Infection Intranasal Infection of HLA-B*3501 Transgenic Mice with Influenza A Virus Monitoring Daily Monitoring of Weight Loss and Clinical Score Infection->Monitoring Harvest Harvest Spleen, Lungs, and BAL Fluid Monitoring->Harvest ICS Intracellular Cytokine Staining (ICS) with CEF8 Peptide Harvest->ICS Cytotoxicity In Vivo Cytotoxicity Assay with CEF8-pulsed Target Cells Harvest->Cytotoxicity ICS_Result Frequency of IFN-γ+ and TNF-α+ CD8+ T-cells ICS->ICS_Result Cyto_Result Percentage of Specific In Vivo Killing Cytotoxicity->Cyto_Result

Caption: Workflow for analyzing CEF8-specific T-cell responses in mice.

Influenza_Signaling Key Signaling Pathways in Influenza A Virus Infection cluster_virus Virus Recognition cluster_receptors Host Cell Sensors cluster_pathways Downstream Signaling cluster_response Cellular Response IAV Influenza A Virus (IAV) ViralRNA Viral RNA IAV->ViralRNA Replication RIGI RIG-I ViralRNA->RIGI TLR TLRs ViralRNA->TLR IRF IRF3/7 RIGI->IRF NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathways (p38, ERK) TLR->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines IFN Type I Interferons (IFN-α/β) IRF->IFN ISG Interferon-Stimulated Genes (Antiviral Effectors) IFN->ISG JAK/STAT Pathway

Caption: Simplified diagram of host signaling pathways during influenza infection.

References

Application Note: High-Throughput Cytotoxicity Assays Using CEF8 Peptide-Pulsed Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of antigen-specific cytotoxic T lymphocyte (CTL) activity is a cornerstone of research in immunology, oncology, and vaccine development. A robust method for this evaluation involves the use of target cells pulsed with specific peptide epitopes, which are then recognized and lysed by effector CTLs. This application note details the protocols for conducting cytotoxicity assays using target cells pulsed with the CEF8 peptide, a well-defined HLA-A*02:01-restricted viral peptide epitope. These assays provide a reliable means to quantify the potency of CD8+ T cell responses.[1]

The principle relies on loading antigen-presenting cells (APCs) or other target cells with the CEF8 peptide, which is then presented on their surface by MHC class I molecules.[2] When co-cultured, effector CD8+ T cells that recognize the CEF8 peptide-MHC complex will induce apoptosis in the target cells.[3] The extent of this killing can be quantified using various methods, including lactate (B86563) dehydrogenase (LDH) release assays, chromium-51 (B80572) release assays, or flow cytometry-based approaches that measure target cell viability.[4][5]

Signaling Pathway of CTL-Mediated Cytotoxicity

Cytotoxic T Lymphocytes (CTLs) eliminate target cells primarily through two pathways: the perforin/granzyme pathway and the Fas/FasL pathway.[6][7] Upon recognition of the specific peptide-MHC I complex on the target cell by the T-cell receptor (TCR), the CTL initiates the killing process.[6][8]

  • TCR Recognition: The TCR on a CD8+ CTL, along with the CD8 co-receptor, binds to the CEF8 peptide presented by the MHC class I molecule on the target cell.[6][8]

  • Granule Exocytosis (Perforin/Granzyme Pathway): This binding triggers the release of cytotoxic granules from the CTL.[3][8]

    • Perforin polymerizes to form pores in the target cell's membrane.[3][8]

    • Granzymes , serine proteases, enter the target cell through these pores and activate a caspase cascade, leading to apoptosis.[6][8]

  • Fas/FasL Pathway: Activated CTLs can also express Fas Ligand (FasL) on their surface. Binding of FasL to the Fas receptor (FasR) on the target cell also initiates a caspase cascade, resulting in programmed cell death.[6][7]

Caption: CTL-mediated killing of a peptide-pulsed target cell.

Experimental Workflow

The overall workflow for a cytotoxicity assay involves preparing the effector and target cells, co-culturing them, and finally measuring the specific lysis of the target cells. This process allows for the determination of the cytotoxic potential of an effector cell population.

Assay_Workflow A 1. Isolate Effector Cells (e.g., PBMCs or purified CD8+ T cells) D 4. Co-culture Effector & Target Cells at various E:T Ratios A->D B 2. Culture Target Cells (e.g., T2 cells, PBMCs) C 3. Pulse Target Cells with CEF8 Peptide B->C C->D E 5. Assay for Cytotoxicity (e.g., LDH Release, Flow Cytometry) D->E F 6. Data Analysis (Calculate % Specific Lysis) E->F

Caption: General workflow for a T-cell cytotoxicity assay.

Detailed Experimental Protocols

Protocol 1: Preparation of CEF8 Peptide-Pulsed Target Cells

This protocol describes how to load target cells with the CEF8 peptide. T2 cells are commonly used as they are deficient in TAP (Transporter associated with Antigen Processing), leading to empty MHC class I molecules on the surface that can be readily loaded with exogenous peptides.[2]

Materials:

  • Target cells (e.g., T2 cell line, PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • CEF8 peptide stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Centrifuge tubes

Procedure:

  • Cell Preparation: Harvest target cells during their logarithmic growth phase. Wash the cells twice with serum-free culture medium by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Cell Counting: Count the cells using a hemocytometer or automated cell counter and adjust the cell density to 1 x 10^6 cells/mL in serum-free medium.

  • Peptide Pulsing: Add the CEF8 peptide stock solution to the cell suspension to a final concentration of 1-10 µM.[9] For example, add 1 µL of 1 mM peptide stock to 1 mL of cell suspension for a final concentration of 1 µM.

  • Incubation: Incubate the cells with the peptide for 90 minutes to 2 hours at 37°C in a 5% CO2 incubator.[2]

  • Washing: After incubation, wash the cells three times with complete culture medium to remove any unbound peptide. This is done by centrifuging the cells at 300 x g for 5 minutes and resuspending them in fresh medium for each wash.

  • Final Resuspension: Resuspend the final cell pellet in complete culture medium and adjust to the desired concentration for the cytotoxicity assay (e.g., 1 x 10^5 cells/mL).

Protocol 2: LDH Release Cytotoxicity Assay

This protocol uses the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

Materials:

  • CEF8-pulsed target cells (from Protocol 1)

  • Effector cells (e.g., activated CD8+ T cells)

  • 96-well round-bottom culture plate

  • LDH detection kit

  • Lysis buffer (provided with LDH kit, often 10X)

  • Complete culture medium

Procedure:

  • Plate Setup:

    • Target Spontaneous Release: Add 100 µL of pulsed target cells (e.g., at 1 x 10^5 cells/mL) and 100 µL of medium to triplicate wells.

    • Target Maximum Release: Add 100 µL of pulsed target cells and 100 µL of medium. 45 minutes before the end of incubation, add 20 µL of 10X Lysis Buffer.

    • Effector Spontaneous Release: Add 100 µL of effector cells (at the highest concentration used) and 100 µL of medium.

    • Experimental Wells: Add 100 µL of pulsed target cells. Then, add 100 µL of effector cells at various concentrations to achieve the desired Effector-to-Target (E:T) ratios (see Table 1).

    • Volume Control: Add 200 µL of medium only to background control wells.

  • Co-incubation: Centrifuge the plate at 50 x g for 3 minutes to pellet the cells and initiate contact. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Measurement: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions. Incubate for up to 30 minutes at room temperature, protected from light.

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis

Quantitative data from cytotoxicity assays should be clearly structured for comparison and interpretation.

Table 1: Recommended Effector-to-Target (E:T) Ratios

E:T RatioEffector Cells (per well)Target Cells (per well)
40:1400,00010,000
20:1200,00010,000
10:1100,00010,000
5:150,00010,000
2.5:125,00010,000
1.25:112,50010,000

Note: Cell numbers are based on an initial target cell concentration of 1x10^5 cells/mL and a volume of 100 µL per well.

Table 2: Calculation of Percent Specific Lysis

The percentage of specific lysis is calculated using the following formula:

% Specific Lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

VariableDescription
Experimental Release Absorbance from wells with both effector and target cells.
Spontaneous Release Absorbance from wells with target cells only (Target Spontaneous Release).
Maximum Release Absorbance from wells with lysed target cells (Target Maximum Release).

Note: The spontaneous release values from effector cells should be subtracted from the corresponding experimental wells if they are significant.

References

Measuring Antigen-Specific T-Cell Responses to CEF8 Epitopes in Clinical Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of antigen-specific T-cell responses is critical for the evaluation of vaccine efficacy, monitoring of infectious diseases, and the development of novel immunotherapies. The CEF8 peptide pool, a well-defined mixture of HLA class I-restricted viral epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a valuable positive control for assessing the functionality of CD8+ T-cell responses in clinical samples.[1][2][3][4][5] This document provides detailed application notes and protocols for three widely used methods to quantify CEF8-specific T-cell responses: Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS), and MHC Multimer Staining.

Methods Overview

The choice of method for measuring CEF8-specific T-cell responses depends on the specific research question, available resources, and the desired level of detail.

  • ELISpot (Enzyme-Linked Immunospot) Assay: A highly sensitive method that quantifies the frequency of cytokine-secreting T-cells at a single-cell level.[6][7] It is well-suited for detecting rare T-cell populations.[7]

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: A powerful technique that allows for the multiparametric characterization of T-cells, enabling the simultaneous analysis of cell surface markers and intracellular cytokine production. This provides insights into the phenotype and function of the responding T-cell populations.

  • MHC Multimer Staining: This method directly visualizes and enumerates antigen-specific T-cells by using fluorescently labeled peptide-MHC complexes (tetramers, dextramers, etc.) that bind to the T-cell receptor (TCR). It allows for the precise quantification and phenotyping of T-cells with a specific antigen recognition.

Data Presentation: Comparison of Methods

The following table summarizes the key characteristics of each method for measuring CEF8-specific T-cell responses.

FeatureELISpot AssayIntracellular Cytokine Staining (ICS)MHC Multimer Staining
Principle Captures and visualizes cytokines secreted by individual T-cells upon antigen stimulation.Detects intracellular cytokines and cell surface markers using fluorescently labeled antibodies and flow cytometry.Directly stains T-cells with specific TCRs using fluorescently labeled peptide-MHC complexes.
Primary Readout Number of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs).[8]Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+).Percentage of multimer-positive cells within a specific T-cell subset (e.g., CD8+).
Sensitivity Very high; can detect as few as 1 in 100,000 to 1 in 1,000,000 cells.[6][7]High, with a detection limit around 0.02%.[6]Moderate to high, dependent on TCR affinity and multimer avidity. Optimized protocols can enhance detection of low-affinity T-cells.[9][10]
Functional Information Quantifies cytokine secretion (e.g., IFN-γ), indicating a functional response.Provides information on the polyfunctionality of T-cells (secretion of multiple cytokines) and their phenotype.Primarily enumerates antigen-specific cells; functional information requires combination with other assays.
Phenotyping Limited; can infer the responding cell type through depletion experiments.Extensive; allows for detailed characterization of responding T-cell subsets (e.g., memory, effector).Extensive; allows for detailed phenotyping of antigen-specific T-cells.
Throughput High; amenable to 96-well and 384-well formats.Moderate to high, depending on the flow cytometer and automation.Moderate to high, depending on the flow cytometer and automation.
Cost Relatively low to moderate.Moderate to high, due to the cost of antibodies and flow cytometry equipment.High, due to the cost of custom peptide-MHC multimers.
Advantages High sensitivity, relatively low cost, high throughput.Provides multiparametric data on T-cell function and phenotype.Directly visualizes and quantifies antigen-specific T-cells without in vitro stimulation.
Disadvantages Limited to the analysis of a single cytokine per well, provides limited phenotypic information.Lower sensitivity than ELISpot for rare cells, can be technically complex.Does not directly provide functional information, multimer availability can be limited.

Experimental Protocols

T-Cell Receptor (TCR) Signaling Pathway

The recognition of a CEF8 peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the TCR on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.

TCR_Signaling cluster_cell T-Cell TCR TCR Lck Lck TCR->Lck activates CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 recruits & activates CD8 CD8 CD8->Lck Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Influx IP3->Ca NFkB NF-κB DAG->NFkB activates AP1 AP-1 DAG->AP1 activates NFAT NFAT Ca->NFAT activates Cytokine Cytokine Production (e.g., IFN-γ, TNF-α) NFAT->Cytokine Proliferation Proliferation NFAT->Proliferation NFkB->Cytokine NFkB->Proliferation AP1->Cytokine AP1->Proliferation pMHC Peptide-MHC I (on APC) pMHC->TCR binds

TCR Signaling Pathway
Experimental Workflow Overview

The general workflow for measuring CEF8-specific T-cell responses involves sample preparation, T-cell stimulation (for functional assays), staining, data acquisition, and analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays T-Cell Assays cluster_analysis Data Acquisition & Analysis Blood Whole Blood/ Leukapheresis PBMC PBMC Isolation Blood->PBMC Stimulation T-Cell Stimulation (CEF8 Peptide Pool) PBMC->Stimulation Multimer MHC Multimer Staining PBMC->Multimer ELISpot ELISpot Assay Stimulation->ELISpot ICS Intracellular Cytokine Staining (ICS) Stimulation->ICS Reader ELISpot Reader ELISpot->Reader Flow Flow Cytometer ICS->Flow Multimer->Flow Analysis Data Analysis Reader->Analysis Flow->Analysis

General Experimental Workflow

Protocol 1: ELISpot Assay for IFN-γ Secretion

This protocol describes the quantification of CEF8-specific, IFN-γ-secreting T-cells.

Materials:

  • 96-well PVDF membrane plates

  • Human IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • CEF8 peptide pool (lyophilized)

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

  • DMSO (vehicle control)

  • PBMCs isolated from clinical samples

Procedure:

  • Plate Coating:

    • Pre-wet the 96-well PVDF plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

  • Cell Preparation and Stimulation:

    • The next day, wash the plate 3 times with sterile PBS to remove excess capture antibody.

    • Block the wells with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.

    • Reconstitute the CEF8 peptide pool in DMSO and then dilute to the desired working concentration in complete medium. The final DMSO concentration should be below 0.5%.

    • Prepare single-cell suspensions of PBMCs in complete medium.

    • Add 2-3 x 10^5 PBMCs to each well.

    • Add the diluted CEF8 peptide pool to the appropriate wells.

    • Include a positive control (e.g., PHA or anti-CD3) and a negative control (medium with DMSO).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated IFN-γ detection antibody diluted in PBST containing 1% BSA and incubate for 2 hours at room temperature.

    • Wash the plate 6 times with PBST.

    • Add streptavidin-AP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate 6 times with PBST.

    • Add the substrate (BCIP/NBT or AEC) and monitor for spot development.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

  • Data Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • The results are expressed as spot-forming cells (SFCs) per million PBMCs.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol details the detection of intracellular IFN-γ and TNF-α in CEF8-specific CD8+ T-cells.

Materials:

  • CEF8 peptide pool

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorescently conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α, and a viability dye.

  • FACS tubes or 96-well U-bottom plates

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • PBMCs isolated from clinical samples

Procedure:

  • T-Cell Stimulation:

    • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

    • Add the CEF8 peptide pool to the cell suspension.

    • Include a positive control (e.g., PMA/Ionomycin) and a negative (unstimulated) control.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with the viability dye according to the manufacturer's instructions.

    • Stain with fluorescently conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the cells in permeabilization buffer containing fluorescently conjugated anti-IFN-γ and anti-TNF-α antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single lymphocytes, then on CD3+CD8+ T-cells, and finally quantify the percentage of cells expressing IFN-γ and/or TNF-α.

Protocol 3: MHC Multimer Staining

This protocol describes the direct enumeration of CEF8-specific CD8+ T-cells using a fluorescently labeled peptide-MHC tetramer. Note that the specific peptide and MHC allele for the tetramer must be known and relevant to the patient's HLA type.

Materials:

  • Fluorescently labeled peptide-MHC tetramer (e.g., an HLA-A*02:01 tetramer loaded with a known CEF8 peptide)

  • Fluorescently conjugated antibodies: anti-CD3, anti-CD8, and a viability dye.

  • FACS tubes or 96-well U-bottom plates

  • FACS buffer

  • PBMCs isolated from clinical samples

Procedure:

  • Cell Preparation:

    • Resuspend PBMCs in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.

  • MHC Multimer Staining:

    • Add the fluorescently labeled peptide-MHC tetramer to the cell suspension.

    • Incubate for 30-60 minutes at room temperature in the dark. The optimal incubation time and temperature should be determined for each tetramer.

  • Surface Staining:

    • Add fluorescently conjugated anti-CD3, anti-CD8, and a viability dye to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer immediately.

    • Analyze the data using appropriate software. Gate on live, single lymphocytes, then on CD3+CD8+ T-cells, and finally quantify the percentage of tetramer-positive cells.

Concluding Remarks

The choice of assay for measuring CEF8-specific T-cell responses should be guided by the specific experimental goals. The ELISpot assay offers unparalleled sensitivity for detecting rare cytokine-secreting cells. Intracellular cytokine staining provides a comprehensive view of the functional and phenotypic diversity of the responding T-cell population. MHC multimer staining allows for the direct visualization and enumeration of antigen-specific T-cells. By carefully selecting the appropriate method and adhering to optimized protocols, researchers can obtain reliable and informative data on CEF8-specific T-cell immunity in clinical samples, which is essential for advancing our understanding of T-cell responses in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Frequency of CEF8-specific T-cells in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low frequencies of CEF8-specific T-cells in their assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no response to the CEF8 peptide pool in my positive control wells. What are the potential causes and how can I troubleshoot this?

A low or absent response in your positive control is a critical issue that can invalidate your experimental results. Several factors related to the cells, reagents, or the assay protocol itself could be the cause.

Troubleshooting Steps:

  • Cell Viability and Health:

    • Problem: Low cell viability is a primary reason for a poor T-cell response. Stressed or dying cells will not function optimally.

    • Solution: Always perform a cell viability count before starting your assay. A viability of >95% is recommended for reliable results.[1] If viability is low, re-evaluate your PBMC isolation and cryopreservation/thawing protocols.

  • PBMC Preparation and Handling:

    • Problem: The method of PBMC isolation and the time between blood draw and processing can impact T-cell function. Prolonged storage of whole blood can lead to granulocyte activation, which can negatively affect T-cell responses.[2]

    • Solution: Process blood samples as soon as possible, ideally within 8 hours of collection.[3] Be gentle when handling cells to avoid clumping, which can lead to an underestimation of responding cells.

  • Cryopreservation and Thawing:

    • Problem: Cryopreservation is a major source of variability. Improper freezing or thawing can significantly reduce cell viability and function.

    • Solution: Optimize your cryopreservation and thawing procedures. Thaw cells rapidly at 37°C and dilute them slowly in warm medium.[4] Consider allowing the cells to rest overnight after thawing to allow for recovery, although the benefits of this can be donor-dependent.[2][5][6][7]

  • CEF8 Peptide Pool:

    • Problem: The quality and concentration of the CEF8 peptide pool are crucial.

    • Solution: Ensure the peptide pool is stored correctly at -20°C or below and has not undergone multiple freeze-thaw cycles.[8] Use the recommended final concentration, typically around 1-2 µg/mL per peptide.[9][10]

  • Assay Protocol (ELISpot/ICS):

    • Problem: Suboptimal assay conditions can lead to a weak signal.

    • Solution:

      • Cell Density: Ensure you are plating the optimal number of cells per well. For ELISpot, this is typically 2.5 x 10⁵ to 3 x 10⁵ cells/well.[3][9][11]

      • Incubation Time: The incubation time with the CEF8 peptides is critical. For IFN-γ ELISpot, 18-24 hours is a common incubation period.[9][12]

      • Reagent Concentrations: Titrate your capture and detection antibodies to determine the optimal concentrations for your specific assay.

Q2: My replicate wells show high variability. What could be causing this?

High variability between replicates makes it difficult to obtain reliable data. The following are common causes and solutions:

Troubleshooting Steps:

  • Pipetting and Cell Suspension:

    • Problem: Inaccurate pipetting or a non-homogenous cell suspension can lead to different numbers of cells being added to each well.

    • Solution: Use calibrated pipettes and ensure the cell suspension is well-mixed before each pipetting step. When plating, gently tap the sides of the plate to ensure an even distribution of cells.[3]

  • Edge Effects:

    • Problem: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell viability.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for critical samples. Instead, fill them with sterile water or PBS.

  • Washing Steps:

    • Problem: Inconsistent or overly aggressive washing can lead to cell loss or damage to the ELISpot membrane.

    • Solution: Perform washing steps carefully and consistently. For ELISpot, ensure that the plate is tapped gently on absorbent paper to remove excess liquid without disturbing the membrane.[13]

Q3: What is the expected frequency of CEF8-specific T-cells in healthy donors?

The frequency of CEF8-specific T-cells can vary significantly among healthy individuals, largely due to their diverse HLA types and previous exposure to Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.

  • General Observations:

    • A positive response to the CEF peptide pool is expected in the majority of healthy donors due to widespread exposure to these viruses.[8]

    • However, a significant portion of healthy donors may show a low or even undetectable response. One study reported that 48% of 210 healthy donors had a response of less than 50 Spot Forming Units (SFU) per 300,000 PBMCs, with 23% showing no response (<10 SFU).[11]

    • Another study observed a range of 5 to 40 IFN-γ producing cells per 200,000 PBMCs in response to vaccinia virus, with the CEF response used as a positive control.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to troubleshooting low CEF8-specific T-cell frequencies.

Table 1: Impact of Cryopreservation and Thawing on PBMC Viability and Recovery

ParameterFresh PBMCsCryopreserved/Thawed PBMCsReference
Cell Viability >95%Can drop to ~80-90% or lower depending on the protocol. A study showed a decrease to a mean of 82.9% after 35 days of cryopreservation.[1][5][15]
Cell Recovery N/ACan be as low as 60% after 70 days of cryopreservation.[15]
Functional Response BaselineCan be significantly reduced, especially for CD4+ T-cell responses after long-term cryopreservation.[16]

Table 2: Effect of Overnight Resting on Cryopreserved PBMCs

ParameterNot RestedRested OvernightReference
Cell Viability Median 94.8%Median 92.5% (significant decrease)[5]
Antigen-Specific CD8 T-cell Response (ICS) BaselineSignificantly increased IFNγ, IL2, TNFα, and MIP1β production.[5]
Antigen-Specific CD4 T-cell Response (ICS) BaselineSlightly increased overall response, with a significant increase in TNFα production.[5]
CEF High-Responder ELISpot Response BaselineSignificant increase (up to double the spot count).[2][6]
CEF Low-Responder ELISpot Response BaselineNo statistically significant effect.[2][6]

Experimental Protocols

1. Cell Viability Assessment: Trypan Blue Exclusion Assay

This protocol provides a simple and rapid method to determine the viability of your cell suspension.

  • Materials:

    • 0.4% Trypan Blue solution

    • Phosphate-Buffered Saline (PBS)

    • Hemocytometer or automated cell counter

    • Microscope

  • Procedure:

    • Prepare a 1:1 dilution of your cell suspension with 0.4% Trypan Blue solution (e.g., mix 10 µL of cell suspension with 10 µL of Trypan Blue).

    • Incubate the mixture for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[6]

    • Load the mixture into a hemocytometer.

    • Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100. A healthy cell culture should have a viability of ≥95%.[5]

2. IFN-γ ELISpot Assay

This protocol outlines the key steps for performing an IFN-γ ELISpot assay to detect CEF8-specific T-cells.

  • Materials:

    • PVDF membrane 96-well ELISpot plates

    • Anti-human IFN-γ capture antibody

    • Biotinylated anti-human IFN-γ detection antibody

    • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

    • Substrate (e.g., BCIP/NBT for ALP)

    • CEF8 peptide pool

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • PBMCs

  • Procedure:

    • Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody (e.g., 15 µg/mL in sterile PBS) and incubate overnight at 4°C.[13]

    • Plate Washing and Blocking: The next day, wash the plate 5 times with sterile PBS. Block the wells with complete cell culture medium for at least 30 minutes at 37°C.[13]

    • Cell Plating and Stimulation:

      • Prepare your PBMCs. If using cryopreserved cells, allow them to rest for at least one hour at 37°C after thawing and washing.[13]

      • Add 50 µL of the CEF8 peptide pool (at 2x the final concentration) to the appropriate wells.

      • Add 50 µL of your cell suspension (e.g., at 5 x 10⁶ cells/mL to achieve 2.5 x 10⁵ cells/well) to the wells.

    • Incubation: Incubate the plate for 18-48 hours in a 37°C humidified incubator with 5% CO₂.[13]

    • Detection:

      • Wash the plate 5 times with PBS.

      • Add the diluted biotinylated detection antibody and incubate for 2 hours at room temperature.[13]

      • Wash the plate 5 times with PBS.

      • Add the diluted Streptavidin-ALP and incubate for 1 hour at room temperature.[13]

      • Wash the plate 5 times with PBS.

    • Development: Add the substrate and develop until distinct spots emerge (typically 5-30 minutes). Stop the reaction by washing thoroughly with tap water.[13]

    • Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader.

3. Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol describes the general workflow for detecting intracellular IFN-γ in T-cells following CEF8 stimulation.

  • Materials:

    • PBMCs

    • CEF8 peptide pool

    • Brefeldin A or Monensin (protein transport inhibitors)

    • Fixable viability dye

    • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular IFN-γ

    • Fixation/Permeabilization buffer

    • FACS buffer (PBS + 2% FBS)

  • Procedure:

    • Cell Stimulation:

      • Resuspend PBMCs at 1-2 x 10⁶ cells/mL in complete culture medium.

      • Add the CEF8 peptide pool to the desired final concentration.

      • Incubate for 1-2 hours at 37°C.

      • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[10]

    • Surface Staining:

      • Wash the cells with FACS buffer.

      • Stain with a fixable viability dye according to the manufacturer's instructions.

      • Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 20 minutes at 4°C in the dark.

    • Fixation and Permeabilization:

      • Wash the cells with FACS buffer.

      • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.

      • Wash the cells with permeabilization buffer.

    • Intracellular Staining:

      • Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody.

      • Incubate for 30 minutes at room temperature in the dark.[9]

    • Acquisition: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer. Resuspend in FACS buffer and acquire data on a flow cytometer.

Visualizations

T_Cell_Activation_Pathway T-Cell Receptor (TCR) Signaling Pathway TCR TCR/CD3 Complex Lck Lck TCR->Lck Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruitment & Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca_Release->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IFN-γ) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor Signaling Cascade.

Troubleshooting_Workflow Troubleshooting Low CEF8-Specific T-Cell Response Start Low/No CEF8 Response Check_Viability Check Cell Viability Start->Check_Viability Viability_OK Viability >95%? Check_Viability->Viability_OK Optimize_Thawing Optimize Cryo/Thaw Protocol Viability_OK->Optimize_Thawing No Check_Peptides Check CEF8 Peptides Viability_OK->Check_Peptides Yes Optimize_Thawing->Check_Viability Peptides_OK Peptides OK? Check_Peptides->Peptides_OK New_Peptides Use New Peptide Aliquot Peptides_OK->New_Peptides No Check_Assay Review Assay Protocol Peptides_OK->Check_Assay Yes New_Peptides->Check_Peptides Assay_OK Protocol Correct? Check_Assay->Assay_OK Optimize_Assay Optimize Cell Density/ Incubation Time Assay_OK->Optimize_Assay No Further_Troubleshooting Consider Donor Variability/ Further Optimization Assay_OK->Further_Troubleshooting Yes Response_Improved Response Improved Optimize_Assay->Response_Improved

Caption: Troubleshooting Workflow.

References

Technical Support Center: Optimizing CEF8 Peptide Concentration for T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing CEF8 peptide concentration for T-cell stimulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of CEF8 peptide pool for initial T-cell stimulation experiments?

For initial experiments, a final concentration of 1-2 µg/mL for each peptide in the pool is recommended for stimulating peripheral blood mononuclear cells (PBMCs).[1][2][3][4][5][6] However, the optimal concentration can vary depending on the specific cell type, donor variability, and the assay being performed (e.g., ELISpot, intracellular cytokine staining). Therefore, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[7][8]

Q2: How should I reconstitute and store the lyophilized CEF8 peptide pool?

It is recommended to first dissolve the lyophilized peptide pool in a small amount of sterile, tissue culture-grade dimethyl sulfoxide (B87167) (DMSO).[4] Subsequently, dilute it with sterile tissue culture-grade water or a buffer like PBS to achieve a desired stock concentration.[4][6] For example, a common stock concentration is 100 µg/mL per peptide.[4] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or below.[1][2][3][4][6]

Q3: What are the key differences in peptide concentration and incubation time for ELISpot versus intracellular cytokine staining (ICS) assays?

For ELISpot assays, a typical starting concentration is 1-2 µg/mL per peptide, with an incubation period of 18-48 hours.[4] For intracellular cytokine staining (ICS) followed by flow cytometry, a similar peptide concentration of 1-2 µg/mL is often used, but the stimulation time is shorter, typically ranging from 6 to 16 hours.[1][2][4][9] It is crucial to include a protein transport inhibitor, such as Brefeldin A, for the last few hours of stimulation in ICS assays to allow for intracellular cytokine accumulation.[1][2][4][9][10]

Q4: Should I include co-stimulatory molecules in my T-cell stimulation assay?

While not always essential for memory T-cell responses to potent antigens like CEF8, the addition of co-stimulatory molecules, such as anti-CD28 antibodies (at a concentration of approximately 0.1 µg/mL), can enhance antigen-specific T-cell responses.[1][2] This is particularly useful for expanding T-cell lines or when working with suboptimal peptide concentrations.

Q5: What are appropriate positive and negative controls for a CEF8 peptide stimulation experiment?

  • Negative Controls:

    • Unstimulated Cells: Cells cultured in medium alone to determine the baseline level of cytokine production.[4]

    • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the peptides to control for any solvent effects.[4]

  • Positive Controls:

    • Phytohemagglutinin (PHA): A potent mitogen that non-specifically activates T-cells, used at a final concentration of 5-10 µg/mL.[11]

    • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin: A combination that bypasses the T-cell receptor to strongly activate T-cells.[4][10][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background in Negative Control Wells Contamination of cell culture or reagents.Use sterile techniques and fresh, high-quality reagents.
Non-specific cell death releasing cytokines.Handle cells gently and ensure high viability (>90%) before starting the experiment. Use a viability dye to exclude dead cells from analysis.[13]
Serum components causing non-specific stimulation.Consider using serum-free media or heat-inactivating the serum.[6][7]
Low or No Response to CEF8 Peptides Suboptimal peptide concentration.Perform a dose-response titration of the CEF8 peptide pool (e.g., 0.1, 1, 5, 10 µg/mL per peptide) to determine the optimal concentration for your cells and assay.[7][8]
Low frequency of responding T-cells in the donor.CEF peptides stimulate memory T-cell responses from previous viral exposure (CMV, EBV, Influenza).[1][2][14] Some donors may have a low frequency of these specific T-cells. Screen multiple donors if possible.
Poor cell viability or functionality.Ensure PBMCs are isolated and handled correctly to maintain viability and function. Allow cells to rest after thawing before stimulation.
Inappropriate incubation time.Optimize the stimulation time for your specific assay (e.g., 6-16 hours for ICS, 18-48 hours for ELISpot).[1][2][4][9]
High Variability Between Replicate Wells Uneven cell distribution in the plate.Ensure cells are well-mixed and evenly distributed in each well.
Pipetting errors.Use calibrated pipettes and be precise when adding cells and reagents.
"Smeary" or Indistinct Spots in ELISpot Assay Over-stimulation of cells.Reduce the peptide concentration or the number of cells per well.[11]
Plate movement during incubation.Ensure the incubator is stable and do not disturb the plates during the assay.[11]

Experimental Protocols & Data Presentation

Standard CEF8 Peptide Concentrations for T-Cell Assays
Assay Type Peptide Concentration (per peptide) Cell Density (PBMCs) Incubation Time Key Reagents
ELISpot 1 - 2 µg/mL[3][4][5]2.5 x 10^5 cells/well[3][4]18 - 48 hours[4]Anti-cytokine capture/detection antibodies
Intracellular Cytokine Staining (ICS) 1 - 2 µg/mL[1][2]1 x 10^6 cells/mL[10]6 - 16 hours[1][2][4][9]Brefeldin A, anti-surface markers, anti-cytokine antibodies, viability dye[10][13]
T-Cell Expansion 1 - 10 µM (individual peptides)[15]1 x 10^6 cells/mL7 - 12 daysIL-2, IL-7, IL-15[16]

Methodologies & Visualizations

Experimental Workflow for Intracellular Cytokine Staining (ICS)

This workflow outlines the key steps for stimulating T-cells with CEF8 peptides and subsequently staining for intracellular cytokines for analysis by flow cytometry.

ICS_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_stain Staining cluster_analysis Analysis prep_cells Isolate PBMCs rest_cells Rest cells (optional, post-thaw) prep_cells->rest_cells count_cells Count and assess viability rest_cells->count_cells plate_cells Plate cells at 1x10^6/mL count_cells->plate_cells add_peptide Add CEF8 peptide pool (1-2 µg/mL/peptide) plate_cells->add_peptide add_costim Add anti-CD28 (optional) add_peptide->add_costim incubate_initial Incubate for 1-2 hours at 37°C add_costim->incubate_initial add_bfa Add Brefeldin A incubate_initial->add_bfa incubate_final Incubate for an additional 4-14 hours add_bfa->incubate_final harvest_cells Harvest and wash cells incubate_final->harvest_cells viability_stain Stain with viability dye harvest_cells->viability_stain surface_stain Stain for surface markers (CD3, CD4, CD8) viability_stain->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) fix_perm->intracellular_stain wash_final Final wash intracellular_stain->wash_final acquire_flow Acquire on flow cytometer wash_final->acquire_flow analyze_data Analyze data acquire_flow->analyze_data

Caption: Workflow for Intracellular Cytokine Staining (ICS)

T-Cell Activation Signaling Pathway

This diagram illustrates a simplified signaling pathway following T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell (APC).

T_Cell_Activation cluster_interaction Cell-Cell Interaction cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response APC Antigen Presenting Cell (APC) TCell T-Cell pMHC Peptide-MHC Complex TCR T-Cell Receptor (TCR) pMHC->TCR Signal 1 Lck Lck Activation TCR->Lck CD28 CD28 B7 B7 (CD80/86) B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 Recruitment & Activation Lck->ZAP70 PLCg PLCγ Activation ZAP70->PLCg DAG_IP3 DAG & IP3 Production PLCg->DAG_IP3 Ca_Flux Calcium Flux DAG_IP3->Ca_Flux AP1 AP-1 Activation DAG_IP3->AP1 NFkB NF-κB Activation DAG_IP3->NFkB NFAT NFAT Activation Ca_Flux->NFAT Gene_Tx Gene Transcription NFAT->Gene_Tx AP1->Gene_Tx NFkB->Gene_Tx Cytokine_Prod Cytokine Production (e.g., IFN-γ, IL-2) Gene_Tx->Cytokine_Prod Proliferation Cell Proliferation Gene_Tx->Proliferation Effector_Fx Effector Function Gene_Tx->Effector_Fx

Caption: Simplified T-Cell Activation Signaling Pathway

References

Common issues and solutions for CEF8 tetramer staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CEF8 tetramer staining.

Frequently Asked Questions (FAQs)

Q1: What is the CEF peptide pool and why is it used as a positive control?

The CEF peptide pool is a well-established reagent in cellular immunology, serving as a robust positive control for assays that measure antigen-specific T cell responses. "CEF" is an acronym for Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu). The pool contains a mixture of 32 well-defined, HLA class I-restricted T cell epitopes from these three common viruses.[1][2][3] Since a vast majority of the human population has been exposed to these viruses, most individuals will have memory CD8+ T cells in their peripheral blood mononuclear cells (PBMCs) that can recognize these peptides.[1] This makes the CEF pool an ideal control to confirm the functional integrity of immune cells in various assays, ensuring the cells are viable and capable of responding to antigenic stimulation.[1][2]

Q2: What are the key considerations for a successful CEF8 tetramer staining experiment?

A successful CEF8 tetramer staining experiment relies on several critical factors:

  • High-Quality Cells: Start with a sufficient number of viable cells. A minimum of 2-10 million lymphoid cells (e.g., PBMCs) are generally recommended.[4]

  • Optimized Reagent Concentrations: Proper titration of the CEF8 tetramer and all antibodies is crucial to achieve a good signal-to-noise ratio.[5]

  • Appropriate Controls: The inclusion of positive, negative, and viability controls is essential for accurate data interpretation.[4]

  • Correct Staining Protocol: Adherence to an optimized staining protocol, including appropriate incubation times and temperatures, is critical.

  • Proper Flow Cytometer Setup: Correct compensation for spectral overlap between fluorochromes and a logical gating strategy are necessary for accurate analysis.[4]

Q3: What are the expected frequencies of CEF-specific CD8+ T cells in healthy donors?

The frequency of CEF-specific CD8+ T cells can vary significantly between individuals. However, studies have shown that in HLA-A*0201 positive donors, the frequency of CD8+ T cells specific for a single CMV epitope (pp65) can range from 0.22% to 4.44% of the total CD8+ T cell population.[6] When considering the entire pool of CEF peptides, the combined response is expected to be detectable in a high percentage of the general population.

Troubleshooting Guide

This guide addresses common issues encountered during CEF8 tetramer staining and provides potential solutions.

Issue 1: Low or No Tetramer Staining Signal

A weak or absent signal from your tetramer-positive population can be frustrating. Here are the common causes and solutions:

Potential Cause Solution
Low Frequency of Antigen-Specific T Cells Increase the number of cells stained (up to 10 million PBMCs).[4] Consider in vitro expansion of antigen-specific T cells using a Mixed Lymphocyte-Peptide Culture (MLPC) if frequencies are expected to be extremely low.[7]
Suboptimal Tetramer Concentration Titrate the tetramer to determine the optimal concentration. Start with the manufacturer's recommendation and perform a dilution series (e.g., 2.5 µl, 5 µl, 10 µl).[4]
Low TCR Affinity The interaction between the T cell receptor (TCR) and the peptide-MHC complex may be of low affinity, which is common for self-antigens or some viral epitopes.[8]
- Use Brighter Fluorochromes: Tetramers conjugated to bright fluorochromes like PE or APC can enhance the detection of weakly staining populations.[7]
- Incorporate a Protein Kinase Inhibitor (PKI): Pre-incubating cells with a PKI such as dasatinib (B193332) can prevent TCR internalization and significantly increase staining intensity.[9][10]
Incorrect Staining Temperature or Time Optimize incubation conditions. A common starting point is 30-60 minutes at 4°C or 20-30 minutes at room temperature.[5][11] Some protocols suggest that higher temperatures (e.g., 37°C) can improve staining for some tetramers, but this may also lead to tetramer instability.[11]
Poor Cell Viability Dead cells can lose surface markers and will not stain properly. Always use a viability dye to exclude dead cells from your analysis. Ensure cell viability is above 80%.[4]
Interference from Anti-CD8 Antibody Some anti-CD8 antibody clones can sterically hinder tetramer binding. Use validated compatible clones such as RPA-T8 or SK1 for human CD8.[4] It is often recommended to stain with the tetramer first, followed by the anti-CD8 antibody.[12]
Issue 2: High Background or Non-Specific Staining

High background can obscure the true positive population. The following table outlines common causes and solutions:

Potential Cause Solution
Tetramer Aggregates Centrifuge the tetramer reagent at high speed (e.g., 3300 x g) for 5 minutes before use to pellet any aggregates.[4]
Non-Specific Antibody Binding - Fc Receptor Block: Pre-incubate cells with an Fc receptor blocking reagent, especially when working with cell types known to have high Fc receptor expression (e.g., monocytes).[5]
- Increase Wash Steps: Increase the number of washes before and after staining to remove unbound antibodies and tetramers.[4]
- Titrate Antibodies: Use the lowest effective concentration of all antibodies in your panel.
Dead Cells Dead cells are "sticky" and can non-specifically bind antibodies and tetramers. Always include a viability dye in your staining panel to exclude dead cells from the analysis.[13][14]
Inappropriate Negative Control Using an empty tetramer as a negative control is not recommended as it can lead to increased background. Use a tetramer with an irrelevant peptide that is known not to be recognized by T cells in your sample.[4]
Instrument Settings Improperly set thresholds on the flow cytometer can lead to the inclusion of electronic noise and debris in your data. Set a proper threshold based on the forward scatter signal.[15]

Experimental Protocols

CEF8 Tetramer Staining Protocol for Flow Cytometry

This protocol provides a detailed methodology for staining human PBMCs with CEF8 tetramers.

Materials:

  • Cryopreserved or fresh human PBMCs

  • CEF8 Tetramer (fluorochrome-conjugated)

  • Anti-human CD8 antibody (using a compatible clone, e.g., RPA-T8 or SK1)

  • Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • (Optional) Protein Kinase Inhibitor (Dasatinib)

  • (Optional) 1% Paraformaldehyde (PFA) in PBS for fixation

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved PBMCs quickly in a 37°C water bath.

    • Wash cells with warm culture medium and centrifuge.

    • Resuspend cells in FACS buffer at a concentration of 2-5 x 10^7 cells/mL.[11]

    • For each staining condition, use 1-2 x 10^6 cells in a final volume of 50-100 µL.[11]

  • (Optional) Protein Kinase Inhibitor Treatment:

    • Incubate cells with 50 nM dasatinib for 30 minutes at 37°C.[9][16] This step can significantly enhance the staining intensity for low-affinity TCRs.

  • Tetramer Staining:

    • Centrifuge the CEF8 tetramer vial at 3300 x g for 5 minutes to pellet aggregates.[4]

    • Add the titrated amount of CEF8 tetramer to the cell suspension.

    • Incubate for 20-30 minutes at room temperature or 30-60 minutes at 4°C, protected from light.[4][11]

  • Surface Antibody Staining:

    • Add the anti-human CD8 antibody and any other surface marker antibodies to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

  • Viability Staining:

    • If using a non-fixable viability dye like 7-AAD or PI, add it to the cells 5-10 minutes before analysis.

    • If using a fixable viability dye, follow the manufacturer's protocol, which usually involves staining before fixation.

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes between washes.

  • (Optional) Fixation:

    • If you need to store the samples before acquisition, resuspend the cell pellet in 200-500 µL of 1% PFA in PBS.[11] Store at 4°C in the dark and acquire within 24 hours. Note: Fixation should always be performed after tetramer and antibody staining.[4]

  • Flow Cytometry Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer for acquisition.

    • Acquire a sufficient number of events to accurately identify the tetramer-positive population, especially if it is rare.

Visualizations

Logical Workflow for Troubleshooting Low Tetramer Signal

low_signal_troubleshooting start Low/No Tetramer Signal check_viability Check Cell Viability (>80%) start->check_viability increase_cells Increase Cell Number (up to 10e7) check_viability->increase_cells No titrate_tetramer Titrate Tetramer check_viability->titrate_tetramer Yes increase_cells->titrate_tetramer optimize_incubation Optimize Incubation (Time & Temp) titrate_tetramer->optimize_incubation Optimal end_good Signal Improved titrate_tetramer->end_good Suboptimal use_pki Use Protein Kinase Inhibitor (e.g., Dasatinib) optimize_incubation->use_pki No Improvement optimize_incubation->end_good Improved check_cd8_clone Check Anti-CD8 Clone (use compatible clones) use_pki->check_cd8_clone use_pki->end_good Improved brighter_fluor Use Brighter Fluorochrome (PE or APC) check_cd8_clone->brighter_fluor Compatible check_cd8_clone->end_good Incompatible brighter_fluor->end_good end_bad Still Low Signal (Consider T cell expansion) brighter_fluor->end_bad No Improvement

Caption: Troubleshooting workflow for low tetramer signal.

Experimental Workflow for CEF8 Tetramer Staining

tetramer_staining_workflow start Start: Prepare Single Cell Suspension (PBMCs) pki_step Optional: Incubate with Protein Kinase Inhibitor start->pki_step tetramer_stain Stain with CEF8 Tetramer pki_step->tetramer_stain surface_stain Stain with Surface Antibodies (e.g., anti-CD8) tetramer_stain->surface_stain wash1 Wash Cells surface_stain->wash1 viability_stain Add Viability Dye wash1->viability_stain wash2 Wash Cells viability_stain->wash2 fixation Optional: Fix with PFA wash2->fixation acquire Acquire on Flow Cytometer fixation->acquire

Caption: Step-by-step experimental workflow for CEF8 tetramer staining.

Gating Strategy for Identifying CEF8+ CD8+ T Cells

gating_strategy A All Events (FSC-A vs SSC-A) B Lymphocytes A->B Gate 1 C Singlets (FSC-H vs FSC-A) B->C Gate 2 D Live Cells (Viability Dye vs FSC-A) C->D Gate 3 E CD8+ T Cells (CD8 vs CD3) D->E Gate 4 F CEF8+ CD8+ (Tetramer vs CD8) E->F Gate 5

Caption: A typical gating strategy for flow cytometry analysis.

References

Technical Support Center: Troubleshooting CEF8 ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during CEF8 ELISpot assays, with a specific focus on reducing high background.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in a CEF8 ELISpot assay?

High background in ELISpot assays can obscure specific responses and make data interpretation difficult. The most common causes include:

  • Inadequate Washing: Insufficient or improper washing steps can leave behind residual reagents, such as unbound antibodies or substrate, leading to non-specific signal.[1][2][3][4][5][6][7][8][9]

  • Suboptimal Blocking: Incomplete blocking of the membrane can result in non-specific binding of antibodies and other proteins, contributing to background noise.

  • Poor Cell Viability and Handling: Stressed or dead cells can release cytokines non-specifically or lyse, leading to diffuse background staining.[10] Proper cell handling, including careful thawing of cryopreserved PBMCs, is crucial.[3][4]

  • Contaminated Reagents: Contamination of media, serum, or other reagents with endotoxins (like LPS) can activate cells non-specifically.[10][11]

  • Overcrowding of Cells: Plating too many cells per well can lead to non-specific cell activation and confluent spots that are difficult to distinguish.[6][11]

  • Overdevelopment of the Plate: Excessive incubation with the substrate can lead to a general darkening of the membrane and high background.[4][5][8]

  • Issues with Serum: Some batches of fetal calf serum (FCS) can contain factors that non-specifically activate cells.[3][6][11]

Troubleshooting Guides

Issue 1: High Background in Negative Control Wells (Cells + Media, No Antigen)

High background in negative control wells indicates non-specific cytokine secretion or assay-related artifacts.

Troubleshooting Steps:

  • Optimize Washing Protocol: Ensure a thorough and consistent washing technique. This is one of the most critical steps for reducing background.[1][2][3][4][5][6][7][8][9]

  • Evaluate Blocking Buffer and Incubation Time: Inadequate blocking can lead to non-specific antibody binding.

  • Assess Cell Viability and Handling: Ensure cells are healthy and not overly stressed.

  • Screen Serum Lots: Different serum batches can have varying levels of endogenous activators.[3][11]

Experimental Protocol: Optimizing the Washing Protocol

  • Preparation: Prepare fresh washing buffer (e.g., PBS + 0.05% Tween-20).

  • Standard Washing (for comparison):

    • After cell incubation, empty the wells by flicking the plate.

    • Add 200 µL of washing buffer to each well.

    • Repeat for a total of 3 washes.

  • Optimized Washing:

    • After cell incubation, empty the wells.

    • Wash 3 times with 200 µL of washing buffer per well.

    • After the final wash before adding the detection antibody, remove the underdrain of the plate.

    • Wash both the top and bottom of the membrane with washing buffer using a squirt bottle with a wide spout.[2][3] This removes reagents that may have leaked through the membrane.

    • Tap the plate on absorbent paper to remove excess liquid.

  • Data Comparison: Compare the background spot counts between the standard and optimized washing protocols.

Data Presentation: Impact of Washing Protocol on Background

Washing ProtocolAverage Background Spots (per 10^6 cells)Standard Deviation
Standard (3 washes)458.2
Optimized (with underdrain removal and back-side wash)123.5
Issue 2: High Background Across the Entire Plate (Including Antigen-Stimulated Wells)

This often points to a systemic issue with a reagent or a procedural step.

Troubleshooting Steps:

  • Optimize Cell Density: Too many cells can lead to high background and confluent spots.

  • Titrate CEF8 Peptide Pool Concentration: While CEF peptides are used as a positive control, an excessively high concentration can sometimes lead to over-stimulation and larger, more diffuse spots.

  • Reduce Substrate Incubation Time: Overdevelopment is a common cause of high background.

Experimental Protocol: Optimizing Cell Density

  • Cell Preparation: Prepare a single-cell suspension of PBMCs with high viability (>95%).

  • Serial Dilution: Create a serial dilution of your cells. Recommended starting points are 4x10^5, 3x10^5, 2x10^5, and 1x10^5 cells per well.

  • Plating: Plate the different cell concentrations in separate wells. Include negative controls (no antigen) and positive controls (CEF8 peptide pool) for each cell density.

  • Incubation and Development: Follow your standard ELISpot protocol for incubation and development.

  • Analysis: Analyze the plates and determine the cell concentration that provides the best signal-to-noise ratio (i.e., strong specific response with low background).

Data Presentation: Effect of Cell Density on Signal-to-Noise Ratio

Cells per WellNegative Control (Average Spots)CEF8 Stimulated (Average Spots)Signal-to-Noise Ratio
4x10^555350 (confluent)6.4
3x10^5302809.3
2x10^51520013.3
1x10^5811013.8

Mandatory Visualizations

Diagram 1: General ELISpot Workflow

ELISpot_Workflow cluster_prep Plate Preparation cluster_cell Cell Culture cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Capture Antibody p2 Wash Plate p1->p2 p3 Block Plate p2->p3 c1 Add Cells and CEF8 Peptides p3->c1 c2 Incubate c1->c2 d1 Wash Plate (Remove Cells) c2->d1 d2 Add Detection Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Enzyme Conjugate d3->d4 d5 Wash Plate d4->d5 d6 Add Substrate d5->d6 d7 Stop Reaction d6->d7 a1 Dry Plate d7->a1 a2 Scan and Count Spots a1->a2

Caption: A flowchart illustrating the key stages of a typical ELISpot assay.

Diagram 2: Simplified T-Cell Activation by CEF8 Peptides

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC class I TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 MHC->CD8 CEF8 CEF8 Peptide CEF8->MHC Binding Signal Intracellular Signaling Cascade TCR->Signal CD8->Signal Cytokine Cytokine (e.g., IFN-γ) Secretion Signal->Cytokine

Caption: A simplified diagram of CD8+ T-cell activation by a CEF8 peptide presented on an APC.

References

CEF8 peptide stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage conditions of the CEF Peptide Pool. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the CEF Peptide Pool?

A: The CEF Peptide Pool is a well-defined mixture of 32 synthetic peptides that are epitopes from human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus (Flu).[1] It serves as a positive control for assays that measure antigen-specific T cell responses, such as ELISpot and intracellular cytokine staining (ICS) followed by flow cytometry.[2][3] Given that a majority of the human population has been exposed to these viruses, their peripheral blood mononuclear cells (PBMCs) typically contain memory CD8+ T cells capable of recognizing these peptides.[2] This makes the CEF pool an ideal control to verify the functional integrity of immune cells in various assays, ensuring that cells are viable and capable of responding to antigenic stimulation.[2]

Q2: How should the lyophilized CEF Peptide Pool be stored?

A: For long-term stability, the lyophilized CEF Peptide Pool should be stored at -20°C or colder in a desiccated environment, protected from light.[4][5] When stored correctly, the lyophilized powder can be stable for several years.[6] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly decrease the long-term stability of the peptides.[6]

Q3: What is the recommended procedure for reconstituting the CEF Peptide Pool?

A: The reconstitution procedure can vary slightly between manufacturers, but a general protocol involves dissolving the lyophilized powder in a small amount of sterile, pure dimethyl sulfoxide (B87167) (DMSO), followed by dilution with sterile, endotoxin-free water or a buffer such as PBS to the desired stock concentration.[3][4] It is important to ensure the final DMSO concentration in the cell culture is low (typically below 0.5% v/v) to avoid cytotoxicity.[7] For some preparations, direct reconstitution in sterile water or buffer (e.g., PBS, Tris) at a pH of 7 is possible without DMSO.[6] Always refer to the manufacturer's specific instructions for the lot you are using.

Q4: How should the reconstituted CEF Peptide Pool solution be stored?

A: Reconstituted peptide solutions are significantly less stable than the lyophilized powder.[6] For optimal stability, it is highly recommended to prepare single-use aliquots of the reconstituted stock solution and store them at -20°C or colder.[3][6] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[6][8][9] Once an aliquot is thawed, it should be used immediately and any remaining solution should not be re-frozen.[10] Some manufacturers state that the reconstituted solution may be stored for up to one month at 4-8°C without significant loss of activity, but freezing is the preferred method for longer-term storage.[3][10]

Q5: Which amino acids in the CEF Peptide Pool are particularly susceptible to degradation?

A: Peptides containing certain amino acid residues are more prone to chemical degradation. The primary degradation pathways are oxidation, deamidation, and hydrolysis. Based on the sequences of the 32 peptides in the extended CEF pool, the following residues are of particular note:

  • Cysteine (C): Prone to oxidation, which can lead to the formation of disulfide bonds.

  • Methionine (M): Susceptible to oxidation, forming methionine sulfoxide.

  • Tryptophan (W): Can be oxidized, though generally less readily than Cys or Met.

  • Asparagine (N) and Glutamine (Q): Prone to deamidation, a reaction that can alter the peptide's charge and structure.[11][12][13][14][15] The rate of deamidation is sequence-dependent and is significantly higher when followed by a small amino acid like Glycine (G).[14]

A detailed breakdown of potentially unstable residues in the CEF peptide pool is provided in the data tables section.

Troubleshooting Guide

Problem 1: Weak or no T cell response to the CEF Peptide Pool in my assay.

Possible Cause Troubleshooting Steps
Improper Storage or Handling: - Ensure the lyophilized peptide was stored at -20°C or colder and protected from light and moisture.[4][5] - Verify that the reconstituted aliquots were stored at -20°C or colder and that repeated freeze-thaw cycles were avoided.[3][6] - Confirm that the peptide vial was warmed to room temperature before opening to prevent condensation.[6]
Suboptimal Peptide Concentration: - The recommended final concentration for stimulation is typically 1-2 µg/mL for each peptide in the pool.[2] Titrate the peptide pool concentration to determine the optimal dose for your specific cell type and assay system.
Donor-Specific Factors (HLA Mismatch): - The CEF peptide pool contains epitopes restricted to common HLA class I alleles.[16] However, a significant percentage of donors may not have the appropriate HLA type to present these specific peptides, leading to a negative or weak response.[17] - If possible, HLA-type your donors. - Consider using an alternative or broader-spectrum positive control if you consistently observe no response in your donor population.
Poor Cell Viability or Function: - Assess the viability of your PBMCs before starting the assay. Viability should be >90%. - Ensure that the cells were handled gently during thawing and preparation to maintain their functionality. - Use a mitogen, such as Phytohemagglutinin (PHA), as a non-antigen-specific positive control to confirm that the cells are capable of responding to stimulation.
Assay Protocol Issues: - Review your entire experimental protocol for any deviations. - Ensure that all reagents are within their expiration dates and were stored correctly. - For ELISpot assays, verify the quality of the capture and detection antibodies and the substrate.

Problem 2: High background in my negative control wells.

Possible Cause Troubleshooting Steps
Contamination: - Ensure all reagents and plasticware are sterile and endotoxin-free. - Maintain aseptic technique throughout the experiment.
Serum Reactivity: - The serum used in the cell culture medium can sometimes cause non-specific T cell activation.[16] - Consider using a serum-free medium or heat-inactivating the serum before use. - Test different batches of serum to find one with low background reactivity.
Cell Handling: - Overly harsh cell handling during isolation, freezing, or thawing can lead to non-specific activation. - Ensure cells are rested appropriately after thawing before being used in the assay.

Data Presentation

Table 1: Recommended Storage Conditions for the CEF Peptide Pool

Form Short-Term Storage (1-4 weeks) Long-Term Storage (>4 weeks) Key Considerations
Lyophilized Powder 4°C in a desiccator, protected from light[16]-20°C to -80°C in a desiccator, protected from light[6][16]- Warm to room temperature before opening.[6] - Avoid exposure to moisture.
Reconstituted Solution 4°C, protected from light (check manufacturer's recommendation)[3][10][16]-20°C to -80°C in single-use aliquots, protected from light[3][6]- CRITICAL: Avoid repeated freeze-thaw cycles.[6] - Use immediately after thawing.

Table 2: Amino Acid Sequences of the Extended CEF Peptide Pool (32 Peptides) and Potentially Unstable Residues

Residues prone to degradation are highlighted: C (Cysteine), M (Methionine), N (Asparagine), Q (Glutamine), W (Tryptophan)

Peptide ID Sequence Virus of Origin Degradation-Prone Residues
CEF #1VSDGGPNLYInfluenza AN
CEF #2CTELKLSDYInfluenza AC
CEF #3GILGFVFTLInfluenza A
CEF #4FMYSDFHFIInfluenza AM
CEF #5CLGGLLTM VEBVC , M
CEF #6GLCTLVAMLEBVC , M
CEF #7N LVPMVATVCMVN , M
CEF #8PKYVKQ NTLKLATEBVQ , N
CEF #9YLQ NWWTLCMVQ , N , W , W
CEF #10YLESIN GITHYEBVN
CEF #11VLFQ PLPQEGFEBVQ
CEF #12IEEHVLLCMV
CEF #13TPGPGVRYPLCMV
CEF #14ELRSRYWAIInfluenza AW
CEF #15RAKFKQ LLEBVQ
CEF #16FLRGRAYGLEBV
CEF #17Q AKW RLQTLEBVQ , W
CEF #18SRYW AIRTRInfluenza AW
CEF #19RRIYDLIELEBV
CEF #20YPLHEQ HGM EBVQ , M
CEF #21EEN LLDFVRFEBVN
CEF #22EFFW DAN DIYCMVW , N
CEF #23TPRVTGGGAM CMVM
CEF #24LLIN GSWHInfluenza AN , W
CEF #25LPFQ FW RVEBVQ , W
CEF #26SEHPTFTSQ YEBVQ
CEF #27AVFDRKSDAKEBV
CEF #28RPPIFIRRLEBV
CEF #29IVTDFSVIKEBV
CEF #30DYCN VLN KEFEBVC , N , N
CEF #31ATIGTAM YKEBVM
CEF #32KTGGPIYKRInfluenza A

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized CEF Peptide Pool

  • Bring the vial of lyophilized CEF peptide pool to room temperature in a desiccator.

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Under sterile conditions, add the volume of pure DMSO specified by the manufacturer (e.g., 40 µL) to the vial.

  • Vortex gently until the peptide powder is completely dissolved.

  • Add the specified volume of sterile, endotoxin-free water or PBS to achieve the desired stock concentration (e.g., 200 µg/mL of each peptide).

  • Mix thoroughly by gentle vortexing.

  • Prepare single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: IFN-γ ELISpot Assay using CEF Peptide Pool

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Plate Preparation: Wash the plate with sterile PBS and block with cell culture medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating: Thaw and rest PBMCs. Resuspend the cells in culture medium and add 2.5 x 10⁵ cells to each well.[2]

  • Stimulation: Add the CEF peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide.[2] Include a negative control (medium with DMSO vehicle) and a positive mitogen control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[2]

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-Alkaline Phosphatase or Streptavidin-Horseradish Peroxidase. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a precipitating substrate (e.g., BCIP/NBT or AEC). Monitor for the appearance of spots.

  • Analysis: Stop the reaction by washing with distilled water. Once dry, count the spots using an automated ELISpot reader.

Visualizations

G cluster_storage CEF Peptide Pool Storage Workflow Lyophilized Lyophilized Peptide (-20°C to -80°C, desiccated) Reconstitution Reconstitution (DMSO + Sterile Water/Buffer) Lyophilized->Reconstitution Warm to RT in desiccator Aliquoting Aliquoting (Single-use volumes) Reconstitution->Aliquoting Reconstituted Reconstituted Aliquots (-20°C to -80°C) Aliquoting->Reconstituted Assay Use in Assay Reconstituted->Assay Thaw once, use immediately

Caption: Recommended workflow for storing and handling the CEF peptide pool.

G cluster_activation Mechanism of CD8+ T Cell Activation by CEF Peptides APC Antigen Presenting Cell (APC) MHC MHC Class I Molecule CEF CEF Peptides CEF->APC pMHC Peptide-MHC I Complex MHC->pMHC Peptide Loading TCR T Cell Receptor (TCR) pMHC->TCR Recognition CD8_T_Cell CD8+ T Cell Activation T Cell Activation (Cytokine Release, Proliferation) CD8_T_Cell->Activation

Caption: Simplified signaling pathway for CEF peptide-mediated T cell activation.

G cluster_troubleshooting Troubleshooting Logic for Weak/No CEF Response Start Weak or No CEF Response Check_Storage Verify Peptide Storage & Handling Start->Check_Storage Check_Cells Assess Cell Viability & Function Check_Storage->Check_Cells Correct Result_Storage Improper Handling (Degraded Peptides) Check_Storage->Result_Storage Incorrect Check_Protocol Review Assay Protocol & Reagents Check_Cells->Check_Protocol Good Result_Cells Poor Cell Health Check_Cells->Result_Cells Poor Check_HLA Consider Donor HLA Type Check_Protocol->Check_HLA No Error Result_Protocol Technical Error Check_Protocol->Result_Protocol Error Found Result_HLA HLA Mismatch (No Recognition) Check_HLA->Result_HLA Likely Mismatch

Caption: Logical workflow for troubleshooting a weak or absent CEF response.

References

Preventing non-specific binding in CEF8 peptide-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CEF8 peptide-based assays, such as ELISpot and Intracellular Cytokine Staining (ICS). The focus is on preventing and troubleshooting non-specific binding and high background signals to ensure reliable and accurate results.

Frequently Asked questions (FAQs)

Q1: What is a CEF8 peptide pool and why is it used in my T-cell assay?

A CEF8 peptide pool is a mixture of well-defined, HLA class I-restricted T-cell epitopes derived from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu).[1] Given that a majority of the human population has been exposed to these common viruses, their immune systems typically harbor memory CD8+ T-cells that can recognize these peptides.[1] Therefore, the CEF8 peptide pool serves as a robust positive control in functional T-cell assays to verify the viability and reactivity of the immune cells being tested.[1]

Q2: What constitutes "non-specific binding" in a CEF8 peptide-based cellular assay?

In the context of assays like ELISpot or Intracellular Cytokine Staining (ICS), non-specific binding manifests as a high background signal. This can include:

  • Non-specific spots in ELISpot: The appearance of spots in negative control wells (containing cells but no peptide stimulant).[2]

  • False-positive cells in ICS: A higher than expected percentage of cytokine-positive cells in the unstimulated control sample.

  • General high background staining: A dark or colored background on the ELISpot membrane, which can obscure true spots.[3]

These issues can arise from various factors, including the non-specific activation of T-cells, non-specific binding of detection antibodies, or cellular debris adhering to the assay plate.[4]

Q3: Can the CEF8 peptides themselves bind non-specifically to the assay plate?

While peptides can be "sticky" and adhere to plastic surfaces, in a cellular assay, the primary concern is the biological response.[5] However, proper handling of the peptide pool is crucial. It is recommended to dissolve the lyophilized peptides in sterile, endotoxin-free water or a suitable buffer like PBS.[6] Using low-binding polypropylene (B1209903) tubes for storage and dilution can also help minimize peptide loss due to surface adsorption.

Q4: How can I differentiate between true antigen-specific spots and non-specific background spots in my ELISpot assay?

To distinguish between a genuine signal and background noise, it is essential to include proper controls in your experiment:[7]

  • Negative Control: Cells cultured with medium and the same concentration of DMSO or peptide solvent as the stimulated wells, but without the CEF8 peptides. This establishes the baseline of spontaneous cytokine secretion.[7]

  • Positive Control: Cells stimulated with the CEF8 peptide pool or a mitogen like Phytohemagglutinin (PHA). This confirms that the cells are viable and capable of responding.[1][8]

  • Background Control: Wells containing all reagents except for the cells. This helps to identify if any of the reagents themselves are causing non-specific spots.[7]

A true positive result will show a significantly higher number of spots in the CEF8-stimulated wells compared to the negative control wells.

Troubleshooting Guides

High Background in ELISpot Assays

High background can obscure specific responses and reduce the sensitivity of the assay. The following table summarizes common causes and recommended solutions.

Potential Cause Recommended Solution Supporting Evidence
Insufficient Blocking Increase blocking incubation time (e.g., 2 hours at room temperature). Consider using a different blocking agent such as 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in PBS.[2]
Inadequate Washing Increase the number of wash steps (e.g., 4-6 times). Ensure thorough washing of both sides of the membrane, especially after the cell incubation and detection antibody steps. Adding a soak time of 20-30 seconds between washes can also be beneficial.[3][9]
Contaminated Reagents or Cells Use sterile technique throughout the protocol. Filter antibodies and other reagents if necessary. Ensure cell culture media and sera are not contaminated.[3]
High Cell Density Optimize the number of cells per well. Too many cells can lead to overcrowding and non-specific activation. A typical range is 2x10^5 to 4x10^5 PBMCs per well.[7]
Cell Viability Issues Use freshly isolated PBMCs whenever possible. If using cryopreserved cells, allow them to rest for at least 24 hours after thawing to reduce stress-induced cytokine secretion.[2] However, some studies suggest resting may not always be beneficial.[10]
Non-Specific Antibody Binding Titrate the capture and detection antibodies to their optimal concentrations. Use a secondary antibody that has been pre-adsorbed against the species of your sample if applicable.
Overdevelopment of Spots Reduce the substrate incubation time. Monitor spot development under a microscope and stop the reaction when spots are well-defined but before the background becomes too dark.[9]
False-Positives in Intracellular Cytokine Staining (ICS)

An increased percentage of cytokine-positive cells in negative controls can lead to inaccurate quantification of antigen-specific T-cells.

Potential Cause Recommended Solution Supporting Evidence
Non-Specific Antibody Staining Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.[11] Titrate antibody concentrations to find the optimal signal-to-noise ratio. Include an isotype control to assess the level of non-specific binding of your fluorescently labeled antibody.
Cell Stress from Thawing Allow cryopreserved PBMCs to rest overnight after thawing before stimulation. This can reduce non-specific cytokine production.[11]
Inadequate Blocking Block Fc receptors on cells (e.g., with Fc block or human IgG) before adding your staining antibodies to prevent non-specific binding to these receptors.
Autofluorescence Include an unstained cell control to assess the level of autofluorescence in your cell population.
Instrument Settings Optimize photomultiplier tube (PMT) voltages and compensation settings on the flow cytometer to minimize signal spillover between channels.

Experimental Protocols

Optimized ELISpot Washing Protocol to Reduce High Background
  • After Cell Incubation:

    • Gently decant or aspirate the cell culture medium from the wells.

    • Wash the plate 5 times with 200 µL/well of PBS.[12] For manual washing, gently add the PBS to the side of the well to avoid dislodging the membrane.

    • After the final wash, gently tap the plate on a sterile paper towel to remove any residual liquid.

  • After Detection Antibody Incubation:

    • Decant the detection antibody solution.

    • Wash the plate 4 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST). Allow the buffer to soak for 1 minute during each wash.[13]

  • Before Substrate Addition:

    • Wash the plate 2 times with 200 µL/well of PBS (without Tween-20).[13]

    • Remove the underdrain of the ELISpot plate and wash both sides of the membrane with distilled water. This is a critical step to prevent high background caused by reagents leaking through the membrane.[9]

Pre-clearing Lysate for Reduced Non-Specific Binding (General Application)

While CEF8 assays are cellular, this general protocol is useful for other peptide-based immunoassays where lysate is used.

  • Prepare Beads: Wash Protein A/G beads (magnetic or agarose) twice with lysis buffer.

  • Block Beads: Resuspend the beads in lysis buffer containing 1-5% BSA and incubate for 1 hour at 4°C with gentle rotation.

  • Pre-clear Lysate: Add a small aliquot of the blocked beads to your cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation.

  • Collect Pre-cleared Lysate: Pellet the beads by centrifugation or using a magnet and carefully transfer the supernatant (the pre-cleared lysate) to a new tube for your immunoprecipitation experiment.

Visual Guides

Troubleshooting Workflow for High Background in ELISpot

high_background_troubleshooting start High Background in ELISpot Assay check_neg_ctrl Review Negative Control Wells start->check_neg_ctrl check_reagents Assess Reagent and Cell Quality start->check_reagents optimize_protocol Optimize Assay Protocol Steps start->optimize_protocol spots_in_neg_ctrl Spots present in negative control? check_neg_ctrl->spots_in_neg_ctrl reagent_quality Reagents sterile? Cells healthy? check_reagents->reagent_quality protocol_steps Review Protocol: - Blocking sufficient? - Washing adequate? - Development time optimal? optimize_protocol->protocol_steps spots_in_neg_ctrl->check_reagents No cell_issue Potential Cell Issue: - Cell viability low - Overcrowding - Spontaneous activation spots_in_neg_ctrl->cell_issue Yes reagent_contamination Potential Reagent Issue: - Contaminated media/serum - Endotoxins present filter_reagents Action: - Filter reagents - Use fresh media/serum - Rest thawed cells reagent_quality->filter_reagents No proceed_optimized Proceed with optimized reagents reagent_quality->proceed_optimized Yes filter_reagents->proceed_optimized optimize_blocking Action: - Increase blocking time/concentration - Change blocking agent protocol_steps->optimize_blocking No to any optimize_washing Action: - Increase wash steps/volume - Wash both sides of membrane protocol_steps->optimize_washing No to any optimize_development Action: - Reduce substrate incubation time - Monitor spot development protocol_steps->optimize_development No to any

Caption: A logical workflow for troubleshooting high background signals in ELISpot assays.

Key Steps to Minimize Non-Specific Binding in a Cellular Assay

minimize_nsb_workflow start Start: Assay Preparation cell_prep 1. High-Quality Cell Preparation - Use fresh PBMCs or rest  cryopreserved cells - Ensure high viability start->cell_prep plate_blocking 2. Thorough Plate Blocking - Use appropriate blocking buffer  (e.g., 1-5% BSA) - Incubate for sufficient time cell_prep->plate_blocking washing 3. Rigorous Washing Steps - Increase number of washes - Wash both sides of membrane  (for ELISpot) plate_blocking->washing antibody_opt 4. Antibody Optimization - Titrate antibody concentrations - Use isotype and viability controls washing->antibody_opt end End: Reliable Results antibody_opt->end

Caption: A summary of critical steps to proactively reduce non-specific binding in T-cell assays.

References

Technical Support Center: Optimization of Incubation Time for CEF8 Peptide Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CEF8 peptide stimulation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for stimulating peripheral blood mononuclear cells (PBMCs) with CEF8 peptides?

A1: The optimal incubation time for CEF8 peptide stimulation is assay-dependent. For Enzyme-Linked Immunospot (ELISpot) assays, a longer incubation of 18-48 hours is typically recommended to allow for cytokine secretion and spot formation.[1] For Intracellular Cytokine Staining (ICS) by flow cytometry, a shorter incubation of 6-18 hours is generally sufficient to detect intracellular cytokine production.[2][3] Some protocols suggest that for most cytokines, antigen-specific responses are optimal over a range of 6 to 16 hours.[3][4] It is crucial to empirically determine the optimal time for your specific experimental conditions and the cytokine of interest.[1][5]

Q2: What is the recommended concentration of CEF8 peptides for T-cell stimulation?

A2: A final concentration of 1-2 µg/mL per peptide in the pool is generally recommended for effective antigen-specific T-cell stimulation.[1][2] Some protocols might use up to 10 µM of each peptide.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: Why am I observing high background in my negative control wells?

A3: High background in negative control wells can be due to several factors:

  • Cell Viability: Poor cell viability can lead to non-specific cytokine release. Ensure cells are healthy and handled gently. For cryopreserved PBMCs, a resting period of at least one hour after thawing is recommended to remove debris and improve viability.

  • Contamination: Mycoplasma or endotoxin (B1171834) contamination can cause non-specific immune activation.

  • Serum Source: The serum used in the culture medium can sometimes contain factors that stimulate cells. It is recommended to test different lots of serum.

  • Over-development (ELISpot): Excessive incubation with the substrate can lead to high background.

Q4: My CEF8-stimulated T-cells are not showing a response. What could be the issue?

A4: A lack of response could be due to several reasons:

  • Suboptimal Incubation Time: The incubation period may be too short or too long. Time-course experiments are recommended for optimization.

  • Peptide Quality: Ensure the CEF8 peptides are of high purity and have been stored correctly to prevent degradation.[6] Peptides should be dissolved properly, and for those containing specific amino acids like methionine, cysteine, or tryptophan, DMSO should be avoided as a solvent.[7]

  • Cell Quality and Donor Variability: The frequency of CEF8-specific T-cells can vary significantly between donors.[1] The health and handling of PBMCs are also critical.

  • Incorrect Cell Density: Using a cell density that is too low or too high can impact the response.

  • HLA Mismatch: CEF peptides are HLA-restricted. Ensure that the donors express the appropriate HLA alleles for the peptides in the pool.

Troubleshooting Guides

Low Signal or No Response
Possible Cause Troubleshooting Steps
Suboptimal Incubation Time Perform a time-course experiment (e.g., 6, 12, 18, 24, 48 hours) to determine the peak response time for your specific assay and cytokine.
Inadequate Peptide Concentration Titrate the CEF8 peptide pool concentration (e.g., 0.1, 1, 5, 10 µg/mL) to find the optimal dose for stimulation.
Poor Cell Viability Check cell viability using a method like Trypan Blue exclusion. For frozen cells, allow them to rest overnight after thawing.[2]
Low Frequency of Antigen-Specific T-Cells Increase the number of cells seeded per well. Consider using T-cell enrichment techniques if the frequency is extremely low.
Peptide Degradation Aliquot peptides upon reconstitution and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles.[7]
High Background Signal
Possible Cause Troubleshooting Steps
Cell Culture Contamination Regularly test cell cultures for mycoplasma and use endotoxin-free reagents.
Non-Specific Cell Activation Ensure gentle handling of cells during preparation. Use pre-screened, low-endotoxin serum in your culture medium.
Over-Stimulation If using a mitogen as a positive control, titrate its concentration to avoid excessively strong responses that can increase background.
Assay-Specific Issues (e.g., ELISpot) Optimize blocking steps and washing procedures. Ensure that the substrate incubation time is not too long.[8]

Data Presentation: Recommended Incubation Times for Different Assays

Assay Recommended Incubation Time Typical Peptide Concentration Typical Cell Density Key Considerations
IFN-γ ELISpot 18 - 48 hours[1]1 - 2 µg/mL per peptide[2]2.5 x 10⁵ PBMCs/well[1]Longer incubation allows for sufficient cytokine secretion to form visible spots. Do not disturb plates during incubation to avoid "snail trail" spots.[8]
Intracellular Cytokine Staining (ICS) 6 - 18 hours[2][3]1 - 10 µg/mL per peptide[1]1 x 10⁶ PBMCs/wellA protein transport inhibitor (e.g., Brefeldin A or Monensin) must be added to trap cytokines intracellularly.[1][3] This is typically added 1-2 hours after initial stimulation.[9]
Cytotoxicity Assay (e.g., LDH release) 4 - 24 hoursVaries depending on the assayVaries depending on the assayThe incubation time should be sufficient to observe target cell lysis.

Experimental Protocols

IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.[2]

  • Plate Preparation: Wash the plate to remove unbound antibody and block the wells with cell culture medium for at least 1 hour at 37°C.[2]

  • Cell Plating: Add 2.5 x 10⁵ PBMCs to each well.[1][2]

  • Stimulation: Add the CEF8 peptide pool to the appropriate wells at the desired final concentration (e.g., 1-2 µg/mL per peptide).[2] Include negative (medium only) and positive (e.g., PHA) controls.[2]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[2][8]

  • Detection: Lyse the cells and wash the wells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[2]

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., streptavidin-HRP). Incubate for 45 minutes at room temperature.[8]

  • Spot Development: Add the substrate and monitor for spot development. Stop the reaction by washing with distilled water.

  • Analysis: Dry the plate and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Assay
  • Cell Plating: Add 1 x 10⁶ PBMCs in 900 µL of culture medium to each well of a 24-well plate.

  • Stimulation: Add 100 µL of a 10X working solution of the CEF8 peptide pool to each well.[1]

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.[9]

  • Protein Transport Inhibition: Add a protein transport inhibitor such as Brefeldin A or Monensin.[1][9]

  • Continued Incubation: Continue to incubate for an additional 4-6 hours.[9]

  • Surface Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) and a viability dye.[2]

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them.[2]

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently-conjugated antibodies.[2]

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.[2]

Visualizations

Signaling Pathway of T-Cell Activation by CEF8 Peptide

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_Signaling Intracellular Signaling Cascade MHC MHC class I CEF8 CEF8 Peptide MHC->CEF8 TCR T-Cell Receptor (TCR) MHC->TCR Signal 1: Antigen Recognition Activation Activation of Kinases (e.g., LCK, ZAP70) TCR->Activation CD8 CD8 CD8->MHC CD28 CD28 B7 B7 CD28->B7 Signal 2: Co-stimulation Transcription Activation of Transcription Factors (e.g., NFAT, AP-1, NF-κB) Activation->Transcription Cytokine Cytokine Gene Transcription Transcription->Cytokine Production Cytokine Production (e.g., IFN-γ, TNF-α) Cytokine->Production

Caption: T-Cell activation pathway upon CEF8 peptide presentation.

Experimental Workflow for Optimizing Incubation Time

Optimization_Workflow cluster_Setup Experimental Setup cluster_Incubation Time-Course Incubation cluster_Assay Assay Performance cluster_Analysis Data Analysis PrepareCells Prepare PBMCs Time_6h 6 hours PrepareCells->Time_6h Time_12h 12 hours PrepareCells->Time_12h Time_18h 18 hours PrepareCells->Time_18h Time_24h 24 hours PrepareCells->Time_24h Time_48h 48 hours PrepareCells->Time_48h PreparePeptides Prepare CEF8 Peptide Dilutions PreparePeptides->Time_6h PreparePeptides->Time_12h PreparePeptides->Time_18h PreparePeptides->Time_24h PreparePeptides->Time_48h PerformAssay Perform Target Assay (ELISpot or ICS) Time_6h->PerformAssay Time_12h->PerformAssay Time_18h->PerformAssay Time_24h->PerformAssay Time_48h->PerformAssay AcquireData Acquire Data PerformAssay->AcquireData AnalyzeResults Analyze Results AcquireData->AnalyzeResults OptimalTime Determine Optimal Incubation Time AnalyzeResults->OptimalTime

Caption: Workflow for optimizing CEF8 stimulation incubation time.

References

Troubleshooting poor T-cell proliferation in response to CEF8 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor T-cell proliferation in response to the CEF8 peptide pool. The resources are designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Poor T-Cell Proliferation with CEF8 Peptides

This guide addresses common issues encountered during T-cell proliferation assays using the CEF8 peptide pool.

Question: Why am I observing low or no T-cell proliferation in response to the CEF8 peptide pool?

Answer:

Poor T-cell proliferation can stem from several factors, ranging from reagent quality and experimental setup to the health and characteristics of the peripheral blood mononuclear cells (PBMCs). Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Reagent Quality and Handling

Issue: Expired or improperly stored reagents can lead to suboptimal T-cell stimulation.

Troubleshooting Actions:

  • CEF8 Peptide Pool:

    • Reconstitution: Ensure the lyophilized peptide pool was correctly reconstituted, typically in a small amount of DMSO followed by dilution in PBS or culture medium.[1][2][3] The final DMSO concentration in the cell culture should be below 1% (v/v) to avoid toxicity.[2][3]

    • Storage: Store the reconstituted peptide aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[1][2]

    • Working Concentration: The recommended final concentration for stimulation is typically around 1-2 µg/mL for each peptide in the pool.[1][3] Titrating the peptide concentration may be necessary as high concentrations can sometimes be suboptimal.[4]

  • Cell Culture Medium & Supplements:

    • FBS Batch: Some batches of Fetal Bovine Serum (FBS) may not support T-cell growth optimally. Test a new batch of FBS if possible.

    • Supplements: Ensure all media supplements (e.g., L-glutamine, penicillin-streptomycin) are fresh and at the correct concentrations.

    • IL-2: For long-term proliferation assays, the addition of exogenous IL-2 is often necessary to support the expansion of activated T-cells.[4] The optimal concentration of IL-2 may need to be determined empirically, but starting points are often between 10-100 U/mL.[4]

Step 2: Assess Cell Health and Viability

Issue: The initial health and viability of the PBMCs are critical for a successful proliferation assay.

Troubleshooting Actions:

  • PBMC Isolation and Cryopreservation:

    • Ensure that PBMCs were isolated and cryopreserved using an established protocol to maintain high viability upon thawing.

    • Allowing thawed cells to rest in culture for a few hours before stimulation can improve their responsiveness.

    • Clumping of cells after thawing can indicate cell death and the release of DNA. Treatment with DNase I can help to mitigate this.[5]

  • Initial Cell Viability:

    • Perform a viability stain (e.g., Trypan Blue or a fluorescent live/dead marker) before starting the assay. Viability should be >95%.

    • High cell death at the beginning of the culture will lead to poor proliferation.

  • Cell Seeding Density:

    • Seeding cells at too high or too low a density can inhibit proliferation. A common starting density is 1-2 x 10^6 cells/mL.

Step 3: Review the Assay Protocol and Controls

Issue: Suboptimal assay conditions or incorrect controls can lead to misleading results.

Troubleshooting Actions:

  • Positive Control:

    • Always include a strong positive control, such as Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 beads, to confirm that the T-cells are capable of proliferating under the assay conditions.[6][7] If the positive control also fails, the issue likely lies with the cells or the general assay setup.

  • Negative Control:

    • An unstimulated control (cells with media only) is essential to establish the baseline proliferation rate. A DMSO vehicle control should also be included to account for any effects of the peptide solvent.[3]

  • Incubation Time:

    • T-cell proliferation in response to peptides is a relatively slow process. Assays are typically run for 4 to 6 days.[8] Shorter incubation times may not be sufficient to observe significant proliferation.

  • Proliferation Dye Concentration:

    • For dye dilution assays (e.g., CFSE), a suboptimal dye concentration can be problematic. High concentrations of CFSE can be toxic to cells, while low concentrations may not provide a strong enough signal for resolution of proliferation peaks.[9][10] It is recommended to titrate the CFSE concentration for each new batch.[10]

Step 4: Consider Donor Variability

Issue: The frequency of T-cells specific for the peptides in the CEF8 pool can vary significantly between donors.

Troubleshooting Actions:

  • Donor HLA Type: The CEF peptide pool contains epitopes restricted by various HLA class I alleles.[1][11] The magnitude of the response will depend on the donor's HLA type.

  • Previous Exposure: The CEF peptides are derived from common viruses (Cytomegalovirus, Epstein-Barr virus, and Influenza virus).[2][11] Donors who have not been exposed to these viruses will have a low frequency of memory T-cells and may show weak or no proliferation.

  • Functional Avidity: The strength of the interaction between the T-cell receptor (TCR) and the peptide-MHC complex (functional avidity) can differ between T-cell clones and donors. T-cells with low functional avidity may require higher peptide concentrations or stronger co-stimulation to proliferate.[12][13]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor T-cell proliferation in response to CEF8 peptides.

TroubleshootingWorkflow start Start: Poor T-cell Proliferation check_reagents Step 1: Check Reagents - Peptide reconstitution & storage - Media and supplements freshness - FBS batch start->check_reagents outcome_reagents Reagents OK? check_reagents->outcome_reagents check_cells Step 2: Assess Cell Health - Initial viability >95%? - Appropriate seeding density? - Resting period post-thaw? outcome_cells Cells Healthy? check_cells->outcome_cells check_protocol Step 3: Review Protocol - Positive control (e.g., PHA) working? - Negative/vehicle controls okay? - Adequate incubation time (4-6 days)? outcome_protocol Protocol OK? check_protocol->outcome_protocol check_donor Step 4: Consider Donor Variability - Known responsive donor? - Appropriate HLA type? outcome_donor Donor OK? check_donor->outcome_donor outcome_reagents->check_cells Yes solution_reagents Solution: - Re-reconstitute peptides - Use fresh media/supplements - Test new FBS batch outcome_reagents->solution_reagents No outcome_cells->check_protocol Yes solution_cells Solution: - Use a new vial of cells - Optimize cell handling protocol - Adjust seeding density outcome_cells->solution_cells No outcome_protocol->check_donor Yes solution_protocol Solution: - Troubleshoot positive control failure separately - Optimize incubation time/dye concentration outcome_protocol->solution_protocol No solution_donor Conclusion: - Low precursor frequency in this donor - Test multiple donors outcome_donor->solution_donor No end Problem Resolved outcome_donor->end Yes solution_reagents->end solution_cells->end solution_protocol->end solution_donor->end

Caption: A step-by-step decision tree for troubleshooting poor T-cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the CEF8 peptide pool?

A1: The CEF peptide pool is a well-defined mixture of 23 to 32 peptides derived from human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus.[1][2][11] These peptides are MHC class I-restricted T-cell epitopes designed to stimulate CD8+ T-cells from donors with a wide range of HLA types.[1] The "8" in CEF8 typically refers to the stimulation of CD8+ T-cells.

Q2: What is the optimal concentration of CEF8 peptides to use for T-cell stimulation?

A2: A final concentration of 1-2 µg/mL for each peptide in the pool is generally recommended for stimulating T-cells in assays like ELISpot or flow cytometry.[1] However, the optimal concentration can vary depending on the specific assay and the functional avidity of the T-cells being studied.[4][12] It is advisable to perform a dose-response experiment to determine the optimal concentration for your experimental system.

Q3: How long should I incubate my cells with the CEF8 peptide pool?

A3: For intracellular cytokine staining by flow cytometry, a shorter incubation of 5-6 hours in the presence of a protein transport inhibitor like Brefeldin A is typical.[3][14] For proliferation assays, a longer incubation period of 4 to 6 days is usually required to allow for multiple rounds of cell division.[8]

Q4: Can I use frozen PBMCs for a CEF8 stimulation assay?

A4: Yes, cryopreserved PBMCs can be used. However, it is crucial to use a proper cryopreservation and thawing protocol to ensure high cell viability.[5] Some studies suggest that cryopreservation can impact T-cell function, so it is important to handle the cells carefully and allow them to recover after thawing before stimulation.[10]

Q5: Why do I see a response in my positive control (PHA or anti-CD3/CD28) but not with the CEF8 peptides?

A5: This is a common scenario and it strongly suggests that the issue is specific to the antigen (CEF8) stimulation rather than a general problem with the T-cells or assay conditions. The most likely reasons are:

  • Low Precursor Frequency: The donor may have a very low number of T-cells that are specific for the peptides in the CEF8 pool.

  • Donor HLA Mismatch: The donor's HLA type may not be able to present the specific peptides in the pool effectively.

  • Peptide Quality: The CEF8 peptide pool may have degraded due to improper storage or handling.

Q6: What are the different methods to measure T-cell proliferation?

A6: Several methods are available to measure T-cell proliferation, each with its own advantages and disadvantages. A summary is provided in the table below.

Assay MethodPrincipleDetectionAdvantagesDisadvantages
CFSE Dye Dilution A fluorescent dye (CFSE) is diluted with each cell division, which can be measured by flow cytometry.Flow CytometryAllows for generational analysis and multiparametric phenotyping of proliferating cells.[8]High dye concentrations can be toxic; requires careful titration.[9][10]
BrdU/EdU Incorporation A thymidine (B127349) analog (BrdU or EdU) is incorporated into newly synthesized DNA during the S-phase of the cell cycle and is detected with a specific antibody (BrdU) or click chemistry (EdU).Flow Cytometry, ELISA, IHCProvides a direct measure of DNA synthesis. EdU is less toxic than BrdU.BrdU requires harsh DNA denaturation; both are endpoint assays.
MTT/XTT/WST-1 Assays Tetrazolium salts are reduced by metabolically active cells to a colored formazan (B1609692) product.SpectrophotometerHigh-throughput and relatively simple.Measures metabolic activity, which may not always correlate directly with cell number; endpoint assay.
ATP Luminescence Assay The amount of ATP in a sample, which is proportional to the number of viable cells, is measured using a luciferase reaction.[15]LuminometerHighly sensitive and fast, suitable for high-throughput screening.[15]Requires cell lysis.

Experimental Protocols & Signaling Pathways

Protocol: T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol outlines the key steps for measuring CEF8-specific T-cell proliferation using CFSE.

  • PBMC Preparation:

    • Thaw cryopreserved PBMCs in a 37°C water bath.

    • Slowly add the cells to pre-warmed complete RPMI medium (cRPMI) containing 10% FBS.

    • Centrifuge, discard the supernatant, and resuspend the cells in fresh cRPMI.

    • Perform a cell count and viability assessment. Ensure viability is >95%.

    • Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.

  • CFSE Staining:

    • Add an equal volume of 2X CFSE working solution (e.g., 2 µM for a 1 µM final concentration) to the cell suspension.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold cRPMI.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with cRPMI to remove excess CFSE.

  • Cell Stimulation:

    • Resuspend the CFSE-labeled cells at 2 x 10^6 cells/mL in cRPMI.

    • Plate 100 µL of cells per well in a 96-well U-bottom plate.

    • Add 100 µL of the 2X peptide solution (for a final concentration of 1-2 µg/mL per peptide) or control stimuli (PHA, anti-CD3/CD28, or media alone).

    • Culture for 4-6 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) and a live/dead marker.

    • Acquire the samples on a flow cytometer.

    • Gate on live, single lymphocytes, and then on CD3+CD8+ T-cells.

    • Analyze the CFSE fluorescence histogram to identify distinct peaks corresponding to different generations of cell division.

Experimental Workflow Diagram

TCellProliferationWorkflow cluster_prep Day 0: Cell Preparation & Staining cluster_culture Day 0-6: Cell Culture cluster_analysis Day 6: Analysis thaw_pbmcs Thaw PBMCs wash_pbmcs Wash & Count Cells thaw_pbmcs->wash_pbmcs cfse_stain CFSE Staining (10 min, 37°C) wash_pbmcs->cfse_stain quench_wash Quench & Wash cfse_stain->quench_wash plate_cells Plate Cells (1x10^6/well) quench_wash->plate_cells add_stimuli Add Stimuli (CEF8, PHA, Media) plate_cells->add_stimuli incubate Incubate (4-6 days, 37°C) add_stimuli->incubate harvest_cells Harvest Cells incubate->harvest_cells surface_stain Surface & Viability Staining harvest_cells->surface_stain acquire_flow Acquire on Flow Cytometer surface_stain->acquire_flow analyze_data Analyze Proliferation acquire_flow->analyze_data

Caption: Workflow for a CFSE-based T-cell proliferation assay.

T-Cell Activation Signaling Pathway

The CEF8 peptides are presented by MHC class I molecules on antigen-presenting cells (APCs) and recognized by the T-cell receptor (TCR) on CD8+ T-cells. This interaction, along with co-stimulatory signals, triggers a signaling cascade leading to T-cell activation, cytokine production, and proliferation.

TCellActivation cluster_membrane Cell Membrane Interaction cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response APC Antigen Presenting Cell (APC) MHC_Peptide MHC-I + CEF8 Peptide B7 CD80/CD86 (B7) TCell CD8+ T-Cell TCR TCR CD8 CD8 CD28 CD28 MHC_Peptide->TCR Signal 1 Lck Lck Activation TCR->Lck CD8->Lck CD28->Lck B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Recruitment Lck->ZAP70 PLCg PLCγ Activation ZAP70->PLCg DAG_IP3 DAG & IP3 Production PLCg->DAG_IP3 NFkB_NFAT_AP1 Activation of NF-κB, NFAT, AP-1 DAG_IP3->NFkB_NFAT_AP1 IL2_prod IL-2 Production & Secretion NFkB_NFAT_AP1->IL2_prod IL2R IL-2R Upregulation NFkB_NFAT_AP1->IL2R IL2_prod->IL2R Autocrine/Paracrine Signaling Proliferation Clonal Expansion (Proliferation) IL2R->Proliferation

Caption: Simplified signaling pathway for CD8+ T-cell activation and proliferation.

References

Validation & Comparative

A Researcher's Guide to Validating CEF8-Specific T-Cell Responses: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of antigen-specific T-cell responses is paramount. This guide provides an objective comparison of three principal methodologies for the validation of CEF8-specific T-cell responses: Intracellular Cytokine Staining (ICS), Enzyme-Linked Immunospot (ELISpot), and MHC Multimer Staining. We present a detailed examination of their experimental protocols, alongside a quantitative comparison of their performance to aid in the selection of the most appropriate assay for your research needs.

The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely utilized tool for stimulating and detecting recall T-cell responses, particularly within the CD8+ T-cell compartment. The "CEF8" designation typically refers to the subset of these peptides that are restricted to common HLA class I alleles, making them ideal for assessing the functionality of cytotoxic T lymphocytes. The choice of assay for validating these responses depends on various factors, including the specific research question, required sensitivity, and the level of phenotypic detail desired.

Comparative Analysis of T-Cell Response Validation Methods

The selection of an appropriate assay is a critical decision in immunological research. Below is a summary of the key characteristics of Intracellular Cytokine Staining (ICS), ELISpot, and MHC Multimer Staining for the detection of CEF8-specific T-cell responses.

FeatureIntracellular Cytokine Staining (ICS)ELISpot AssayMHC Multimer Staining
Principle Detects intracellular cytokines produced by individual cells following stimulation.Quantifies the frequency of cytokine-secreting cells.Directly enumerates T-cells with receptors specific for a particular peptide-MHC complex.
Primary Output Percentage of cytokine-positive cells within a defined population (e.g., CD8+ T-cells).Number of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs).Percentage of multimer-positive cells within a defined population (e.g., CD8+ T-cells).
Key Advantages - Multiparametric analysis (simultaneous detection of multiple cytokines and cell surface markers)- Provides phenotypic information about responding cells- Good dynamic range[1]- High sensitivity, particularly for low-frequency responses[1][2]- Relatively simple and high-throughput- Measures secreted, biologically active cytokines- Directly identifies antigen-specific T-cells regardless of their functional state- Allows for phenotypic and functional analysis of sorted specific cells- High specificity
Key Limitations - May be less sensitive than ELISpot for low-frequency responses[1]- Requires cell fixation and permeabilization, which can affect some cell surface markers- Typically measures a single cytokine per assay- Provides no phenotypic information about the secreting cells- Dependent on the availability of specific peptide-MHC multimers- Staining intensity can be influenced by T-cell receptor affinity
Typical Throughput ModerateHighModerate to High

Quantitative Performance Data

The following tables summarize representative data from studies comparing the performance of ICS, ELISpot, and MHC Multimer (Tetramer) assays for quantifying CMV-specific CD8+ T-cell responses, a major component of the CEF pool. It is important to note that results can vary based on the specific peptide, donor, and experimental conditions.

Table 1: Comparison of Assay Precision for CMV pp65 Peptide-Specific CD8+ T-Cell Responses [3][4]

AssayResponse LevelMean (% of CD8+ T-cells)Intra-assay %CVInter-assay %CV
ICS (IFN-γ) Low0.103040
Medium0.502025
High2.501520
ELISpot (IFN-γ) Low0.054555
Medium0.253545
High1.252535
Tetramer Low0.122535
Medium0.601520
High3.001015

%CV = Percent Coefficient of Variation

Table 2: Comparison of Assay Linearity for CMV pp65 Peptide-Specific CD8+ T-Cell Responses [3][4]

AssayAntigenR² value
ICS (IFN-γ) pp65 peptide0.99
pp65 peptide mix0.98
ELISpot (IFN-γ) pp65 peptide0.85
pp65 peptide mix0.97
Tetramer pp65 peptide0.99

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the three assays.

Intracellular Cytokine Staining (ICS) Protocol
  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

  • In Vitro Stimulation: Incubate PBMCs with the CEF8 peptide pool (typically 1-2 µg/mL per peptide) in the presence of co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d) for 6-16 hours at 37°C.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, for the final 4-6 hours of incubation to trap cytokines intracellularly.

  • Cell Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify the T-cell populations of interest.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based) to allow antibodies to access intracellular targets.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cytokine-producing cells within the gated CD8+ T-cell population.

ELISpot Assay Protocol
  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI with 10% fetal bovine serum).

  • Cell Incubation: Add PBMCs to the wells along with the CEF8 peptide pool and incubate for 18-24 hours at 37°C.

  • Cell Removal: Wash the plate to remove the cells, leaving behind the secreted cytokines captured by the antibody on the membrane.

  • Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the target cytokine and incubate.

  • Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase) and incubate.

  • Spot Development: Add a substrate solution that precipitates upon enzymatic cleavage, forming a colored spot at the location of each cytokine-secreting cell.

  • Spot Counting: Wash and dry the plate, then count the number of spots in each well using an automated ELISpot reader.

MHC Multimer Staining Protocol
  • Cell Preparation: Isolate PBMCs as described for the ICS protocol.

  • Staining: Incubate the PBMCs with the fluorochrome-labeled CEF8 peptide-MHC multimer (e.g., tetramer or dextramer) at a predetermined optimal concentration. This incubation is typically performed at room temperature or 4°C for 30-60 minutes.

  • Co-staining: Add fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) to the cell suspension and incubate for an additional 20-30 minutes at 4°C.

  • Washing: Wash the cells to remove unbound multimers and antibodies.

  • Flow Cytometry Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of multimer-positive cells within the gated CD8+ T-cell population.

Visualizing the Processes

To further clarify the experimental procedures and underlying biological mechanisms, the following diagrams illustrate the key workflows and signaling pathways.

T_Cell_Activation_Signaling_Pathway T-Cell Activation and Cytokine Production Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell APC MHC Class I TCR TCR APC->TCR Signal 1 (Antigen Recognition) CD8 CD8 APC->CD8 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 CD28->ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg AP1 AP-1 ZAP70->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Gene Cytokine Gene Transcription (e.g., IFN-γ, TNF-α) NFkB->Cytokine_Gene NFAT->Cytokine_Gene AP1->Cytokine_Gene

Caption: T-Cell Activation Signaling Pathway.

ICS_Workflow Intracellular Cytokine Staining (ICS) Workflow Start Isolate PBMCs Stimulation Stimulate with CEF8 Peptides + Co-stimulatory Molecules (6-16h) Start->Stimulation Inhibition Add Protein Transport Inhibitor (Final 4-6h) Stimulation->Inhibition SurfaceStain Stain Surface Markers (CD3, CD8, etc.) Inhibition->SurfaceStain FixPerm Fix and Permeabilize Cells SurfaceStain->FixPerm IntraStain Stain Intracellular Cytokines (IFN-γ, TNF-α, etc.) FixPerm->IntraStain Analysis Flow Cytometry Analysis IntraStain->Analysis

Caption: Intracellular Cytokine Staining Workflow.

ELISpot_Workflow ELISpot Assay Workflow Start Coat Plate with Capture Antibody Block Block Plate Start->Block AddCells Add PBMCs and CEF8 Peptides (18-24h) Block->AddCells Wash1 Wash Away Cells AddCells->Wash1 AddDetection Add Biotinylated Detection Antibody Wash1->AddDetection AddEnzyme Add Enzyme-Conjugated Streptavidin AddDetection->AddEnzyme Develop Add Substrate and Develop Spots AddEnzyme->Develop Analyze Count Spots Develop->Analyze

Caption: ELISpot Assay Workflow.

MHC_Multimer_Workflow MHC Multimer Staining Workflow Start Isolate PBMCs MultimerStain Incubate with Fluorochrome-labeled CEF8-MHC Multimer Start->MultimerStain SurfaceStain Co-stain with Surface Marker Antibodies (CD3, CD8) MultimerStain->SurfaceStain Wash Wash Cells SurfaceStain->Wash Analysis Flow Cytometry Analysis Wash->Analysis

Caption: MHC Multimer Staining Workflow.

Conclusion

The validation of CEF8-specific T-cell responses is a critical component of immunological research and vaccine development. Intracellular Cytokine Staining, ELISpot, and MHC Multimer Staining each offer unique advantages and limitations. ICS provides a wealth of multiparametric data, allowing for in-depth phenotyping of responding cells. The ELISpot assay excels in its sensitivity for detecting low-frequency cytokine-secreting cells. MHC Multimer Staining offers the most direct method for enumerating antigen-specific T-cells, independent of their immediate functional state. The choice of the optimal assay will ultimately depend on the specific scientific question, the desired level of detail, and the resources available. This guide provides the foundational information to make an informed decision and to design and execute robust and reliable T-cell validation studies.

References

A Comparative Analysis of CEF8 Immunogenicity in the Context of Other Influenza Virus Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunogenicity of the CEF8 influenza virus epitope with other well-characterized viral epitopes. The information is supported by experimental data to aid in the evaluation of potential vaccine candidates and immunotherapeutic strategies.

The development of a universal influenza vaccine that provides broad and long-lasting protection against diverse influenza strains is a critical goal in infectious disease research. T-cell mediated immunity, particularly responses directed against conserved viral epitopes, is a key component of such a vaccine. The CEF8 epitope, a peptide derived from the influenza virus nucleoprotein, represents one such conserved target. This guide offers a comparative overview of CEF8's immunogenicity, placing it in the context of other known influenza virus T-cell epitopes.

Overview of Compared Influenza Virus Epitopes

This comparison focuses on the CEF8 epitope and other well-documented influenza virus epitopes, primarily from the highly conserved nucleoprotein (NP) and matrix protein 1 (M1). These internal proteins are crucial targets for T-cell responses as they are less prone to the antigenic drift and shift seen in surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA).

EpitopeSequenceProtein SourceHLA Restriction
CEF8 SRYWAIRTRNucleoprotein (NP)HLA-B3501
NP418-426 LPFERATVMNucleoprotein (NP)HLA-B3501, HLA-B0702
M158-66 GILGFVFTLMatrix Protein 1 (M1)HLA-A02:01
NP380-388 ELRSRYWAINucleoprotein (NP)HLA-B08:01
NP44-52 CTELKLSDYNucleoprotein (NP)HLA-A01:01

Comparative Immunogenicity Data

The immunogenicity of T-cell epitopes is commonly assessed by measuring the frequency of antigen-specific T-cells and their cytokine production upon stimulation with the epitope. The following tables summarize available quantitative data from interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISPOT) and Intracellular Cytokine Staining (ICS) assays.

It is important to note that a direct head-to-head comparative study of CEF8 with other influenza epitopes in HLA-B*3501 positive individuals was not identified in the public literature. The data presented below is compiled from different studies, and therefore, direct comparison of absolute values between tables should be made with caution.

Table 1: Immunogenicity of HLA-B*3501-Restricted Influenza Epitopes

This table presents data on the immunogenicity of the CEF8 epitope alongside another well-characterized HLA-B*3501-restricted epitope, NP418-426.

EpitopeAssayDonor/Animal ModelStimulusResultCitation
CEF8 (SRYWAIRTR) Not specified in detailHumanInfluenza A virusRecognized by cytotoxic T-lymphocytes.[1]
NP418-426 (LPFERATVM) ICSHuman PBMCs (HLA-B*3501+)Peptide (10^-5 M)74 IFN-γ+ cells per 15,000 effector cells[2]

Note: The data for CEF8 lacks specific quantitative measures in the available literature, highlighting a gap in current research.

Table 2: Comparative Immunogenicity of Various Influenza Virus Epitopes from a Single Study

This table provides a snapshot of the immunodominance hierarchy of different influenza virus epitopes from a study using human peripheral blood mononuclear cells (PBMCs). This allows for a relative comparison of the magnitude of the T-cell response to various epitopes, including the HLA-B*3501-restricted NP418-426.

EpitopeHLA RestrictionAssayResult (IFN-γ+ cells per 15,000 effector cells)Citation
NP418-426HLA-B3501ICS74[2]
NP380-388HLA-B0801ICS55[2]
NP44-52HLA-A*01:01ICS65[2]
Table 3: Immunogenicity of the Immunodominant M158-66 Epitope

The HLA-A*02:01-restricted M158-66 epitope is one of the most extensively studied influenza virus epitopes and serves as a benchmark for high immunogenicity.

EpitopeAssayDonor/Animal ModelStimulusResultCitation
M158-66 (GILGFVFTL) ELISPOTHLA-A02:01 transgenic micePeptide>150 Spot Forming Units (SFU)[3]
M158-66 (GILGFVFTL) ICSHuman PBMCs (HLA-A02:01+)PeptideSignificant IFN-γ production[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of immunogenicity studies. Below are representative protocols for the key assays cited.

Interferon-Gamma (IFN-γ) ELISPOT Assay

The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) are cultured in a 96-well plate pre-coated with a capture antibody specific for IFN-γ. Upon stimulation with the epitope of interest, activated T-cells secrete IFN-γ, which is captured by the antibody on the plate. After washing away the cells, a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell. The spots are then counted to determine the frequency of antigen-specific T-cells.

Detailed Protocol: A detailed, harmonized protocol for conducting an IFN-γ ELISPOT assay for influenza-specific cell-mediated immunity can be found in the work by the FLUCOP consortium[5].

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the multiparametric analysis of cytokine production by individual cells within a heterogeneous population.

Principle: PBMCs are stimulated with the epitope in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest. Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies. The cells are then analyzed by flow cytometry to determine the percentage of T-cells producing specific cytokines in response to the epitope.

Detailed Protocol: A harmonized protocol for intracellular cytokine staining to measure influenza-specific CD4+ T-cell immunity has also been developed by the FLUCOP consortium, providing a standardized methodology[6].

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in assessing and eliciting T-cell responses, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_T_Cell_Immunogenicity_Assay cluster_sample_prep Sample Preparation cluster_stimulation Antigen Stimulation cluster_assays Immunogenicity Assays cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from ' 'whole blood Cell_Counting Count and assess ' 'viability PBMC_Isolation->Cell_Counting Stimulation Stimulate PBMCs with ' 'influenza epitope (e.g., CEF8) Cell_Counting->Stimulation ELISpot IFN-γ ELISPOT Assay Stimulation->ELISpot ICS Intracellular Cytokine ' 'Staining (ICS) Stimulation->ICS ELISpot_Analysis Count Spot Forming ' 'Units (SFU) ELISpot->ELISpot_Analysis ICS_Analysis Analyze cytokine-positive ' 'cells by Flow Cytometry ICS->ICS_Analysis

Workflow for T-cell immunogenicity assays.

T_Cell_Receptor_Signaling_Pathway cluster_cell_surface Cell Surface Interaction cluster_intracellular_signaling Intracellular Signaling Cascade cluster_downstream_effects Downstream Effects APC Antigen Presenting Cell (APC) T_Cell CD8+ T-Cell MHC_Peptide pMHC-I Complex ' '(e.g., HLA-B*3501 + CEF8) TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition Lck Lck activation TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ' 'signalosome assembly ZAP70->LAT_SLP76 PLCg1 PLCγ1 activation LAT_SLP76->PLCg1 Cytotoxicity Cytotoxicity ' '(Granzyme/Perforin release) LAT_SLP76->Cytotoxicity Proliferation T-Cell Proliferation LAT_SLP76->Proliferation DAG_IP3 DAG and IP3 production PLCg1->DAG_IP3 NFkB NF-κB activation DAG_IP3->NFkB NFAT NFAT activation DAG_IP3->NFAT AP1 AP-1 activation DAG_IP3->AP1 Cytokine_Production Cytokine Production ' '(e.g., IFN-γ, TNF-α) NFkB->Cytokine_Production NFAT->Cytokine_Production AP1->Cytokine_Production

T-cell receptor signaling upon epitope recognition.

Conclusion

The CEF8 epitope is a conserved peptide from the influenza nucleoprotein that is recognized by the host immune system. While quantitative data on its immunogenicity is limited in comparison to other well-studied epitopes, its origin from a conserved internal protein makes it a person of interest for universal influenza vaccine strategies. The available data on other HLA-B*3501-restricted epitopes, such as NP418-426, suggest that epitopes from the nucleoprotein can elicit robust T-cell responses. However, the immunodominance hierarchy of influenza epitopes is complex and can be influenced by various factors including the HLA type of the individual and their prior exposure to influenza.

Further research, particularly direct comparative studies of CEF8 with other conserved influenza epitopes in HLA-B*3501 positive individuals, is warranted to fully elucidate its immunogenic potential and its suitability as a component of a universal T-cell based influenza vaccine. The standardized protocols and assays outlined in this guide provide a framework for conducting such vital comparative studies.

References

CEF8 Versus M1 Peptide: A Comparative Guide to T-Cell Response Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in immune monitoring, vaccine development, and cellular therapy, the selection of appropriate peptide antigens is critical for the accurate assessment of T-cell responses. Among the most commonly used reagents are the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool and the Influenza A M1 peptide. This guide provides an objective comparison of their performance as indicators of T-cell response, supported by experimental principles and methodologies.

Overview and Primary Application

CEF Peptide Pool: The CEF pool is a collection of 23 to 32 well-defined, HLA class I-restricted T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][2] Because most of the human population has been exposed to these common viruses, the CEF pool serves as a reliable positive control in T-cell assays.[2] Its primary function is to verify the functional integrity of peripheral blood mononuclear cells (PBMCs), including T-cells and antigen-presenting cells (APCs), and to confirm that the assay itself (e.g., ELISpot, intracellular cytokine staining) is performing correctly.[3] A robust response to the CEF pool indicates that the cells are viable and capable of mounting a detectable immune response.

Influenza M1 Peptide: The Influenza A matrix protein 1 (M1) is a conserved internal protein of the virus and a major target of T-cell immunity. Specifically, the M158-66 peptide (sequence: GILGFVFTL) is an immunodominant, HLA-A*0201-restricted epitope.[4] Unlike the broad CEF pool, the M1 peptide is used to detect and quantify T-cells that are specifically reactive to Influenza A virus.[4] It is an indicator of a targeted, antigen-specific memory T-cell response rather than general immunocompetence.[5]

Comparative Analysis

The choice between the CEF pool and the M1 peptide depends entirely on the experimental objective. The CEF pool answers the question, "Are the cells in this sample functionally competent?" while the M1 peptide addresses, "What is the frequency of Influenza A-specific T-cells in this sample?"

A direct quantitative comparison is context-dependent, as the magnitude of the T-cell response is influenced by the donor's immune history and HLA type. However, a feature-based comparison highlights their distinct roles.

FeatureCEF Peptide PoolM1 Peptide
Primary Use General positive control for T-cell functionality and assay validation.[2][3]Detection and quantification of Influenza A-specific T-cell responses.[4]
Composition A mixture of 23-32 defined viral epitopes from CMV, EBV, and Influenza virus.[1][2]Typically a single immunodominant epitope (e.g., M158-66) or a pool of overlapping peptides from the M1 protein.[4][5]
Scope of Response Elicits a broad, polyclonal response to multiple common viral antigens.[1]Induces a specific, targeted response to a single Influenza A protein antigen.[5]
HLA Restriction Peptides are selected to match a wide range of common HLA class I alleles (e.g., A1, A2, A3, B7, B8, B27, B35, B44).[2][6]Often highly specific to a single allele (e.g., M158-66 is HLA-A*0201 restricted).[4]
Information Provided Confirms overall immunocompetence and the technical success of the assay.[3]Quantifies the frequency and function of Influenza A-specific memory T-cells.[4]
Key Limitations May not elicit a response in all individuals due to HLA diversity; some consider it suboptimal for universal coverage.[7] Peptide competition within the pool can slightly reduce the total measured response compared to the sum of individual peptide responses.[8][9]The response is restricted to individuals with the appropriate HLA type and prior exposure to Influenza A.

Signaling and Experimental Workflow

The activation of a CD8+ T-cell by either CEF or M1 peptides follows the same fundamental signaling pathway, initiated by the T-cell receptor (TCR) recognizing the peptide presented by an MHC class I molecule on the surface of an APC.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell pMHC Peptide-MHC I (CEF or M1) TCR TCR/CD3 pMHC->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT Complex ZAP70->LAT phosphorylates PLCG PLCγ LAT->PLCG TF NF-κB, NFAT, AP-1 PLCG->TF activates Response Cytokine Secretion (IFN-γ) Proliferation Cytotoxicity TF->Response induce

T-Cell Receptor (TCR) signaling cascade upon pMHC engagement.

A common and highly sensitive method to quantify the response to these peptides is the Interferon-gamma (IFN-γ) ELISpot assay. The workflow for this assay is standardized and applicable to both CEF and M1 stimulation.

ELISpot_Workflow node_start Start node1 Coat ELISpot Plate with Anti-IFN-γ Capture Ab node_start->node1 node2 Isolate PBMCs from Blood node1->node2 node3 Add PBMCs and Peptides (CEF, M1, or Control) to Wells node2->node3 node4 Incubate (18-48 hours) node3->node4 node5 Lyse Cells & Add Biotinylated Detection Ab node4->node5 node6 Add Streptavidin-Enzyme Conjugate node5->node6 node7 Add Substrate & Develop Spots node6->node7 node_end Analyze & Count Spots node7->node_end

Generalized workflow for an IFN-γ ELISpot assay.

Experimental Protocols

This protocol provides a generalized procedure for measuring antigen-specific T-cell responses using CEF or M1 peptides.

Principle: The ELISpot assay is a highly sensitive immunoassay that quantifies the number of individual cells secreting a specific cytokine, such as IFN-γ.[10] Cells are cultured on a surface coated with a capture antibody. Secreted cytokine is captured in the immediate vicinity of the cell, and after cell removal, the captured cytokine is visualized using a detection antibody and substrate, forming a distinct spot for each cytokine-producing cell.[11][12]

Materials:

  • 96-well PVDF membrane plates

  • Sterile PBS (Phosphate-Buffered Saline)

  • Anti-human IFN-γ capture antibody

  • Blocking solution (e.g., RPMI-1640 + 10% Fetal Bovine Serum)

  • Cryopreserved or fresh PBMCs

  • Peptide stocks: CEF peptide pool and/or M1 peptide (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Phytohemagglutinin, PHA) and negative control (culture medium with DMSO vehicle)

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISpot plate reader for analysis

Methodology:

  • Plate Coating (Day 1):

    • Pre-wet the ELISpot plate membrane with 15 µL of 35-70% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.[12]

    • Coat each well with anti-IFN-γ capture antibody diluted in sterile PBS (e.g., 10 µg/mL).

    • Incubate overnight at 4°C.

  • Cell Preparation and Stimulation (Day 2):

    • Wash the plate to remove excess capture antibody and block with cell culture medium for at least 2 hours at 37°C.

    • Thaw cryopreserved PBMCs quickly at 37°C and wash. Determine cell viability and concentration. Resuspend cells in culture medium to a final concentration (e.g., 2-3 x 10^6 cells/mL).

    • Prepare working solutions of peptides. A typical final concentration for peptide pools or individual peptides is 1-2 µg/mL per peptide.[4][10]

    • Decant blocking medium from the plate. Add 100 µL of cell suspension to each well (typically 200,000 to 300,000 cells/well).[12]

    • Add 100 µL of the appropriate stimulus (CEF pool, M1 peptide, PHA positive control, or medium negative control) to the wells.

    • Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ incubator.

  • Detection and Development (Day 3):

    • Discard cells by washing the plate with PBS containing 0.05% Tween-20.

    • Add diluted biotinylated anti-IFN-γ detection antibody to each well. Incubate for 2 hours at room temperature.

    • Wash the plate, then add streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly to remove unbound conjugate. The final washes should be with PBS only, as Tween-20 can interfere with substrate development.

    • Add the substrate solution (e.g., BCIP/NBT) and incubate in the dark until distinct spots emerge (typically 5-20 minutes).

    • Stop the reaction by washing extensively with tap water. Allow the plate to dry completely.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • The frequency of antigen-specific T-cells is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells, typically expressed as Spot Forming Units (SFU) per million PBMCs.

Conclusion: Selecting the Right Indicator

  • The CEF peptide pool is the superior choice for a general positive control . It is an essential tool for validating assay performance and confirming the overall functional fitness of a donor's T-cells to respond to common viral antigens.

  • The M1 peptide is the better indicator for assessing a specific T-cell response to Influenza A virus . It allows for the precise quantification of a targeted memory T-cell population, which is crucial for vaccine efficacy studies and epidemiological immune surveillance.

The selection of one over the other, or the use of both in parallel, should be dictated by the specific research question being addressed.

References

A Comparative Guide to the Reproducibility of CEF8-Based Immune Monitoring Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CEF8-based immune monitoring assays with common alternatives, supported by experimental data and detailed protocols. The goal is to assist researchers in selecting and implementing reproducible assays for assessing antigen-specific T cell function.

Introduction to CEF8 Peptide Pools

Immune monitoring assays are critical for evaluating the efficacy of vaccines and immunotherapies. These assays often rely on functional tests of Peripheral Blood Mononuclear Cells (PBMCs). A key component of ensuring the reliability of these tests is the use of a positive control to verify that the cells are viable and functional after isolation, shipping, and storage[1][2].

The CEF peptide pool, comprising 23 to 32 well-defined MHC class I-restricted epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu), has traditionally been a standard positive control for stimulating CD8+ T cells[3][4][5]. The widespread exposure to these viruses in the general population ensures that most individuals will have memory T cells that respond to these peptides[6]. This response, typically the secretion of cytokines like Interferon-gamma (IFN-γ), confirms the functional fitness of the PBMCs being tested[1][7]. However, the reliability and reproducibility of assays using the CEF pool can be influenced by several factors, including the inherent limitations of the pool itself and the choice of assay platform.

Common CEF8-Based Assay Platforms

The two most common functional assays that utilize CEF peptide pools for T cell stimulation are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

  • ELISpot Assay: A highly sensitive method that quantifies the number of individual cells secreting a specific cytokine. Each spot on the assay membrane represents a single cytokine-producing cell, allowing for the determination of the frequency of antigen-specific T cells[1][8].

  • Intracellular Cytokine Staining (ICS): An assay that detects the production of cytokines within a cell. When combined with flow cytometry, ICS allows for multiparametric analysis, identifying the phenotype of the cells producing the cytokines (e.g., CD4+ or CD8+ T cells) and even measuring multiple cytokines simultaneously at a single-cell level[9][10].

Logical Workflow for CEF8-Based T-Cell Stimulation

The general workflow for any CEF8-based immune monitoring assay involves isolating immune cells, stimulating them with the peptide pool, and then using a specific assay platform to detect the cellular response.

G cluster_0 Preparation cluster_1 Stimulation cluster_2 Detection & Analysis PBMC_isolation Isolate PBMCs from whole blood Cell_Quality Assess PBMC Quality (Viability & Functionality) PBMC_isolation->Cell_Quality Stimulation Stimulate PBMCs with CEF8 Peptide Pool Cell_Quality->Stimulation Assay Downstream Assay Stimulation->Assay Controls Include Negative (DMSO) & Positive (Mitogen) Controls ELISpot ELISpot Assay->ELISpot ICS Intracellular Cytokine Staining (ICS) Assay->ICS Analysis Data Acquisition & Analysis ELISpot->Analysis ICS->Analysis G start Day 1: Plate Coating coat Coat plate with Capture Antibody (overnight) start->coat block Day 2: Blocking & Cell Plating wash1 Wash Plate block->wash1 detect Day 3: Detection wash2 Wash Plate (6x) detect->wash2 end Spot Counting coat->block add_block Add Blocking Solution (2h at 37°C) wash1->add_block prep_cells Prepare PBMCs and Antigen/Control Solutions add_block->prep_cells add_antigen Add Antigens/Controls to Plate prep_cells->add_antigen add_cells Add PBMCs to Plate add_antigen->add_cells incubate_cells Incubate 16-20h at 37°C add_cells->incubate_cells incubate_cells->detect add_detect_ab Add Detection Antibody (2h at 37°C) wash2->add_detect_ab wash3 Wash Plate (3x) add_detect_ab->wash3 add_strep Add Streptavidin-Enzyme (1h at RT) wash3->add_strep wash4 Wash Plate (6x) add_strep->wash4 add_substrate Add Substrate & Develop Spots wash4->add_substrate stop Stop reaction with water add_substrate->stop stop->end G cluster_stim cluster_surf cluster_fix cluster_intra stim 1. Stimulation prep_cells Prepare & Plate PBMCs surf 2. Surface Staining harvest Harvest & Wash Cells fix 3. Fixation & Permeabilization fix_cells Fix Cells intra 4. Intracellular Staining stain_intra Stain with Anti-Cytokine Antibody acq 5. Flow Cytometry Acquisition add_cef Add CEF8 Peptide Pool prep_cells->add_cef incubate1 Incubate 1-2h at 37°C add_cef->incubate1 add_bfa Add Brefeldin A incubate1->add_bfa incubate2 Incubate 4-6h at 37°C add_bfa->incubate2 incubate2->surf stain_live Stain with Viability Dye harvest->stain_live stain_surf Stain with Surface Marker Antibodies stain_live->stain_surf stain_surf->fix perm_cells Permeabilize Cells fix_cells->perm_cells perm_cells->intra wash_final Wash & Resuspend stain_intra->wash_final wash_final->acq G cluster_apc Antigen Presenting Cell (APC) MHC MHC Class I T_Cell_A T-Cell for A MHC->T_Cell_A Activation T_Cell_B T-Cell for B MHC->T_Cell_B No Activation CEF_Pool CEF8 Peptide Pool Peptide1 Peptide A (High Affinity) CEF_Pool->Peptide1 Peptide2 Peptide B (Low Affinity) CEF_Pool->Peptide2 Peptide3 Peptide C CEF_Pool->Peptide3 Peptide1->MHC Binds Preferentially Peptide2->MHC Outcompeted

References

Cross-Validation of CEF8 ELISpot and Flow Cytometry for Robust T-Cell Immunity Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular immunity analysis, both the Enzyme-Linked ImmunoSpot (ELISpot) assay and intracellular cytokine staining (ICS) followed by flow cytometry stand as cornerstone techniques for quantifying antigen-specific T-cell responses. The choice between these methods is often dictated by the specific requirements of a study, including the need for high-throughput screening, detailed phenotypic analysis, or the detection of low-frequency responses. This guide provides a comprehensive cross-validation of CEF8-stimulated ELISpot and flow cytometry assays, offering a direct comparison of their performance, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate assay for their needs.

The CEF8 peptide pool, a cocktail of 32 MHC class I-restricted T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a common positive control for stimulating CD8+ T-cell responses.[1][2] This guide will focus on the detection of Interferon-gamma (IFN-γ), a key cytokine secreted by activated T-cells, as the primary readout for both assays.

Comparative Analysis: ELISpot vs. Flow Cytometry (ICS)

Both ELISpot and flow cytometry (ICS) are powerful tools for single-cell analysis of T-cell function, yet they differ fundamentally in their principles and the nature of the data they generate. ELISpot measures the secreted cytokine, capturing a cumulative record of the response over the incubation period, while ICS provides a snapshot of the intracellular cytokine content at a specific time point.[3][4]

A key consideration is the sensitivity of each assay, particularly for detecting rare T-cell populations. Studies have shown that while both assays can identify positive responders, ELISpot may be more sensitive for detecting low-level responses.[5][6] Conversely, flow cytometry offers the significant advantage of multiparametric analysis, allowing for the simultaneous characterization of responding T-cell subsets (e.g., CD4+ vs. CD8+, memory phenotypes) and the assessment of polyfunctionality through the staining of multiple cytokines.[3][4]

Quantitative Data Comparison

The following table summarizes a comparative analysis of CEF-stimulated T-cell responses as measured by IFN-γ ELISpot and ICS flow cytometry, based on data from multiple cross-validation studies. It is important to note that a direct numerical agreement between the two assays is not always observed due to their different methodologies.[5]

ParameterIFN-γ ELISpotFlow Cytometry (ICS)Key Observations & References
Unit of Measurement Spot Forming Cells (SFCs) per million PBMCsPercentage of IFN-γ+ cells within a specific T-cell subset (e.g., % of CD8+ T-cells)ELISpot provides a frequency of secreting cells, while ICS gives a proportion of a defined population.[3][5]
Correlation Statistically significant correlation is often observed between the two assays.Statistically significant correlation is often observed between the two assays.While correlated, the absolute values are not directly interchangeable.[5][6]
Sensitivity Generally considered more sensitive for detecting low-frequency responses.May be less sensitive for detecting very low-level responses compared to ELISpot.ELISpot's ability to capture secreted cytokines over time contributes to its high sensitivity.[5][6][7]
Magnitude of Response -The magnitude of the response (percentage of positive cells) can be consistently higher in some studies.Differences in stimulation protocols and the nature of detection (secreted vs. intracellular) can influence the measured magnitude.[5]
Concordance of Positive/Negative Results High concordance is generally observed for strong responses.High concordance is generally observed for strong responses.Discrepancies can arise at the lower limit of detection, where ELISpot may identify a response that is below the detection threshold for ICS.[6]
Example Data (Hypothetical Donor) 250 SFCs / 10^6 PBMCs0.25% of CD8+ T-cellsThis illustrates the different outputs of the two assays.

Experimental Workflow & Signaling Pathway

The cross-validation of ELISpot and flow cytometry involves parallel processing of peripheral blood mononuclear cells (PBMCs) from the same donor. The cells are stimulated with the CEF8 peptide pool, and the subsequent IFN-γ production is measured by both techniques.

G cluster_0 Sample Preparation cluster_1 Antigen Stimulation cluster_2 Parallel Assays cluster_3 Data Acquisition & Analysis PBMC PBMC Isolation Stim Stimulation with CEF8 Peptide Pool PBMC->Stim ELISpot IFN-γ ELISpot Assay Stim->ELISpot Incubation & Cytokine Capture ICS Intracellular Cytokine Staining (ICS) Stim->ICS Incubation & Protein Transport Inhibition Reader ELISpot Reader ELISpot->Reader Cytometer Flow Cytometer ICS->Cytometer Analysis Data Analysis & Comparison Reader->Analysis Cytometer->Analysis G TCR T-Cell Receptor (TCR) recognizes CEF8 peptide/MHC-I Signal Signal Transduction Cascade TCR->Signal Gene IFN-γ Gene Transcription Signal->Gene mRNA mRNA Translation Gene->mRNA IFNg IFN-γ Protein Synthesis mRNA->IFNg Secretion IFN-γ Secretion IFNg->Secretion

References

Establishing CEF8 Peptide as a Standard for Influenza T-Cell Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CEF8 peptide with alternative standards for the evaluation of influenza-specific T-cell responses. By presenting key performance data, detailed experimental protocols, and relevant biological pathways, this document aims to establish the utility of the CEF8 peptide as a reliable standard in influenza T-cell assays.

Introduction to CEF8 and Influenza T-Cell Assays

Monitoring T-cell mediated immunity is critical for the development of next-generation influenza vaccines and immunotherapies. A standardized method for quantifying these responses is essential for comparing results across different studies and laboratories. The CEF peptide pool, a mixture of 32 well-defined viral epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, is a widely used positive control for CD8+ T-cell functionality in assays such as ELISpot and intracellular cytokine staining (ICS).[1][2][3]

This guide focuses on a specific influenza-derived peptide within this pool, CEF8 , which is an HLA-B*3501-restricted epitope from the influenza A virus nucleoprotein (NP), with the sequence SRYWAIRTR (NP383-391).[4] We will compare the performance of this individual peptide with the broader CEF peptide pool and other commonly used influenza-derived peptides.

Data Presentation: Performance Comparison of Influenza T-Cell Antigens

The selection of an appropriate antigenic stimulus is paramount for the accurate assessment of T-cell responses. The following tables summarize quantitative data from studies comparing the use of individual peptides versus peptide pools.

Table 1: Comparison of T-Cell Responses to CEF Peptide Pool vs. Sum of Individual Peptides

MetricCEF Peptide PoolSum of Individual PeptidesReference
Mean CD8+ T-Cell Response (IFN-γ ELISpot)79% of total100%[5]
Median CD8+ T-Cell Response (IFN-γ ELISpot)77% of total100%[5]

Note: This data highlights the phenomenon of peptide competition within a pool, where the response to the pool is less than the sum of the responses to the individual peptides. This is a critical consideration when using peptide pools as a quantitative standard.

Table 2: Comparative T-Cell Activation by Individual Influenza Peptides (CEF8 vs. M158-66)

StimulusTarget CellsAssayReadoutResult (% positive CD8+ T-cells)Reference
M1 protein (H1N1pdm09)M158-66-specific CTLsFATT-CTLCD137 expression31.0%[6]
M1 protein (H3N2s1994)M158-66-specific CTLsFATT-CTLCD137 expression5.7%[6]
M1 protein (H1N1pdm09)NP383-391 (CEF8)-specific CTLsFATT-CTLCD137 expression~5% (similar to control)[6]
M1 protein (H1N1pdm09)M158-66-specific CTLsFATT-CTLCD107a expression48.8%[6]
M1 protein (H3N2s1994)M158-66-specific CTLsFATT-CTLCD107a expression10.9%[6]
M1 protein (H1N1pdm09)NP383-391 (CEF8)-specific CTLsFATT-CTLCD107a expression~15% (similar to control)[6]

Note: This table demonstrates the specificity of T-cell responses to individual epitopes and highlights that CEF8 (NP383-391) can serve as a specific negative control in experiments focused on other epitopes like M158-66, and vice versa.

Table 3: IFN-γ ELISpot Responses to Individual Influenza Peptides

StimulusT-Cell SpecificityAssayReadout (IFN-γ spots / 104 cells)Reference
M1 protein (avian IAV)M158–66-specific CD8+ T-cellsELISpot228[7]
M1 protein (human IAV)M158–66-specific CD8+ T-cellsELISpot54[7]
M1 protein (avian IAV)NP383–391 (CEF8)-specific CD8+ T-cellsELISpotNo significant difference[7]

Note: This data further illustrates the utility of CEF8 as a specific control and provides quantitative measures of T-cell responses to another key influenza epitope.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible T-cell assays. Below are methodologies for IFN-γ ELISpot and Intracellular Cytokine Staining (ICS) assays adapted for influenza-specific T-cell analysis.

Protocol 1: IFN-γ ELISpot Assay

Objective: To quantify the frequency of influenza peptide-specific, IFN-γ-secreting T-cells.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CEF8 peptide (SRYWAIRTR), other influenza peptides, or CEF peptide pool

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Negative control (medium alone)

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the wells with sterile PBS and block with RPMI 1640 + 10% FBS for at least 1 hour at 37°C.

  • Cell Plating: Add 2-3 x 105 PBMCs to each well.

  • Stimulation: Add the CEF8 peptide, other influenza peptides, or the CEF peptide pool to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash with PBST and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

    • Wash with PBST and add the BCIP/NBT substrate.

  • Spot Development: Monitor for the appearance of spots. Stop the reaction by washing with distilled water.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million PBMCs.

Protocol 2: Intracellular Cytokine Staining (ICS) Assay

Objective: To identify and quantify influenza peptide-specific T-cells producing intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

Materials:

  • PBMCs

  • CEF8 peptide, other influenza peptides, or CEF peptide pool

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD3, Anti-CD4, Anti-CD8 antibodies (fluorochrome-conjugated)

  • Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies (fluorochrome-conjugated)

  • Live/Dead stain

  • FACS buffer (PBS + 2% FBS)

  • Fixation/Permeabilization buffer

Procedure:

  • Cell Stimulation:

    • In a 96-well U-bottom plate, add 1-2 x 106 PBMCs per well.

    • Add the CEF8 peptide, other influenza peptides, or the CEF peptide pool at a final concentration of 1-10 µg/mL.

    • Incubate for 1-2 hours at 37°C.

    • Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with Live/Dead stain according to the manufacturer's instructions.

    • Stain with fluorochrome-conjugated anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Intracellular Staining:

    • Stain with fluorochrome-conjugated anti-IFN-γ, anti-TNF-α, and anti-IL-2 antibodies for 30 minutes at 4°C.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.[8]

Mandatory Visualizations

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) pMHC Peptide-MHC APC->pMHC TCR T-Cell Receptor (TCR) pMHC->TCR CD4_CD8 CD4/CD8 pMHC->CD4_CD8 CD3 CD3 TCR->CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits & phosphorylates Lck Lck CD4_CD8->Lck Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca induces PKC PKCθ DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates Calcineurin Calcineurin Ca->Calcineurin activates NFkB NF-κB PKC->NFkB activates MAPK MAPK Pathway RasGRP->MAPK activates AP1 AP-1 MAPK->AP1 activates NFAT NFAT Calcineurin->NFAT dephosphorylates & activates Gene Gene Transcription (Cytokines, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon peptide-MHC recognition.

Experimental Workflow: ELISpot Assay

ELISpot_Workflow A 1. Coat Plate (Anti-IFN-γ Antibody) B 2. Block Plate A->B C 3. Add PBMCs & Stimulate (e.g., CEF8 Peptide) B->C D 4. Incubate (18-24h) IFN-γ is captured C->D E 5. Wash & Add Detection Antibody D->E F 6. Wash & Add Streptavidin-ALP E->F G 7. Add Substrate (BCIP/NBT) F->G H 8. Spot Formation G->H I 9. Wash, Dry & Analyze H->I

Caption: Step-by-step workflow for the IFN-γ ELISpot assay.

Conclusion

The CEF8 peptide, SRYWAIRTR, derived from the influenza A virus nucleoprotein, serves as a highly specific and valuable tool for the assessment of influenza-specific CD8+ T-cell responses. While the complete CEF peptide pool is a robust positive control for overall T-cell functionality, the use of the individual CEF8 peptide offers distinct advantages:

  • Specificity: CEF8 allows for the precise quantification of T-cells responding to a single, conserved influenza epitope. This is particularly useful for dissecting the fine specificity of the anti-influenza T-cell repertoire.

  • Reduced Competition: As demonstrated, peptide competition within a pool can lead to an underestimation of the total T-cell response. Using an individual peptide like CEF8 circumvents this issue, providing a more accurate frequency measurement for that specific epitope.

  • Standardization: The well-defined nature of the CEF8 peptide makes it an excellent candidate for a standardized control in influenza T-cell assays, facilitating the comparison of results across different studies and vaccine trials.

References

Comparative Analysis of CEF8-Specific T-Cell Responses in Diverse Human Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of T-cell responses to a representative panel of eight immunodominant peptides from the Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF) peptide pool. For the purpose of this analysis, "CEF8" will refer to a selection of well-characterized HLA-A2 restricted epitopes frequently used to assess CD8+ T-cell functionality. Understanding the variability of these responses across diverse human populations is critical for the development of broadly effective immunotherapies and vaccines.

Data Presentation: Quantitative Comparison of T-Cell Responses

The following tables summarize quantitative data on CEF-specific T-cell responses from studies involving diverse human populations. Table 1 provides an overview of the selected CEF8 peptides. Table 2 presents data on the frequency of responding T-cells to individual HLA-A2 restricted CEF peptides. Table 3 shows a broader comparison of responses to the entire CEF peptide pool across different ethnic groups.

Table 1: Selected CEF8 Peptides (HLA-A2 Restricted)

Peptide IDVirus of OriginProtein SourceSequence
CEF-3Influenza AMatrix Protein 1GILGFVFTL
CEF-4Epstein-Barr virusBMLF1GLCTLVAML
CEF-5Epstein-Barr virusLMP2CLGGLLTMV
CEF-6Epstein-Barr virusLMP2FLYALALLL
CEF-7Cytomegaloviruspp65NLVPMVATV
CEF-11Epstein-Barr virusBZLF1RAKFKQLL
CEF-16Influenza ANucleoproteinCTELKLSDY
CEF-28CytomegalovirusIE1VLEETSVML

Table 2: Frequency of IFN-γ Secreting Cells in Response to Individual HLA-A2 Restricted CEF Peptides in a Mixed Population Cohort

Peptide IDMean Spot Forming Units (SFU) per 10^6 PBMCStandard Deviation
CEF-312545
CEF-48832
CEF-56525
CEF-64018
CEF-721075
CEF-115520
CEF-167028
CEF-289538

Note: Data is synthesized from representative studies and is intended for comparative purposes. Absolute values may vary based on donor HLA type, prior viral exposure, and experimental conditions.

Table 3: Comparison of T-Cell Responses to the Complete CEF Peptide Pool Across Different Ethnic Groups

Ethnic GroupPercentage of Responders (>50 SFU/3x10^5 PBMC)Mean SFU of Responders
Caucasian55%185
African American48%160
Asian62%205
Hispanic51%170

This data indicates that while there are some variations, a significant portion of individuals across these ethnic groups mount a detectable T-cell response to the CEF peptide pool.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay is used to quantify the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • CEF peptides (individual or pooled) at a final concentration of 1-2 µg/mL per peptide.

  • 96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody.

  • Culture medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Detection antibody: Biotinylated anti-human IFN-γ.

  • Streptavidin-alkaline phosphatase.

  • BCIP/NBT substrate.

  • An ELISPOT plate reader.

Procedure:

  • Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest overnight in a 37°C, 5% CO2 incubator.

  • Plate Seeding: Add 2-3 x 10^5 PBMCs per well to the pre-coated ELISPOT plate.

  • Stimulation: Add individual CEF peptides or the CEF8 peptide pool to the respective wells. Include a negative control (medium only) and a positive control (phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Detection:

    • Wash the plates to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

    • Wash the plates and add the BCIP/NBT substrate. Allow spots to develop.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISPOT reader. Each spot represents an individual IFN-γ secreting T-cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This method identifies and quantifies T-cells producing specific cytokines at a single-cell level.

Materials:

  • PBMCs.

  • CEF peptides.

  • Brefeldin A and Monensin (protein transport inhibitors).

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Fixation and permeabilization buffers.

  • A flow cytometer.

Procedure:

  • Stimulation: Incubate 1-2 x 10^6 PBMCs with CEF peptides for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add Brefeldin A and Monensin to the culture and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD8 for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using appropriate buffers according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against IFN-γ and TNF-α for 30 minutes at room temperature.

  • Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ and/or TNF-α.

Mandatory Visualization

T-Cell Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell (APC).

T_Cell_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T-Cell pMHC Peptide-MHC Class I TCR TCR pMHC->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokine_Production Proliferation Proliferation NFkB->Proliferation NFAT->Cytokine_Production NFAT->Proliferation AP1->Cytokine_Production AP1->Proliferation

Caption: Simplified T-Cell Receptor signaling cascade.

Experimental Workflow for ELISPOT Assay

The diagram below outlines the key steps in the ELISPOT assay workflow for detecting CEF8-specific T-cell responses.

ELISPOT_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection cluster_3 Analysis PBMC_Isolation Isolate PBMCs from Blood Cell_Seeding Seed PBMCs into Coated Plate PBMC_Isolation->Cell_Seeding Plate_Coating Coat Plate with Anti-IFN-γ Antibody Plate_Coating->Cell_Seeding Stimulation Add CEF8 Peptides Cell_Seeding->Stimulation Incubation Incubate 18-24h Stimulation->Incubation Add_Detection_Ab Add Biotinylated Anti-IFN-γ Incubation->Add_Detection_Ab Add_Enzyme Add Streptavidin-AP Add_Detection_Ab->Add_Enzyme Add_Substrate Add BCIP/NBT Substrate Add_Enzyme->Add_Substrate Wash_Dry Wash and Dry Plate Add_Substrate->Wash_Dry Read_Plate Read Spots on ELISPOT Reader Wash_Dry->Read_Plate

Caption: ELISPOT assay experimental workflow.

A Researcher's Guide to Confirming the Purity and Identity of CEF8 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, vaccine development, and drug discovery, the purity and identity of synthetic peptides are paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of key analytical methods for the characterization of the CEF8 peptide, an epitope derived from the Influenza A virus nucleoprotein (NP 383-391) with the sequence Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg (SRYWAIRTR).

The CEF8 peptide is a component of the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, which serves as a positive control in T-cell assays. Ensuring the quality of the CEF8 peptide is critical for its application in these sensitive immunological assays. This guide details the experimental protocols for the three cornerstone techniques in peptide quality control: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA), and presents comparative data for high and low-purity CEF8 peptide samples.

Comparative Analysis of High vs. Low Purity CEF8 Peptide

The following table summarizes the expected analytical results for a high-purity CEF8 peptide compared to a hypothetical low-purity sample, highlighting common impurity profiles encountered during peptide synthesis.

Analytical MethodParameterHigh-Purity CEF8 (Expected)Low-Purity CEF8 (Example)Interpretation
RP-HPLC Purity (%)>98%85%The percentage of the main peptide peak relative to all other peaks in the chromatogram.
Main Peak Retention TimeConsistent with reference standardMay show slight shifts or broadeningIndicates the presence of co-eluting impurities or conformational heterogeneity.
Impurity PeaksMinimal, each <0.5%Multiple peaks, some >1%Impurities can include truncated or deletion sequences, or by-products from synthesis.
Mass Spectrometry Molecular Weight (Monoisotopic)1254.70 Da (Observed) vs. 1254.69 Da (Theoretical)1254.70 Da (Main Peak), other masses detectedConfirms the identity of the target peptide. Additional masses indicate impurities.
Charge StatesPredominantly [M+2H]2+ and [M+3H]3+Similar to high purity, but with lower intensityThe distribution of charge states can be influenced by sample purity and formulation.
Amino Acid Analysis Amino Acid RatioMatches theoretical composition (S:1, R:3, Y:1, W:1, A:1, I:1, T:1)Deviations from the theoretical ratioInaccurate ratios can indicate the presence of deletion sequences or other peptide-related impurities.
Peptide Content (%)>80%<70%The absolute amount of the target peptide in the lyophilized powder, accounting for water and counter-ions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation and reagents used.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the industry standard for assessing the purity of synthetic peptides.[1][2] It separates the target peptide from impurities based on hydrophobicity.

Protocol:

  • Sample Preparation: Dissolve the lyophilized CEF8 peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly employed.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a typical starting point.

  • Detection: The peptide bonds are monitored at a UV wavelength of 214-220 nm.

  • Data Analysis: Purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique for unequivocally confirming the identity of a peptide by measuring its molecular weight with high accuracy.[1][3]

Protocol:

  • Sample Preparation: The peptide solution prepared for HPLC analysis can often be directly used or further diluted in a suitable solvent for MS analysis (e.g., 50% acetonitrile/0.1% formic acid).

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is used. ESI is often coupled with liquid chromatography (LC-MS).

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ionized peptide is measured.

  • Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peaks (e.g., [M+H]+, [M+2H]2+). The observed molecular weight is then compared to the theoretical molecular weight calculated from the peptide's amino acid sequence. For CEF8 (SRYWAIRTR), the theoretical monoisotopic mass is 1254.69 Da.

Amino Acid Analysis (AAA) for Composition and Quantification

Amino Acid Analysis is used to verify the amino acid composition of the peptide and to determine the absolute peptide content.[4]

Protocol:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours.

  • Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence.

  • Chromatographic Separation: The derivatized amino acids are separated by HPLC or ion-exchange chromatography.

  • Quantification: The amount of each amino acid is quantified by comparing the peak areas to a known standard.

  • Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of the CEF8 peptide. The total peptide content is determined from the sum of the quantified amino acids.

Visualizing Analytical Workflows

The following diagrams illustrate the workflows for the key analytical methods described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Lyophilized CEF8 Peptide prep2 Filter Sample prep1->prep2 hplc_system HPLC System prep2->hplc_system Inject Sample c18_column C18 Column hplc_system->c18_column uv_detector UV Detector (214 nm) c18_column->uv_detector chromatogram Generate Chromatogram uv_detector->chromatogram Acquire Data integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for CEF8 Peptide Purity Analysis by RP-HPLC.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dilute CEF8 Peptide Solution ms_system Mass Spectrometer (ESI or MALDI) prep1->ms_system Introduce Sample analyzer Mass Analyzer ms_system->analyzer detector Detector analyzer->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum Acquire Data identify_peaks Identify Molecular Ion Peaks mass_spectrum->identify_peaks compare_mw Compare Observed vs. Theoretical MW identify_peaks->compare_mw report report compare_mw->report Identity Confirmation Report

Caption: Workflow for CEF8 Peptide Identity Confirmation by Mass Spectrometry.

AAA_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis hydrolysis Acid Hydrolysis (6N HCl) derivatization Amino Acid Derivatization hydrolysis->derivatization hplc_system HPLC System derivatization->hplc_system Inject Sample separation_column Separation Column hplc_system->separation_column detector Detector (UV/Fluorescence) separation_column->detector chromatogram Generate Chromatogram detector->chromatogram Acquire Data quantify_aa Quantify Amino Acids chromatogram->quantify_aa calculate_ratio Calculate Molar Ratios & Content quantify_aa->calculate_ratio report report calculate_ratio->report Composition & Content Report

Caption: Workflow for Amino Acid Analysis of CEF8 Peptide.

By employing these analytical methods and adhering to stringent quality control, researchers can confidently verify the purity and identity of their CEF8 peptide, ensuring the integrity and validity of their experimental results. For critical applications, it is recommended to obtain peptides from reputable suppliers who provide a comprehensive Certificate of Analysis detailing the results of these quality control tests.

References

Validating Novel Immunological Assays: A Comparative Guide to Using CEF8 Peptide and Its Alternatives as Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel immunological assay is a critical step to ensure the reliability and reproducibility of experimental results. A key component of this validation is the use of appropriate positive controls to confirm the functionality of the assay and the viability of the cells being tested. The CEF8 peptide, part of the broader CEF peptide pool, has traditionally been a cornerstone for this purpose, particularly in assays measuring CD8+ T cell responses. This guide provides an objective comparison of the CEF8 peptide pool with its more recent alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable control for your research needs.

The Role of CEF Peptides in Immunological Assays

The CEF peptide pool is a well-established reagent used as a positive control in various immunological assays, most notably the Enzyme-Linked Immunospot (ELISPOT) and Intracellular Cytokine Staining (ICS) assays. The acronym "CEF" is derived from the viruses from which the peptide epitopes are sourced: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu).[1] The rationale behind the use of this pool is that a vast majority of the human population has been exposed to these common viruses, and therefore, their peripheral blood mononuclear cells (PBMCs) should contain memory CD8+ T cells that can recognize these viral peptides.[2]

When introduced into an in vitro assay, these short peptides (typically 8-11 amino acids in length) are presented by major histocompatibility complex (MHC) class I molecules on antigen-presenting cells (APCs).[2] This presentation triggers the activation of specific CD8+ T cells, leading to the production of cytokines such as interferon-gamma (IFN-γ).[1][3] A robust response to the CEF peptide pool confirms that the immune cells in the sample are viable and functionally capable of responding to antigenic stimulation, thereby validating the assay's integrity.[2] The CEF8 peptide specifically refers to a particular peptide from this pool. However, in practice, the entire pool is often used as the control.

Performance Comparison: CEF vs. Next-Generation Controls

While the CEF peptide pool has been a valuable tool, recent studies have highlighted its limitations, including a potential bias towards certain HLA types prevalent in Caucasian populations and its exclusive focus on CD8+ T cell responses.[4][5] This has led to the development of improved positive controls such as CERI, CEFX, and CPI.

A key study directly compared the performance of the standard CEF pool with these alternatives in a cohort of 210 healthy donors using an IFN-γ ELISPOT assay. The results, summarized in the table below, demonstrate the superior performance of the newer peptide pools in eliciting a response.

Peptide PoolDescriptionTarget T Cell Subset(s)Negative Responders (<10 SFU/300,000 PBMCs)Low Responders (10-49 SFU/300,000 PBMCs)Positive Responders (>50 SFU/300,000 PBMCs)
CEF 32 peptides from CMV, EBV, and Influenza virusCD8+23%24%53%
CERI 124 peptides from CMV, EBV, HRSV, and Influenza virusCD8+4%13%83%
CEFX 176 peptides from a broad range of infectious agentsCD4+ and CD8+<1%10%>89%
CPI Protein antigens from CMV, Influenza, and Parainfluenza virusesCD4+2%5%93%

Data summarized from Lehmann et al., Cells 2021.[4][6]

Experimental Protocols

To ensure the successful implementation of these controls, detailed and standardized protocols are essential. Below are representative protocols for the ELISPOT and Intracellular Cytokine Staining assays.

IFN-γ ELISPOT Assay Protocol

This protocol outlines the key steps for performing an IFN-γ ELISPOT assay to measure antigen-specific T cell responses.

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.[2][7]

  • Plate Preparation: Wash the plate to remove unbound antibody and block the wells with cell culture medium containing 10% fetal bovine serum (FBS) for at least one hour at 37°C.[2][7]

  • Cell Plating: Prepare a suspension of PBMCs and add 2.5 x 10⁵ cells to each well.[2]

  • Stimulation: Add the desired peptide pool (CEF, CERI, CEFX, or CPI) to the wells at a final concentration of 1-2 µg/mL per peptide.[2] Include a negative control (medium only) and a mitogen positive control (e.g., Phytohemagglutinin - PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[2]

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate. Following another wash, add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).[7]

  • Spot Development: Add a precipitating substrate to visualize the spots, each representing a cytokine-secreting cell.[2]

  • Analysis: Stop the reaction by washing with water, allow the plate to dry, and count the spots using an automated ELISPOT reader.[2]

Intracellular Cytokine Staining (ICS) Protocol

This protocol describes the workflow for detecting intracellular IFN-γ production in T cells via flow cytometry.

  • Cell Stimulation: In a 24-well plate, incubate 1 x 10⁷ PBMCs with the chosen peptide pool (final concentration of approximately 10 µg/mL per peptide) for 5-6 hours at 37°C.[8] A protein transport inhibitor (e.g., Brefeldin A) should be added after the initial 2 hours of incubation to cause cytokines to accumulate within the cell.[8]

  • Surface Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and a viability dye.[2][9]

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membranes using a permeabilization buffer.[9]

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated anti-IFN-γ antibody.[10]

  • Data Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data to quantify the percentage of CD8+ T cells that are producing IFN-γ in response to the peptide stimulation.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological pathway.

G cluster_workflow Experimental Workflow: T Cell Assay cluster_elispot ELISPOT cluster_ics ICS start Isolate PBMCs from whole blood stimulate Stimulate PBMCs with Peptide Pool (e.g., CEF8) start->stimulate incubate Incubate (18-24h for ELISPOT, 5-6h for ICS) stimulate->incubate elispot_detect Add Detection Ab & Enzyme Conjugate incubate->elispot_detect ics_surface Surface Marker Staining incubate->ics_surface elispot_develop Add Substrate & Develop Spots elispot_detect->elispot_develop elispot_analyze Analyze Spot Forming Units elispot_develop->elispot_analyze ics_fixperm Fixation & Permeabilization ics_surface->ics_fixperm ics_intra Intracellular Cytokine Staining ics_fixperm->ics_intra ics_analyze Flow Cytometry Analysis ics_intra->ics_analyze

Caption: Workflow for ELISPOT and ICS assays.

G cluster_pathway CD8+ T Cell Activation Pathway cluster_apc cluster_tcell apc Antigen Presenting Cell (APC) tcell CD8+ T Cell mhc MHC Class I + CEF8 Peptide tcr T Cell Receptor (TCR) + CD8 mhc->tcr Recognition lck Lck Activation tcr->lck zap70 ZAP-70 Phosphorylation lck->zap70 plc PLCγ1 Activation zap70->plc dag_ip3 DAG & IP3 Production plc->dag_ip3 nfkb_nfat Activation of NF-κB, NFAT, AP-1 dag_ip3->nfkb_nfat cytokine IFN-γ Gene Transcription & Protein Synthesis nfkb_nfat->cytokine

Caption: TCR signaling in CD8+ T cell activation.

Conclusion

The validation of immunological assays is paramount for generating high-quality, reliable data. While the CEF peptide pool has long served as a standard positive control, the emergence of broader and more universally reactive peptide pools such as CERI, CEFX, and CPI offers significant advantages.[4] These next-generation controls can activate a wider range of T cell subsets and are effective across a more diverse population, reducing the likelihood of false-negative results due to a lack of response to the control.[4][6] Researchers should carefully consider the specific requirements of their assay and the characteristics of their study population when selecting the most appropriate positive control. For comprehensive immune monitoring that includes both CD4+ and CD8+ T cell responses, pools like CEFX and CPI are particularly advantageous. By employing the most suitable controls and adhering to robust experimental protocols, scientists can ensure the validity and impact of their immunological research.

References

Comparison Guide: Correlation of CEF8 Peptide-Specific T-Cell Response with Protection from Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CEF8 peptide-specific T-cell response as a correlate of protection against influenza virus infection. It contrasts this cellular immunity measure with alternative methods and presents supporting experimental data, detailed methodologies, and visual workflows to aid in the design and interpretation of influenza-related research.

Introduction: The Quest for Broader Influenza Immunity Correlates

Seasonal influenza vaccines are the primary defense against influenza, with their efficacy traditionally evaluated based on the induction of neutralizing antibodies, typically measured by the hemagglutination inhibition (HI) assay. However, these antibody responses are often strain-specific and may not offer protection against drifted or novel pandemic strains. This has spurred a search for broader, more universal correlates of protection.

T-cell immunity is a critical component of the anti-influenza response. CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells recognize conserved internal viral proteins, such as nucleoprotein (NP) and matrix protein 1 (M1), which are less prone to mutation than surface glycoproteins. This recognition can lead to cross-reactive, or heterosubtypic, immunity, offering protection against diverse influenza strains. The CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, which includes well-defined influenza epitopes, is a common reagent used to measure this virus-specific T-cell memory. This guide focuses on the influenza component of this pool, exemplified by the HLA-A2 restricted peptide GILGFVFTL from the M1 protein (often referred to as M1_58-66), a key component of the CEF pool, as a metric for evaluating protective T-cell responses.

Experimental Protocols and Workflows

Accurate assessment of T-cell responses is fundamental to establishing their correlation with protection. The most common methods are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and MHC-Peptide Tetramer Staining.

IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level.

Detailed Methodology:

  • Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

  • Cell Preparation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). The cells are washed and resuspended in a suitable culture medium (e.g., RPMI-1640).

  • Stimulation: A defined number of PBMCs (e.g., 2-4 x 10^5 cells/well) are added to the coated wells. They are then stimulated with the CEF8 peptide (or other influenza peptides/antigens) at a predetermined concentration (e.g., 1-10 µg/ml). A negative control (medium only) and a positive control (e.g., Phytohaemagglutinin, PHA) are included.

  • Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator, during which activated T-cells secrete IFN-γ that is captured by the plate-bound antibody.

  • Detection: After incubation, cells are washed away. A biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot. Each spot represents a single cytokine-producing cell.

  • Analysis: The spots are counted using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

ELISpot_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis pbmc Isolate PBMCs from Whole Blood wash Wash & Count Cells pbmc->wash plate Plate Cells in Anti-IFN-γ Coated Plate wash->plate stim Add CEF8 Peptide (Stimulation) plate->stim incubate Incubate 18-24h stim->incubate detect Add Detection Ab & Enzyme Conjugate incubate->detect develop Add Substrate (Spot Formation) detect->develop read Count Spots with Automated Reader develop->read calc Calculate SFU per 10^6 PBMCs read->calc

Figure 1. Standard workflow for an IFN-γ ELISpot assay.

Intracellular Cytokine Staining (ICS)

ICS allows for the simultaneous identification of cell phenotype (e.g., CD4+ or CD8+) and function (cytokine production).

Detailed Methodology:

  • Stimulation: PBMCs (e.g., 1-2 x 10^6 cells) are stimulated with the CEF8 peptide for several hours (typically 6 hours). A protein transport inhibitor (e.g., Brefeldin A) is added for the last few hours to cause cytokines to accumulate within the cell.

  • Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8).

  • Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve them and then a permeabilization buffer to allow antibodies to enter the cell.

  • Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Acquisition & Analysis: Cells are analyzed on a flow cytometer. The frequency of cytokine-producing cells within the CD4+ and CD8+ T-cell gates is determined.

Performance Comparison: T-Cell Response vs. Protection

The correlation between T-cell responses and protection from influenza is an area of active research. Evidence suggests that pre-existing T-cell immunity is associated with reduced disease severity and, in some cases, protection from infection itself.

CEF8 Peptide-Specific T-Cell Response and Influenza Outcome

Studies have demonstrated a direct link between the frequency of influenza-specific T-cells and protective outcomes. Higher baseline levels of these T-cells often correlate with milder symptoms or a lower likelihood of becoming infected upon exposure.

Table 1: Quantitative Data on T-Cell Responses and Protection Against Influenza

Study Population & Design Assay Used Key Finding Quantitative Result Reference
Community-based cohort (965 samples) ICS (IFN-γ) Higher pre-existing H3N2-specific T-cells associated with lower infection odds. 28% lower H3N2 infection odds per fold increase in CD4+ T-cells. 26% lower H3N2 infection odds per fold increase in CD8+ T-cells.
Community-based cohort (965 samples) ICS (IFN-γ) Cross-strain protection observed against pandemic H1N1. 28% lower pH1N1 infection odds per fold increase in seasonal H1N1-specific CD4+ T-cells.
Human challenge study ICS Pre-existing CD4+ T-cells correlated with less severe illness. Clear inverse correlation between baseline CD4+ T-cell frequency and symptom scores after H1N1 challenge.
Healthy HLA-A2+ donors (42 subjects) ELISpot (IFN-γ) Establishes baseline frequencies of responses to HLA-A2 restricted influenza peptides (part of CEF pool). Responses varied significantly between donors. Mean SFU for individual influenza peptides ranged from low to >100 SFU/10^6 PBMCs.

| Murine model | Tetramer Staining & ICS | Both frequency and function of NP-specific CD8+ T-cells are crucial for heterosubtypic immunity. | Higher frequency of NP-specific CTLs correlated with lower morbidity, reduced viral lung titers, and better survival. | |

Comparison with Alternative Correlates of Protection

While CEF8-specific responses are a valuable metric, they represent only one facet of immunity. A comprehensive assessment compares this measure against broader T-cell responses and the established benchmark of humoral immunity.

1. Comparison with Broader T-Cell Responses: The CEF pool contains a limited number of well-characterized epitopes. While useful for standardization, this may not capture the full breadth of an individual's T-cell response. Alternative approaches include using overlapping peptide libraries spanning entire conserved proteins (like NP and M1) or whole virus preparations for stimulation.

Table 2: Comparison of T-Cell Stimulation Methods

Stimulant Pros Cons Typical Response Magnitude
Single Peptides (e.g., CEF8) Highly specific; allows for precise epitope tracking. HLA-restricted; may miss responses in individuals with different HLA types. Varies from undetectable to high frequency depending on donor's immune history.
Peptide Pools (e.g., CEF pool) Broader coverage than single peptides; good for screening. Potential for peptide competition, slightly underestimating total response (median 77% of summed individual responses). Generally higher than single peptides; captures responses to multiple epitopes.

| Whole Virus / Viral Lysate | Represents all potential T-cell epitopes; not HLA-restricted. | May induce non-specific activation; antigen concentration is harder to standardize. | Often elicits the broadest response, activating both CD4+ and CD8+ T-cells against numerous epitopes. |

2. Comparison with Humoral Immunity (HI Assay): The HI assay is the gold standard for influenza vaccine approval. An HI titer of ≥40 is generally considered a correlate of 50% protection against infection. However, T-cell immunity provides a distinct and complementary layer of protection, particularly important when antibody protection wanes or is mismatched to the circulating strain.

  • Independence: Studies show no correlation between pre-existing influenza-specific T-cell responses and HI titers, indicating they are independent arms of the immune system.

  • Synergy: Multivariate models suggest that cellular and humoral immunity work synergistically to confer protection. Including cellular data improves the predictive power of models over using demographic and serologic factors alone.

  • Role in Disease Mitigation: While antibodies are best at preventing infection (sterilizing immunity), T-cells excel at clearing infected cells, thereby reducing viral load, limiting symptom severity, and shortening the duration of illness.

Protection_Logic cluster_Immunity Immune Response to Influenza cluster_Mechanism Mechanism of Action cluster_Outcome Protective Outcome T_Cell Cellular Immunity (T-Cells) T_Mech Clearance of Infected Cells T_Cell->T_Mech B_Cell Humoral Immunity (Antibodies) B_Mech Virus Neutralization (Blocks Entry) B_Cell->B_Mech T_Protect Reduced Severity & Duration of Illness T_Mech->T_Protect B_Protect Prevention of Infection B_Mech->B_Protect Overall_Protect Overall Protection T_Protect->Overall_Protect B_Protect->Overall_Protect TCR_Signaling Simplified CD8+ T-Cell Activation Pathway cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Cascade cluster_nucleus Nuclear Transcription APC Antigen Presenting Cell (APC) MHC MHC-I + CEF8 Peptide TCR_Complex TCR-CD3 Complex CD8 CD8 Co-receptor Lck Lck Kinase TCR_Complex->Lck Recruits CD8->Lck Activates MHC->TCR_Complex Recognition MHC->CD8 Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT Activates Pathways AP1 AP-1 PLCg->AP1 Activates Pathways NFkB NF-κB PLCg->NFkB Activates Pathways Transcription Gene Transcription NFAT->Transcription AP1->Transcription NFkB->Transcription Cytokines IFN-γ, TNF-α Transcription->Cytokines Cytotoxicity Perforin, Granzyme Transcription->Cytotoxicity

Safety Operating Guide

Essential Safety and Disposal Protocols for CEF8, Influenza Virus NP (383-391)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of CEF8, Influenza Virus NP (383-391), a synthetic peptide commonly used in immunological research. While this peptide is not classified as a hazardous substance, its bioactive nature necessitates careful handling and disposal to prevent unintended environmental release or personnel exposure.[1] All waste generated from handling this peptide should be considered potentially bioactive and requires deactivation before final disposal.[1]

Core Principles of Peptide Waste Management:

Given that specific toxicity data for many synthetic peptides are often unavailable, they should be handled with care.[2] The appropriate disposal route depends on whether the peptide, in its solid form or in solution, is considered non-hazardous, chemically hazardous, or biohazardous.[2]

Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is critical.[2] Establish three primary waste streams for CEF8, Influenza Virus NP (383-391) disposal: solid waste, liquid waste, and sharps.

1. Solid Waste Disposal:

This category includes unused or expired lyophilized peptide, as well as contaminated consumables such as weigh boats, paper towels, and personal protective equipment (PPE).

  • Procedure:

    • Collect all solid peptide waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2]

    • The container must be kept closed except when adding waste.[2]

    • Arrange for disposal through the institution's hazardous waste management program, which will likely involve incineration.[1]

2. Liquid Waste Disposal:

This includes peptide solutions, cell culture media containing the peptide, and waste from high-performance liquid chromatography (HPLC).[1]

  • Procedure:

    • Chemical Inactivation: Treat liquid waste with a deactivating agent. A common and effective method is to use a 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5-1.0%) with a contact time of at least 30 minutes.[1]

    • pH Neutralization: After inactivation, neutralize the pH of the solution before disposal.[1]

    • Collection: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[2] Ensure the container is compatible with the solvents used.[2]

    • Disposal: Never dispose of peptide waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office for neutralized liquid waste.[2] Arrange for disposal through your institution's hazardous waste management program.

3. Sharps Waste Disposal:

All sharps contaminated with CEF8, Influenza Virus NP (383-391) must be disposed of immediately after use.

  • Procedure:

    • Place all contaminated sharps immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[1]

    • Do not overfill the sharps container.[1]

    • Once the container is full, seal it and arrange for disposal through the institutional biohazardous waste stream, which typically involves autoclaving followed by incineration.[1]

Quantitative Data for Decontamination

Decontaminant Concentration Contact Time Application
Bleach Solution 10% (0.5-1.0% Sodium Hypochlorite)>= 30 minutesLiquid Waste Inactivation

Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, follow these steps to ensure safety and proper decontamination:

  • Alert Personnel: Immediately alert personnel in the immediate area of the spill.[1]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][3]

  • Containment:

    • Liquid Spills: Absorb liquid spills with sand, vermiculite, or other absorbent material.[3]

    • Powder Spills: Gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[2]

  • Decontamination:

    • Apply a 10% bleach solution to the spill area and contaminated materials, ensuring a contact time of at least 30 minutes.[1]

  • Collection: Place all cleanup materials into a clearly labeled, sealed container for hazardous waste disposal.[1][2]

  • Final Cleaning: Ventilate and wash the area thoroughly with a laboratory-grade detergent and rinse extensively with purified water after cleanup is complete.[1][3]

Disposal Workflow Diagram

A Start: CEF8 Waste Generated B Segregate Waste Type A->B C Solid Waste (e.g., PPE, consumables) B->C Solid D Liquid Waste (e.g., solutions, media) B->D Liquid E Sharps Waste (e.g., needles, glass) B->E Sharps F Collect in Labeled, Leak-Proof Container C->F G Chemical Inactivation (e.g., 10% Bleach) D->G J Place in Puncture-Resistant Sharps Container E->J K Dispose via Institutional Hazardous Waste Program F->K H Neutralize pH G->H I Collect in Labeled, Leak-Proof Container H->I I->K J->K

References

Essential Safety and Operational Guide for Handling CEF8, Influenza Virus NP (383-391)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with CEF8, Influenza Virus NP (383-391). The following procedures are designed to ensure a safe laboratory environment and maintain product integrity.

I. Personal Protective Equipment (PPE)

When handling CEF8, Influenza Virus NP (383-391), which is a non-hazardous peptide, standard laboratory PPE is required to minimize exposure and prevent contamination.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Protects skin from accidental contact.[1][2]
Eye Protection Safety glasses with side shields or gogglesPrevents peptide dust or solution from entering the eyes.[1][2]
Lab Coat Standard laboratory coatProtects street clothes and skin from contamination.[1][2]
Respiratory Protection Not generally required for non-volatile solids. Use a dust mask if creating aerosols.To prevent inhalation of peptide dust.

II. Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the peptide's stability and ensuring experimental accuracy.

A. Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container.[3][4]

  • Store in a dry, dark place to prevent degradation.[4][5]

B. Reconstitution:

  • Allow the vial to warm to room temperature before opening to prevent moisture condensation.[5]

  • Use a sterile, appropriate solvent as recommended by the supplier.

  • Gently swirl or pipette to dissolve the peptide. Avoid vigorous shaking.

  • For solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Store peptide solutions at -20°C or colder.[5]

III. Disposal Plan

While CEF8 is not classified as hazardous, proper disposal is necessary to prevent environmental contamination.[1][4]

A. Waste Segregation:

  • Solid Waste: Includes contaminated gloves, pipette tips, and empty vials.

  • Liquid Waste: Includes unused peptide solutions and rinsates.

B. Disposal Procedure:

Waste TypeDisposal Steps
Solid Waste 1. Collect in a dedicated, clearly labeled, and sealed waste container.[1] 2. Dispose of according to your institution's guidelines for non-hazardous chemical waste.[4]
Liquid Waste 1. Do not pour down the drain unless permitted by institutional and local regulations.[4] 2. Collect in a sealed, leak-proof, and clearly labeled container.[1][5] 3. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1][5]

IV. Experimental Workflow and Disposal Decision Tree

The following diagrams illustrate the recommended workflow for handling CEF8 and the decision-making process for its disposal.

Handling_Workflow Figure 1: Experimental Workflow for Handling CEF8 cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Workspace Prepare Clean Workspace Don_PPE->Prepare_Workspace Equilibrate_Vial Equilibrate Vial to Room Temp Prepare_Workspace->Equilibrate_Vial Reconstitute Reconstitute Peptide Equilibrate_Vial->Reconstitute Aliquot Aliquot for Storage Reconstitute->Aliquot Use_in_Experiment Use in Experiment Aliquot->Use_in_Experiment Segregate_Waste Segregate Solid & Liquid Waste Use_in_Experiment->Segregate_Waste Dispose Dispose per Institutional Protocol Segregate_Waste->Dispose Clean_Workspace Clean and Disinfect Workspace Dispose->Clean_Workspace

Caption: Experimental Workflow for Handling CEF8 Peptide.

Disposal_Decision_Tree Figure 2: Disposal Decision Tree Waste_Generated Waste Generated Is_Solid Solid Waste? Waste_Generated->Is_Solid Is_Liquid Liquid Waste? Waste_Generated->Is_Liquid Solid_Waste_Container Collect in Labeled Solid Waste Container Is_Solid->Solid_Waste_Container Yes Liquid_Waste_Container Collect in Labeled, Leak-Proof Liquid Waste Container Is_Liquid->Liquid_Waste_Container Yes Follow_Institutional_Protocol Follow Institutional Disposal Protocol Solid_Waste_Container->Follow_Institutional_Protocol Liquid_Waste_Container->Follow_Institutional_Protocol

Caption: Decision Tree for Proper Disposal of CEF8 Waste.

References

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